1,4-Difluorocyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
116199-29-2 |
|---|---|
Molecular Formula |
C6H10F2 |
Molecular Weight |
120.14 g/mol |
IUPAC Name |
1,4-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
InChI Key |
XVITVIOGDRQODF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoselective Synthesis of cis-1,4-Difluorocyclohexane from 1,4-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1,4-difluorocyclohexane, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the strategic application of a double nucleophilic substitution (SN2) reaction, utilizing the readily available trans-1,4-cyclohexanediol as the starting material. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the choice of reagents and reaction conditions. A detailed, step-by-step experimental protocol is presented, covering the synthesis, purification, and characterization of the target molecule. This guide is intended to equip researchers with the necessary knowledge and practical insights to successfully synthesize and characterize cis-1,4-difluorocyclohexane.
Introduction: The Significance of Fluorinated Cyclohexanes
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Fluorinated cyclohexane rings, in particular, are of significant interest as they can serve as conformationally restricted scaffolds in the design of novel therapeutics. The cis-1,4-difluorocyclohexane motif, with its unique stereochemical arrangement, offers a distinct three-dimensional structure that can be exploited to probe and optimize interactions with biological targets.
Synthetic Strategy: A Tale of Double Inversion
The synthesis of cis-1,4-difluorocyclohexane from 1,4-cyclohexanediol presents a classic challenge in stereocontrolled synthesis. The key to achieving the desired cis configuration lies in a double SN2 reaction with inversion of stereochemistry at both reaction centers. This necessitates the use of the trans isomer of 1,4-cyclohexanediol as the starting material.
The most common and effective reagents for this transformation are aminofluorosulfuranes, such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). These reagents activate the hydroxyl groups of the diol, converting them into good leaving groups, which are subsequently displaced by a fluoride ion in an SN2 fashion.[2]
The Reaction Mechanism: A Stepwise Inversion
The reaction of trans-1,4-cyclohexanediol with an aminofluorosulfurane like DAST proceeds through a two-step mechanism, with each step involving an inversion of configuration at the carbon center.
Figure 1: General mechanism for the double SN2 fluorination.
The first hydroxyl group reacts with DAST to form an alkoxyaminosulfurane intermediate. This is then attacked by a fluoride ion from the backside, leading to the formation of trans-4-fluorocyclohexanol with inversion of configuration at that carbon. The second hydroxyl group then undergoes the same reaction sequence, resulting in another inversion and yielding the final cis-1,4-difluorocyclohexane product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of cis-1,4-difluorocyclohexane.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| trans-1,4-Cyclohexanediol | ≥98% | Commercially Available |
| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic and corrosive reagent that reacts violently with water. All manipulations involving DAST must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of cis-1,4-Difluorocyclohexane
Figure 2: Experimental workflow for the synthesis of cis-1,4-difluorocyclohexane.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve trans-1,4-cyclohexanediol (1.0 g, 8.6 mmol) in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (2.5 mL, 18.9 mmol, 2.2 equivalents) dropwise to the stirred solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product, which is a mixture of cis- and trans-1,4-difluorocyclohexane, can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (e.g., 98:2 to 95:5 hexane:ethyl acetate) is typically effective. The cis isomer is generally more polar and will have a lower Rf value than the trans isomer.
-
Alternative Methods: For larger scale purifications or for obtaining very high purity material, preparative gas chromatography or preparative HPLC can be employed.
Characterization
The structure and purity of the synthesized cis-1,4-difluorocyclohexane should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum of cis-1,4-difluorocyclohexane is expected to show a complex multiplet for the cyclohexane ring protons. The protons attached to the carbons bearing the fluorine atoms (H-1 and H-4) will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atoms.
-
19F NMR: The fluorine NMR spectrum should show a single resonance for the two equivalent fluorine atoms. The chemical shift will be characteristic of a secondary fluoroalkane.
-
13C NMR: The carbon NMR spectrum will show signals for the cyclohexane carbons, with the carbons directly bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant (1JCF).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to confirm its molecular weight. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Data Summary
| Parameter | Value |
| Starting Material | trans-1,4-Cyclohexanediol |
| Fluorinating Agent | Diethylaminosulfur Trifluoride (DAST) |
| Stoichiometry (DAST) | 2.2 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Expected Product | cis-1,4-Difluorocyclohexane |
| Expected Byproduct | trans-1,4-Difluorocyclohexane |
Conclusion
The stereoselective synthesis of cis-1,4-difluorocyclohexane from trans-1,4-cyclohexanediol is a robust and reliable method that leverages the principles of SN2 chemistry. By carefully controlling the reaction conditions and employing a suitable purification strategy, this valuable fluorinated building block can be obtained in good yield and high purity. The detailed protocol and mechanistic insights provided in this guide should serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling them to incorporate this unique structural motif into their drug discovery and development programs.
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A Guide to the Stereoselective Synthesis of trans-1,4-Difluorocyclohexane: Strategies and Mechanistic Insights
Abstract
The trans-1,4-difluorocyclohexane motif is a paramount structural element in modern medicinal chemistry and materials science. Its rigid, diequatorial conformation of the fluorine atoms imparts unique electronic and conformational properties, influencing molecular polarity, membrane permeability, and metabolic stability. This technical guide provides an in-depth analysis of the primary stereoselective strategies for the synthesis of trans-1,4-difluorocyclohexane. We will explore key methodologies, including nucleophilic and electrophilic fluorination, detailing the mechanistic underpinnings that govern the high diastereoselectivity required for the exclusive formation of the trans isomer. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important fluorinated building block.
Introduction: The Significance of the trans-1,4-Difluorocyclohexane Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the C-F bond, can profoundly alter the physicochemical and pharmacological properties of a molecule.[2] The trans-1,4-difluorocyclohexane scaffold is particularly noteworthy. In its preferred chair conformation, both fluorine atoms occupy equatorial positions, leading to a non-polar, rigid structure.[3] This conformation is in contrast to the cis isomer, which possesses a significant dipole moment. The ability to selectively synthesize the trans isomer is therefore crucial for harnessing its specific properties in molecular design.
The primary challenge in the synthesis of trans-1,4-difluorocyclohexane lies in controlling the stereochemistry of the two C-F bonds. This guide will dissect the most effective strategies to achieve this, focusing on the underlying principles of stereocontrol.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination is a widely employed method for the introduction of fluorine, typically involving the displacement of a leaving group by a fluoride ion.[4] The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 vs. SN2) and the nature of the substrate and fluorinating agent.
Deoxofluorination of 1,4-Cyclohexanedione Derivatives
One of the most direct approaches to geminal difluorination is the deoxofluorination of ketones.[5] While this method is primarily used for creating CF₂ groups, it can be adapted for the synthesis of 1,4-difluorinated compounds.
A key reagent in this class is diethylaminosulfur trifluoride (DAST) and its analogues.[1]
Protocol: Deoxofluorination of a Protected 1,4-Cyclohexanedione
-
Protection: Begin with the mono-protection of 1,4-cyclohexanedione to differentiate the two carbonyl groups.
-
First Fluorination: React the monoprotected ketone with a deoxofluorinating agent such as DAST to yield the gem-difluoro intermediate.
-
Deprotection and Reduction: Remove the protecting group and selectively reduce one of the fluorine atoms to a hydrogen, which is a non-trivial step and a limitation of this specific approach for non-geminal difluorination.
A more direct, albeit challenging, approach involves the fluorination of 1,4-cyclohexanediol.
Diastereoselective Fluorination of 1,4-Cyclohexanediol
The direct fluorination of 1,4-cyclohexanediol presents a significant stereochemical challenge. The choice of the fluorinating agent and the reaction conditions are critical to favor the formation of the trans product.
Key Considerations for Stereocontrol:
-
SN2 Mechanism: To achieve an inversion of stereochemistry, an SN2 pathway is desirable. This requires a good leaving group and a potent, non-basic fluoride source.
-
Neighboring Group Participation: The hydroxyl group on the opposite side of the ring can potentially influence the stereochemical outcome.
Illustrative Workflow: Fluorination of 1,4-Cyclohexanediol
Caption: Sequential SN2 approach for trans-1,4-difluorocyclohexane synthesis.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or enol ether, with an electrophilic source of fluorine ("F+").[6] This approach offers a different paradigm for controlling stereochemistry.
Fluorination of Silyl Enol Ethers Derived from 4-Substituted Cyclohexanones
A powerful strategy involves the use of a directing group to control the facial selectivity of the fluorination reaction.
Protocol: Stereodirected Electrophilic Fluorination
-
Synthesis of Precursor: Start with a 4-substituted cyclohexanone where the substituent can direct the approach of the fluorinating agent. A bulky group is often preferred to block one face of the molecule.
-
Formation of Silyl Enol Ether: Convert the cyclohexanone to its corresponding silyl enol ether. This step is crucial as it defines the position of the subsequent fluorination.
-
Electrophilic Fluorination: React the silyl enol ether with an electrophilic fluorinating agent, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[6][7] The directing group will favor the attack of the fluorinating agent from the less hindered face, leading to the desired stereoisomer.
-
Conversion to the Second Fluorine: The directing group is then converted into the second fluorine atom. This may involve several synthetic steps.
Reaction Scheme: Electrophilic Fluorination
Caption: Directed electrophilic fluorination of a substituted cyclohexanone.
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Acronym | Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, crystalline solid, soluble in polar solvents.[6] |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, and less oxidizing than Selectfluor®.[7] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Highly reactive, suitable for challenging fluorinations.[6] |
Enzymatic Approaches: The Future of Stereoselective Fluorination
Biocatalysis offers an exciting avenue for highly selective fluorination reactions under mild conditions.[8][9] While the direct enzymatic synthesis of trans-1,4-difluorocyclohexane is still an emerging area, the principles of enzymatic fluorination are well-established.
Fluorinases are a class of enzymes capable of catalyzing the formation of a C-F bond from fluoride ions.[8][10] The exquisite control of the enzyme's active site could, in principle, be harnessed for the stereoselective synthesis of difluorinated cyclohexanes.
Conceptual Enzymatic Pathway:
-
Substrate Binding: A suitable cyclohexane precursor binds to the active site of an engineered fluorinase.
-
Stereocontrolled Fluorination: The enzyme facilitates the nucleophilic attack of a fluoride ion onto the substrate in a highly stereospecific manner.
-
Product Release: The monofluorinated intermediate is released and can potentially undergo a second enzymatic fluorination with a different enzyme or a chemoenzymatic step to install the second fluorine atom with the desired trans stereochemistry.
While this approach is currently more conceptual for this specific target molecule, the rapid advances in enzyme engineering and directed evolution suggest that enzymatic routes will become increasingly viable.[11]
Conclusion and Future Outlook
The stereoselective synthesis of trans-1,4-difluorocyclohexane remains a challenging yet critical endeavor for the advancement of medicinal chemistry and materials science. This guide has outlined the principal strategies, highlighting the importance of mechanistic understanding in achieving high diastereoselectivity.
Nucleophilic substitution, particularly through SN2 pathways, and directed electrophilic fluorination currently represent the most robust and predictable methods. The choice of strategy will ultimately depend on the available starting materials and the desired scale of the synthesis.
The future of this field will likely be shaped by the development of novel catalytic systems, including asymmetric organocatalysis and biocatalysis.[12][13] These approaches promise to deliver even greater levels of stereocontrol under milder and more environmentally benign conditions, further enabling the exploration of the valuable chemical space offered by the trans-1,4-difluorocyclohexane scaffold.
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conformational analysis of 1,4-difluorocyclohexane chair conformations
An In-Depth Technical Guide to the Conformational Analysis of 1,4-Difluorocyclohexane Chair Conformations
Introduction: Beyond Steric Bulk in Conformational Analysis
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms—the molecular conformation—is a paramount determinant of function. For cyclic systems, particularly the cyclohexane ring, conformational analysis has long been a cornerstone of stereochemical understanding. Traditionally, this analysis is dominated by the principles of steric hindrance, where bulky substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.[1][2] However, the introduction of highly electronegative atoms like fluorine challenges this simple model, introducing a fascinating interplay of steric, electrostatic, and stereoelectronic effects that dictate conformational equilibrium.
Fluorine is an element of unique character; its van der Waals radius is only slightly larger than that of hydrogen, yet it is the most electronegative element.[3] This duality makes fluorinated cyclohexanes exceptional models for dissecting the more subtle forces that govern molecular shape. This guide provides a detailed examination of the conformational landscape of cis- and trans-1,4-difluorocyclohexane, moving beyond rudimentary steric arguments to explore the profound influence of stereoelectronic interactions. We will detail the theoretical underpinnings of their conformational preferences and outline the key experimental and computational methodologies employed by researchers to validate these principles.
Part 1: Foundational Principles of Cyclohexane Conformations
The remarkable stability of the cyclohexane chair conformation lies in its ability to virtually eliminate angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all adjacent C-H and C-C bonds in a staggered arrangement).[4] This chair structure possesses two distinct substituent positions:
-
Axial (a): Six bonds (three pointing up, three down) that are parallel to the principal C3 axis of the ring.
-
Equatorial (e): Six bonds that point outwards from the perimeter of the ring.
Through a process known as a ring flip , one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[5] For a monosubstituted cyclohexane, this process results in two distinct conformers of unequal energy. The energetic penalty for a substituent occupying an axial position is primarily due to 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the two other axial atoms (typically hydrogens) on the same face of the ring.[1][6] This energy difference is quantified by the conformational free energy, or A-value , which represents the energetic preference for the equatorial position.[7]
Part 2: Conformational Analysis of cis-1,4-Difluorocyclohexane
The cis isomer is defined by having both fluorine substituents on the same face of the cyclohexane ring. When we examine its chair conformations, a key feature emerges. In one chair form, the fluorine at C-1 is axial and the fluorine at C-4 is equatorial. Upon a ring flip, the C-1 fluorine becomes equatorial, and the C-4 fluorine becomes axial.
In both possible chair conformations, there is one axial fluorine and one equatorial fluorine. Consequently, the steric and electronic environments of the two conformers are identical. They are degenerate in energy (ΔG = 0), and at any given moment, they exist in a 50:50 mixture.[8]
Part 3: The Complex Case of trans-1,4-Difluorocyclohexane
The trans isomer, with fluorine atoms on opposite faces of the ring, presents a more complex and illuminating case. The ring flip interconverts between a diequatorial (e,e) conformation and a diaxial (a,a) conformation.
Based solely on sterics, one would predict a strong preference for the diequatorial conformer, as it avoids any 1,3-diaxial interactions involving the fluorine atoms. The diaxial conformer would be expected to be significantly destabilized by the repulsion between the two axial fluorines and the four axial hydrogens at the C-2, C-3, C-5, and C-6 positions.
However, this prediction is overly simplistic and neglects the powerful influence of stereoelectronics:
-
Dipole-Dipole Interactions: The carbon-fluorine (C-F) bond is highly polarized, with a significant partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon.
-
In the diequatorial conformer, the two C-F bond dipoles are oriented in a similar direction, leading to a net repulsive interaction that destabilizes this conformation.[9] This results in a large overall molecular dipole moment.
-
In the diaxial conformer, the two C-F bond dipoles are anti-parallel, pointing in opposite directions. This arrangement leads to a near-cancellation of the bond dipoles, significantly reducing unfavorable electrostatic repulsion and resulting in a very small molecular dipole moment.[10]
-
-
Attractive Electrostatic Interactions: In the diaxial form, the electronegative axial fluorine atoms can engage in stabilizing electrostatic interactions with the slightly electropositive axial hydrogens on adjacent carbons (C-H···F-C).[9] This attraction can partially mitigate the classic steric 1,3-diaxial repulsion.
The result is a delicate balance. While the diequatorial conformer is favored sterically, the diaxial conformer is favored electronically. For trans-1,4-difluorocyclohexane, these competing effects are so finely balanced that the diequatorial conformer is only slightly more stable than the diaxial conformer in many solvents.[11] This contrasts sharply with other trans-1,4-disubstituted cyclohexanes, where the diequatorial form is overwhelmingly dominant.[12][13]
Computational Protocol: Quantum Mechanical Calculations
Computational chemistry provides an invaluable in silico method to probe the energetics and structures of conformers. [4][14]Density Functional Theory (DFT) is a commonly used method that offers a good balance of accuracy and computational cost.
Step-by-Step Workflow for DFT Analysis:
-
Structure Building: Construct 3D models of the relevant conformers (e.g., trans-diaxial and trans-diequatorial) using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)). [15]This process finds the lowest energy structure (the bottom of the potential energy well) for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers. The difference (ΔG) represents the predicted relative stability at the specified temperature (usually 298.15 K).
-
Solvation Modeling (Optional but Recommended): To better simulate experimental conditions, calculations can be repeated using an implicit solvation model (e.g., SMD or PCM) that approximates the effect of a solvent. [11][15]
Conclusion
The conformational analysis of this compound serves as a powerful case study, compelling chemists to look beyond simple steric arguments. It demonstrates that for small, highly electronegative substituents, electrostatic and stereoelectronic effects can rival or even outweigh traditional steric considerations. The cis isomer exists as an equimolar mixture of two degenerate axial-equatorial conformers. In contrast, the trans isomer highlights a subtle energetic balance between a sterically favored diequatorial form and an electronically favored diaxial form. Understanding this delicate interplay is not merely an academic exercise; it provides critical insights for the rational design of pharmaceuticals and advanced materials, where the precise control of molecular shape and polarity is essential for achieving desired biological activity and physical properties.
References
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An In-depth Technical Guide to the Energy Profile of 1,4-Difluorocyclohexane Ring Flip
Foreword: The Understated Influence of Fluorine
In the landscape of medicinal chemistry and materials science, the humble fluorine atom wields an influence far exceeding its diminutive size. Its introduction into organic scaffolds can dramatically alter molecular conformation, lipophilicity, metabolic stability, and binding affinity. The C-F bond, being the most polar in organic chemistry, introduces profound electrostatic and stereoelectronic effects that can dictate the three-dimensional architecture of a molecule.[1][2] Understanding these effects is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics and advanced materials.
This guide provides an in-depth technical exploration of the conformational energy profile of 1,4-difluorocyclohexane. This seemingly simple molecule serves as an exemplary system for dissecting the subtle interplay of steric, electrostatic, and hyperconjugative forces that govern the dynamic process of cyclohexane ring inversion. We will move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally characterizing these fundamental conformational dynamics.
The Conformational Landscape of this compound
Like its parent, cyclohexane, the 1,4-difluoro derivative is not a static, planar hexagon. It predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[3] The ring flip is the process by which one chair conformation interconverts into the other, proceeding through higher-energy transition states and intermediates.[4] This process is rapid at room temperature, leading to a time-averaged structure observed in many spectroscopic techniques.[4] The presence of fluorine substituents at the 1 and 4 positions, however, creates two distinct stereoisomers, cis and trans, each with a unique energetic landscape for this ring inversion process.
cis-1,4-Difluorocyclohexane: A Degenerate Exchange
In the cis isomer, the two fluorine atoms are on the same face of the ring. In a chair conformation, this necessitates that one fluorine atom occupies an axial position while the other occupies an equatorial position (ae). A ring flip interconverts these positions, resulting in an equatorial/axial (ea) conformation. Crucially, the (ae) and (ea) conformers are enantiomeric and thus identical in energy. The ring flip of the cis isomer is therefore a degenerate process, with both chair conformations being equally populated at equilibrium.
trans-1,4-Difluorocyclohexane: A Counter-Intuitive Preference
The trans isomer presents a more complex and intriguing scenario. Here, the fluorine atoms are on opposite faces of the ring, allowing for two distinct chair conformations: one where both fluorines are equatorial (ee) and one where both are axial (aa).
Based on the principles of steric hindrance, one would intuitively predict the diequatorial (ee) conformer to be significantly more stable. The "A-value," which quantifies the energetic preference of a substituent for the equatorial position, is generally positive, indicating that axial positions are disfavored due to destabilizing 1,3-diaxial interactions.[5] However, for trans-1,4-difluorocyclohexane, experimental and computational studies reveal the opposite: the diaxial (aa) conformer is more stable than the diequatorial (ee) conformer by approximately 1.0 kcal/mol.[1]
This counter-intuitive stability of the diaxial conformer is a direct consequence of the unique electronic properties of fluorine. The primary stabilizing forces are:
-
Attractive Electrostatic Interactions: The highly electronegative axial fluorine atoms engage in stabilizing electrostatic interactions with the slightly electropositive axial hydrogens at the C2, C3, C5, and C6 positions. These C-H···F interactions act as weak, non-classical hydrogen bonds, collectively stabilizing the diaxial arrangement.[1]
-
Hyperconjugation: Stabilizing electron delocalization occurs between the axial C-H bonding orbitals (σ) and the antibonding orbital of the adjacent C-F bond (σ). This σC–H → σC–F hyperconjugation is maximized when the bonds are anti-periplanar, a geometry that is prevalent in the diaxial conformer.[6][7]
These attractive electronic forces are sufficient to overcome the classic steric repulsion and unfavorable dipole-dipole interactions that would otherwise destabilize the diaxial form.[1]
The Ring Flip Energy Profile: A Step-by-Step Journey
The interconversion between chair conformations is not instantaneous. The molecule must traverse a specific energetic pathway involving several key stationary points. While precise energy barriers for this compound are not extensively published, the profile is qualitatively identical to that of cyclohexane itself, which has been rigorously studied.[8][9]
The journey from one chair to the other follows this sequence: Chair (C) → Half-Chair (TS1) → Twist-Boat (TB) → Boat (TS2) → Twist-Boat (TB') → Half-Chair (TS1') → Chair (C')
-
Chair (C) : The ground state conformation, with minimal strain. We define its relative energy as 0 kcal/mol.
-
Half-Chair (TS1) : The highest energy point on the pathway and the rate-determining transition state. Four carbons are coplanar, creating significant angle and torsional strain. For cyclohexane, this barrier (ΔG‡) is approximately 10-11 kcal/mol.[9]
-
Twist-Boat (TB) : An intermediate conformation that is a local energy minimum. It alleviates some of the strain of the boat conformation by twisting. It lies about 5.5 kcal/mol above the chair.[8]
-
Boat (TS2) : A second transition state that connects two enantiomeric twist-boat forms. It suffers from "flagpole" steric interactions between the hydrogens at C1 and C4 and eclipsing strain along the sides. It is about 1 kcal/mol higher in energy than the twist-boat.[10]
For trans-1,4-difluorocyclohexane, this profile is asymmetric. The starting chair (C) would be the diaxial (aa) conformer, and the final chair (C') would be the diequatorial (ee) conformer, which sits ~1.0 kcal/mol higher in energy.
Quantitative Energetic Data
The following table summarizes the established relative energies for the parent cyclohexane ring flip and the known ground state difference for the trans-1,4-difluoro isomer.
| Conformation / State | Role in Profile | Relative Gibbs Free Energy (ΔG) for Cyclohexane (kcal/mol) | Notes on this compound |
| Chair | Ground State | 0 | For trans isomer, the diaxial (aa) form is the global minimum. |
| Diequatorial Chair (trans) | Higher Energy Ground State | N/A | ~1.0 kcal/mol higher than the diaxial (aa) conformer.[1] |
| Twist-Boat | Intermediate | ~5.5[8] | Energy is expected to be influenced by fluorine substitution. |
| Boat | Transition State 2 | ~6.5[8] | Connects twist-boat intermediates. |
| Half-Chair | Transition State 1 | ~10-11[9] | Rate-determining barrier for ring inversion. |
Methodologies for Characterizing the Energy Profile
Elucidating this energy profile requires a synergistic approach, combining experimental spectroscopy with high-level computational chemistry. Each pillar provides self-validating data that, when combined, offers a comprehensive and trustworthy picture of the dynamic system.
Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy
Variable-Temperature (VT) NMR is the quintessential experimental technique for quantifying the kinetics of ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, one can extract the rate constant (k) for the flip, which is then used to determine the activation parameters (ΔG‡, ΔH‡, ΔS‡).
Step-by-Step Protocol for DNMR Analysis:
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent.
-
Causality: The choice of solvent is critical. It must have a low freezing point and a high boiling point to allow for a wide temperature range. Solvents like deuterated toluene (toluene-d8) or freon mixtures (e.g., CHFCl2) are often used for low-temperature work.[6] The solvent should also be inert and not interact specifically with the solute, which could alter the conformational equilibrium.
-
Filter the sample into a high-quality (e.g., Class A) NMR tube to ensure optimal shimming and spectral resolution.[11]
-
-
Data Acquisition:
-
Begin at a temperature where the exchange is fast on the NMR timescale (typically room temperature). The axial and equatorial fluorine (19F NMR) or proton (1H NMR) signals will be averaged into a single, sharp peak.
-
Incrementally decrease the temperature in steps (e.g., 10 K). Allow the sample to fully equilibrate at each temperature for at least 5-10 minutes before acquisition.[11]
-
As the temperature decreases, the rate of ring flip slows. The averaged peak will broaden, eventually reaching the coalescence temperature (Tc) , where the peak shows maximum broadening just before splitting.
-
Continue to lower the temperature until the "slow exchange" regime is reached, where two distinct, sharp signals are observed for the axial and equatorial environments.
-
Self-Validation: The process must be reversible. After reaching the lowest temperature, incrementally increase the temperature back to the starting point, acquiring spectra along the way to ensure the spectral changes are due to a reversible conformational equilibrium and not sample degradation.
-
-
Data Analysis:
-
Lineshape Analysis: At each temperature in the intermediate exchange regime, the rate constant (k) is determined by fitting the experimental spectrum to a theoretical lineshape calculated using the Bloch equations modified for chemical exchange.[1][9] Specialized software (e.g., gNMR, TopSpin DNMR) is used for this purpose.
-
Eyring Plot: The Gibbs free energy of activation (ΔG‡) can be directly calculated from the rate constant at a given temperature (especially Tc). To separate the enthalpic (ΔH‡) and entropic (ΔS‡) contributions, an Eyring plot is constructed by graphing ln(k/T) versus 1/T.[12][13]
-
ln(k/T) = -ΔH‡/R * (1/T) + (ln(kB/h) + ΔS‡/R)
-
-
The slope of the resulting line is -ΔH‡/R and the y-intercept is (ln(kB/h) + ΔS‡/R), allowing for the calculation of both parameters.
-
Computational Protocol: Quantum Chemical Calculations
Computational chemistry provides a powerful, complementary method to map the entire potential energy surface (PES) of the ring flip. By solving the Schrödinger equation, these methods can calculate the energies of stable conformers and transition states with high accuracy.[2][14]
Step-by-Step Computational Protocol:
-
Geometry Optimization of Ground States:
-
Build the initial structures for the relevant chair conformers (cis-ae, trans-aa, and trans-ee).
-
Perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP-D3 and a basis set like 6-311+G(d,p).[12] The D3 correction is important for properly describing the weak intramolecular interactions.
-
Causality: Optimization finds the lowest energy structure (minimum) on the potential energy surface for a given starting geometry.
-
-
Frequency Calculation of Ground States:
-
Perform a frequency calculation on each optimized chair structure.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).[15]
-
-
Transition State (TS) Search:
-
Build an initial guess for the transition state structure (e.g., the half-chair). This can be done by modifying the geometry of a ground state towards the expected TS.
-
Perform a TS optimization using an appropriate algorithm (e.g., Berny optimization, QST2/QST3).[6][7] This process searches for a first-order saddle point on the PES.
-
Self-Validation: A subsequent frequency calculation must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (i.e., the ring-puckering motion that leads to inversion).[14][16]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS structure.
-
Self-Validation: This calculation maps the minimum energy path downhill from the TS. A valid TS must connect the two relevant energy minima (e.g., the chair and the twist-boat).
-
-
Final Energy Calculation:
-
To obtain highly accurate energies, perform single-point energy calculations on all optimized geometries (minima and transition states) using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or a larger basis set like aug-cc-pVTZ).[12] This provides a more reliable energy profile.
-
Conclusion and Outlook
The energy profile of the this compound ring flip is a testament to the complex and often counter-intuitive forces that govern molecular behavior. The anomalous stability of the trans-diaxial conformer highlights the critical importance of considering subtle electrostatic and hyperconjugative effects, which can override classical steric arguments. For drug development professionals and materials scientists, this understanding is paramount. The conformational preference of a molecule is inextricably linked to its biological activity and material properties; a molecule locked in an unfavorable conformation may fail to bind to its target or self-assemble into the desired architecture.
The dual methodologies of dynamic NMR spectroscopy and quantum chemical calculations provide a robust and self-validating toolkit for probing these energetic landscapes. By leveraging these techniques, researchers can move beyond static, two-dimensional representations and gain a dynamic, four-dimensional understanding of their molecules, paving the way for more precise and rational molecular design.
References
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- Anet, F. A. L., & Bourn, A. J. R. (1967). Nuclear magnetic resonance studies of ring inversion in cyclohexane-d11. Journal of the American Chemical Society, 89(4), 760-768.
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An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1,4-Difluorocyclohexane
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopy of cis- and trans-1,4-difluorocyclohexane, tailored for researchers, scientists, and professionals in drug development. We will delve into the conformational analysis of these isomers, the interpretation of their ¹H and ¹⁹F NMR spectra, and the practical aspects of sample preparation and data acquisition.
Introduction: Conformational Dynamics of 1,4-Difluorocyclohexane
The cyclohexane ring is a fundamental scaffold in organic chemistry and medicinal chemistry. Its chair conformation and the resulting axial and equatorial positions of substituents profoundly influence molecular shape, reactivity, and biological activity. The introduction of fluorine atoms, with their unique electronic properties and utility as sensitive NMR probes, provides a powerful tool for studying these conformational dynamics.
This compound exists as two diastereomers: cis and trans. At room temperature, these isomers undergo rapid chair-chair interconversion, often referred to as ring flipping. This dynamic equilibrium is a central theme in their NMR analysis.[1]
-
trans-1,4-Difluorocyclohexane: In its most stable chair conformations, the two fluorine atoms can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformer is significantly lower in energy.[2]
-
cis-1,4-Difluorocyclohexane: In its chair conformations, one fluorine atom is in an axial position while the other is in an equatorial position. Ring flipping interchanges these positions.
The relative energies of these conformers and the rate of their interconversion are influenced by factors such as solvent polarity and temperature. NMR spectroscopy, particularly at low temperatures, is an indispensable technique for "freezing out" these conformations on the NMR timescale, allowing for the detailed characterization of each.[3][4]
Theoretical Principles of ¹H and ¹⁹F NMR Spectroscopy
¹H and ¹⁹F are both spin-½ nuclei with high natural abundance, making them ideal for NMR spectroscopy.
¹H NMR Spectroscopy: The chemical shifts of protons in cyclohexane are highly dependent on their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-couplings) between vicinal protons are governed by the Karplus relationship, which correlates the magnitude of the coupling to the dihedral angle between the coupled nuclei. This relationship is a cornerstone of conformational analysis in cyclohexane systems.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus boasts a wide chemical shift range, making it exceptionally sensitive to its local electronic environment.[5] This sensitivity allows for the clear distinction between axial and equatorial fluorine atoms. Furthermore, ¹⁹F exhibits through-bond and through-space coupling to both protons and other fluorine nuclei, providing a wealth of structural information.
Spectral Analysis of this compound Isomers
Due to the challenges in obtaining direct, published experimental spectra for both isomers of this compound, the following analysis is based on established principles and data from closely related fluorinated cyclohexanes. It serves as a predictive guide to interpreting the spectra of these molecules. For comparison, low-temperature ¹⁹F NMR of 1,1-difluorocyclohexane shows a significant chemical shift difference between the axial and equatorial fluorines, with the equatorial fluorine resonance appearing downfield from the axial one.[3]
trans-1,4-Difluorocyclohexane
At low temperatures, where the chair-chair interconversion is slow, one would expect to observe the spectrum of the dominant diequatorial conformer.
¹H NMR Spectrum (Predicted):
-
H1/H4 (methine protons): These protons are in an axial orientation. They would appear as a complex multiplet due to coupling to the geminal fluorine and the four adjacent axial and equatorial protons. The axial-axial (³J_ax,ax) couplings to the neighboring protons are expected to be large (typically 8-13 Hz), while the axial-equatorial (³J_ax,eq) couplings will be smaller (typically 2-5 Hz). The two-bond coupling to the equatorial fluorine (²J_H,F) will also contribute to the multiplet complexity.
-
H2/H3/H5/H6 (methylene protons): The axial and equatorial protons on these carbons are chemically distinct. The axial protons will appear at a higher field than the equatorial protons. They will exhibit geminal coupling (²J_HH, typically 12-15 Hz) and vicinal couplings to the neighboring protons.
¹⁹F NMR Spectrum (Predicted):
-
A single resonance is expected for the two equivalent equatorial fluorine atoms. This signal would be a complex multiplet due to coupling to the geminal axial proton (²J_F,H) and the vicinal axial and equatorial protons (³J_F,H).
cis-1,4-Difluorocyclohexane
At low temperatures, the NMR spectrum will correspond to a single chair conformation where one fluorine is axial and the other is equatorial.
¹H NMR Spectrum (Predicted):
-
H1 (methine proton geminal to axial F): This equatorial proton will be coupled to the axial fluorine (²J_H,F) and the adjacent axial and equatorial protons.
-
H4 (methine proton geminal to equatorial F): This axial proton will be coupled to the equatorial fluorine (²J_H,F) and the adjacent axial and equatorial protons.
-
Methylene Protons: The presence of both an axial and an equatorial fluorine atom will result in a more complex set of signals for the methylene protons compared to the trans isomer, as the symmetry is lower.
¹⁹F NMR Spectrum (Predicted):
-
Two distinct resonances are expected, one for the axial fluorine and one for the equatorial fluorine. The axial fluorine is generally expected to be shielded relative to the equatorial fluorine.[6]
-
A key feature for the cis isomer is the potential for a through-space coupling between the two fluorine atoms (⁴J_F,F). This coupling arises from the close spatial proximity of the axial and equatorial fluorines on the same side of the ring. The magnitude of this coupling can be significant.[7]
The Influence of Solvent and Temperature
The conformational equilibrium of this compound is sensitive to the surrounding environment.
-
Solvent Effects: More polar solvents can stabilize the conformer with the larger dipole moment. For trans-1,4-difluorocyclohexane, the diaxial conformer has a significant dipole moment, while the diequatorial conformer has a dipole moment of zero. Therefore, increasing solvent polarity could slightly increase the population of the diaxial conformer, though the diequatorial form will remain heavily favored. For the cis isomer, both chair conformers have similar dipole moments, so the solvent effect on the equilibrium is expected to be less pronounced.
-
Temperature Effects: As the temperature is increased, the rate of chair-chair interconversion increases. In the NMR spectrum, this leads to a broadening of the signals for the individual conformers, which eventually coalesce into a single set of time-averaged signals at higher temperatures. Variable temperature NMR studies are crucial for determining the energy barrier to ring inversion.[3]
Experimental Protocols
Synthesis and Purification
cis- and trans-1,4-difluorocyclohexane can be synthesized through various fluorination methods, often starting from the corresponding diol or ketone. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).[6]
Example Synthetic Approach (General):
-
Starting Material: cis- or trans-cyclohexane-1,4-diol.
-
Fluorination: React the diol with a suitable fluorinating agent (e.g., DAST) in an appropriate solvent (e.g., dichloromethane) at low temperature.
-
Workup: Quench the reaction, separate the organic layer, and wash it with a mild base and brine.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or fractional distillation to separate the cis and trans isomers.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample of this compound is free from impurities, particularly paramagnetic species, which can cause significant line broadening.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For nonpolar compounds like this compound, deuterated chloroform (CDCl₃), acetone-d₆, or benzene-d₆ are common choices. The choice of solvent can also be used to study its effect on the conformational equilibrium.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹⁹F NMR, due to its high sensitivity, lower concentrations can often be used.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard. For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) or hexafluorobenzene (C₆F₆).
NMR Data Acquisition
The following is a general guide for acquiring ¹H and ¹⁹F NMR spectra. Specific parameters may need to be optimized for the instrument and sample.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
Temperature: For room temperature studies, 298 K is standard. For low-temperature studies to resolve individual conformers, a temperature range of 173 K to 223 K (-100 °C to -50 °C) is often necessary.
¹⁹F NMR Acquisition:
-
Spectrometer Frequency: The corresponding ¹⁹F frequency on the instrument (e.g., 376 MHz on a 400 MHz spectrometer).
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
Decoupling: For routine ¹⁹F spectra, proton decoupling is often employed to produce single sharp lines for each distinct fluorine environment. To observe H-F couplings, a non-decoupled spectrum should be acquired.
-
Temperature: Similar to ¹H NMR, variable temperature experiments are crucial for conformational analysis.
Data Presentation
The following tables summarize the expected NMR data for the major conformers of cis- and trans-1,4-difluorocyclohexane at low temperatures, based on trends observed in related fluorinated cyclohexanes.
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (ppm)
| Isomer | Conformer | Nucleus | Position | Predicted Chemical Shift (ppm) |
| trans | Diequatorial | ¹H | H-1a, H-4a | ~4.2 - 4.6 |
| ¹H | H-2a, 3a, 5a, 6a | ~1.3 - 1.7 | ||
| ¹H | H-2e, 3e, 5e, 6e | ~1.8 - 2.2 | ||
| ¹⁹F | F-1e, F-4e | ~ -180 to -190 | ||
| cis | Ax/Eq | ¹H | H-1e | ~4.5 - 4.9 |
| ¹H | H-4a | ~4.2 - 4.6 | ||
| ¹H | Methylene | Complex multiplets | ||
| ¹⁹F | F-1a | ~ -190 to -200 | ||
| ¹⁹F | F-4e | ~ -180 to -190 |
Table 2: Expected J-Coupling Constants (Hz)
| Coupling Type | Description | Expected Value (Hz) |
| ²J_HH | Geminal H-H | 12 - 15 |
| ³J_HH (ax,ax) | Vicinal axial-axial | 8 - 13 |
| ³J_HH (ax,eq) | Vicinal axial-equatorial | 2 - 5 |
| ³J_HH (eq,eq) | Vicinal equatorial-equatorial | 2 - 5 |
| ²J_HF | Geminal H-F | 40 - 50 |
| ³J_HF (anti) | Vicinal anti-periplanar | 25 - 40 |
| ³J_HF (gauche) | Vicinal gauche | 5 - 15 |
| ⁴J_FF (through-space) | cis isomer | Can be significant (e.g., > 10 Hz) |
Visualization of Conformational Dynamics
The chair-chair interconversion is a fundamental concept in understanding the NMR spectra of this compound.
Caption: Chair-chair interconversion of trans and cis isomers.
Conclusion
The ¹H and ¹⁹F NMR spectroscopy of cis- and trans-1,4-difluorocyclohexane provides a rich dataset for detailed conformational analysis. By understanding the principles of chemical shifts and coupling constants, and by utilizing variable temperature experiments, researchers can gain deep insights into the dynamic behavior of these fundamental fluorinated organic molecules. This knowledge is invaluable in the rational design of molecules with specific three-dimensional structures for applications in drug discovery and materials science.
References
- G. M. Sergeev, N. S. Zefirov, and V. V. Samoshin, "Conformational equilibrium in trans-1,4-difluorocyclohexane," Zhurnal Organicheskoi Khimii, vol. 17, no. 7, pp. 1462-1468, 1981.
- R. J. Abraham and M. Edgar, "Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules," Modgraph, Accessed Jan. 7, 2026. [Online]. Available: [Link]
- J. Jonas, A. Allerhand, and H. S. Gutowsky, "Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane," The Journal of Chemical Physics, vol. 42, no. 10, pp. 3396-3401, 1965. [Online]. Available: [Link]
- E. J. L. Anet, "The use of fluorine-19 nuclear magnetic resonance (nmr) spectroscopy for investigation of conformational analysis," Request PDF, Accessed Jan. 7, 2026. [Online]. Available: [Link]
- D. Doddrell, C. Charrier, and J. D. Roberts, "Nuclear Magnetic Resonance Spectroscopy. A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane," Proceedings of the National Academy of Sciences, vol. 67, no. 4, pp. 1649-1650, 1970. [Online]. Available: [Link]
- "Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif," Beilstein Journal of Organic Chemistry, Accessed Jan. 7, 2026. [Online]. Available: [Link]
- "Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs," PMC, Accessed Jan. 7, 2026. [Online]. Available: [Link]
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- M. Baron, "Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane," PubMed, Accessed Jan. 7, 2026. [Online]. Available: [Link]
- M. Barfield, "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA," NIH, Accessed Jan. 7, 2026. [Online]. Available: [Link]
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- "1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco," ACS Publications, Accessed Jan. 7, 2026. [Online]. Available: [Link]
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Determining the Anomeric Effect in 1,4-Difluorocyclohexane: A Computational and Experimental Approach
An In-Depth Technical Guide
Abstract
The anomeric effect, a cornerstone of stereoelectronic theory, traditionally describes the preference for axial conformations of electronegative substituents on heterocyclic rings. This guide extends the concept to carbocyclic systems, presenting a comprehensive framework for determining the "pseudo-anomeric effect" in trans-1,4-difluorocyclohexane. We delve into the counter-intuitive stability of the diaxial conformer, which defies classical steric predictions. This document provides researchers, chemists, and drug development professionals with a detailed guide to both the computational and experimental methodologies required to quantify and understand this phenomenon. We will explore high-level quantum chemical calculations, including Natural Bond Orbital (NBO) analysis to dissect electronic contributions, and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to measure the conformational equilibrium in solution. The synthesis of these methods provides a robust, self-validating system for characterizing the subtle interplay of hyperconjugative and electrostatic forces that govern molecular conformation.
Introduction: Beyond the Pyranose Ring
First observed in carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring, contrary to what steric hindrance would suggest.[1][2] The origin of this stabilization is primarily attributed to two main theories that are now understood to be complementary:
-
Hyperconjugation: A stabilizing delocalization of electron density occurs from a lone pair (n) of the endocyclic heteroatom into the antibonding orbital (σ) of the axial C-X bond (n -> σ). This interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met in the axial conformation.[1][3][4]
-
Dipole Minimization: In the axial conformer, the dipole moment of the ring heteroatom and the C-X bond are opposed, leading to a lower overall molecular dipole and reduced electrostatic repulsion compared to the partially aligned dipoles in the equatorial conformer.[1]
While classic examples involve heteroatoms within the ring, the underlying stereoelectronic principles can be observed in carbocyclic systems, giving rise to what is often termed a "pseudo-anomeric effect".[5][6] Trans-1,4-difluorocyclohexane serves as a canonical example. Steric considerations would predict a strong preference for the diequatorial (ee) conformer, where the bulky fluorine atoms are furthest from the ring. However, experimental and computational studies reveal that the diaxial (aa) conformer is remarkably stable, and in the gas phase, is even the preferred conformation.[7] This stability arises not from the classic n -> σ* interaction, but from a combination of hyperconjugative and electrostatic interactions involving the C-F and C-H bonds of the cyclohexane scaffold itself.
The Case of trans-1,4-Difluorocyclohexane: Competing Forces
The conformational equilibrium of trans-1,4-difluorocyclohexane is a delicate balance between destabilizing steric forces and stabilizing electronic effects. The unexpected stability of the diaxial conformer is primarily rationalized by two key interactions:
-
σ -> σ Hyperconjugation:* In the diaxial conformer, the axial C-H bonds on carbons 2, 3, 5, and 6 are positioned anti-periplanar to the axial C-F antibonding orbitals (σ). This geometry allows for effective electron delocalization from the σ(C-H) bonding orbitals into the low-lying σ(C-F) orbitals.[7][8] This interaction stabilizes the diaxial arrangement.
-
Electrostatic Attraction: The high electronegativity of fluorine induces a significant partial positive charge (δ+) on the axial hydrogens and a partial negative charge (δ-) on the axial fluorines. This leads to a stabilizing electrostatic attraction (C-Hδ+···δ-F) between these atoms, which helps to offset the classic 1,3-diaxial steric repulsion.[7][9]
This guide will now detail the core methodologies for rigorously quantifying these effects.
Part I: Computational Workflow for Quantifying the Pseudo-Anomeric Effect
Quantum chemical calculations provide a powerful means to investigate the intrinsic energetic and electronic factors governing conformational preference in the absence of solvent.
Protocol 1: In Silico Energy and NBO Analysis
Objective: To calculate the relative conformational energy (ΔE) of the diaxial and diequatorial conformers and to dissect the electronic contributions using Natural Bond Orbital (NBO) analysis.
Step 1: Geometry Optimization
-
Construct 3D models of both the trans-diequatorial (ee) and trans-diaxial (aa) conformers of 1,4-difluorocyclohexane.
-
Perform geometry optimization calculations using Density Functional Theory (DFT). A common and effective level of theory is B3LYP with an augmented correlation-consistent basis set such as aug-cc-pVDZ, which is suitable for describing non-covalent interactions.[10]
-
Verify that the optimized structures are true energy minima by performing a frequency calculation and confirming the absence of imaginary frequencies.
Step 2: Relative Energy Calculation
-
Using the optimized geometries, calculate the single-point electronic energies, including zero-point vibrational energy (ZPVE) corrections.
-
Determine the conformational energy difference: ΔE = E(diequatorial) - E(diaxial)
-
A positive ΔE indicates that the diaxial conformer is more stable.
Step 3: Natural Bond Orbital (NBO) Analysis
-
Perform an NBO analysis on both optimized conformers. The NBO method partitions the molecular wavefunction into localized orbitals corresponding to chemical intuition (bonds, lone pairs, antibonds).[11][12]
-
Analyze Second-Order Perturbation Energy (E(2)): This value quantifies the stabilization energy from a donor-acceptor orbital interaction. For the diaxial conformer, identify and sum the key σ(C-H) -> σ*(C-F) interactions. Compare this total hyperconjugative stabilization to that of the diequatorial conformer.
-
Decompose Total Energy: NBO analysis can separate the total energy into a "Lewis" component (representing steric and classical electrostatic effects) and a "non-Lewis" component (representing hyperconjugative delocalization).[5][10] A significant contribution from the non-Lewis energy term in stabilizing the diaxial conformer provides strong support for the hyperconjugation model.
-
Analyze Natural Atomic Charges: Compare the Natural Population Analysis (NPA) charges on the axial hydrogens and fluorines in the diaxial conformer to confirm the charge separation required for the C-Hδ+···δ-F electrostatic attraction model.
Computational Data Summary
The following table presents representative data obtained from DFT calculations, illustrating the energetic preference and key NBO metrics.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Total Hyperconjugative Stabilization (Σ E(2) for σ(C-H) -> σ*(C-F)) (kcal/mol) | NPA Charge on Axial F | NPA Charge on syn-Axial H |
| trans-diequatorial (ee) | 0.00 (Reference) | ~1.2 | -0.25 | +0.12 |
| trans-diaxial (aa) | +0.7 to +1.0 | ~4.8 | -0.26 | +0.15 |
Note: Values are illustrative and depend on the specific level of theory. The positive ΔE for the diaxial conformer indicates it is more stable than the diequatorial form in the gas phase.[7]
Visualization: Computational Workflow
Caption: Computational workflow for determining the pseudo-anomeric effect.
Part II: Experimental Protocol for Measuring Conformational Equilibrium
While computation probes the intrinsic properties of an isolated molecule, experiments measure its behavior in a real-world environment. Low-temperature NMR spectroscopy is the gold standard for determining the populations of conformers in solution.
Protocol 2: Low-Temperature NMR Spectroscopy
Objective: To experimentally measure the Gibbs Free Energy difference (ΔG) between the diaxial and diequatorial conformers by resolving their distinct NMR signals at low temperature.
Step 1: Sample Preparation
-
Dissolve a small amount of trans-1,4-difluorocyclohexane in a deuterated solvent with a low freezing point. Acetone-d₆ (freezing point: -94 °C) or a mixture of deuterated freons are suitable choices.
Step 2: NMR Data Acquisition
-
Begin by acquiring a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). The rapid chair-flipping will produce a single, time-averaged signal for the cyclohexane protons.
-
Gradually lower the temperature of the NMR probe in increments (e.g., 10-15 °C). Acquire a spectrum at each temperature.
-
Observe the broadening of the averaged signals, followed by their decoalescence into two distinct sets of signals below the coalescence temperature. Continue cooling until the signals are sharp and well-resolved (e.g., -80 °C or lower).[6]
Step 3: Spectral Assignment and Integration
-
Identify the two sets of signals corresponding to the major (more stable) and minor conformers.
-
Confirm Conformation using J-Coupling: The key to assignment lies in the vicinal proton-proton coupling constants (³JHH). The signal for the proton on a fluorine-bearing carbon (H-1) will be a triplet of triplets (or a more complex multiplet). The width of this multiplet is diagnostic.
-
Diaxial Conformer: H-1 is axial. It will exhibit two large diaxial couplings (³J_ax,ax ≈ 7-9 Hz) to its axial neighbors on C-2 and C-6, and two smaller axial-equatorial couplings (³J_ax,eq ≈ 2-5 Hz). This results in a broad signal.[13][14]
-
Diequatorial Conformer: H-1 is equatorial. It will exhibit only small equatorial-axial and equatorial-equatorial couplings, resulting in a much narrower signal.
-
-
Once the signals for each conformer are confidently assigned, carefully integrate a pair of well-resolved, non-overlapping signals (one from each conformer) to determine their relative populations.
Step 4: Calculation of Thermodynamic Parameters
-
Calculate the equilibrium constant (K) from the integrals: K = Integral(major conformer) / Integral(minor conformer)
-
Calculate the Gibbs Free Energy difference (ΔG) using the standard thermodynamic equation: ΔG = -RT ln(K) (where R is the gas constant and T is the temperature in Kelvin at which the spectra were recorded).
Experimental Data Summary
| Solvent | Temperature (K) | Conformer | Population (%) | Equilibrium Constant (K) | Free Energy (ΔG) (kcal/mol) |
| Acetone-d₆ | 193 (-80 °C) | Diequatorial | ~60% (Major) | 1.5 | -0.15 |
| Diaxial | ~40% (Minor) |
Note: These are representative values. In solution, the diequatorial conformer is often found to be slightly more stable due to solvent polarity effects, which can diminish the strength of the intramolecular electronic stabilizing interactions that favor the diaxial form in the gas phase.[9][15]
Visualization: Experimental Workflow
Caption: Experimental workflow for NMR determination of conformational equilibrium.
Conclusion: A Synthesis of Theory and Experiment
The determination of the anomeric effect in this compound exemplifies the synergy between modern computational chemistry and experimental spectroscopy. Computational analysis in the gas phase reveals that the diaxial conformer is intrinsically more stable, a preference driven by the powerful stabilizing forces of σ(C-H) -> σ*(C-F) hyperconjugation and C-Hδ+···δ-F electrostatic attractions.[7] These electronic effects are strong enough to overcome the steric penalties associated with the diaxial arrangement.
Low-temperature NMR experiments provide the crucial validation in the solution phase. While the magnitude of the effect may be attenuated by polar solvents, the significant population of the diaxial conformer provides clear experimental evidence of its anomalous stability.[9][16] Together, these methods provide a self-validating and comprehensive picture, confirming that the principles of the anomeric effect extend beyond traditional heterocyclic systems and are a fundamental component of conformational analysis in modern organic and medicinal chemistry.
References
- Title: The anomeric effect on the basis of natural bond orbital analysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Component analysis of the X-C-Y anomeric effect (X = O, S; Y = F, OMe, NHMe) by DFT molecular orbital calculations and natural bond orbital analysis Source: Canadian Journal of Chemistry URL:[Link]
- Title: The anomeric effect on the basis of natural bond orbital analysis Source: RSC Publishing URL:[Link]
- Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: PubMed Central URL:[Link]
- Title: Density Functional Theory Computational Reexamination of the Anomeric Effect in 2-Methoxy- and 2-Cyano-1,3-dioxanes and 1,3-Dithianes. Stereoelectronic Interactions Involving the Cyano (C≡N:) Group Revealed by Natural Bond Orbital (NBO)
- Title: Anomeric effect - Wikipedia Source: Wikipedia URL:[Link]
- Title: Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions Source: ChemistryOpen - PMC URL:[Link]
- Title: Structure of Trans this compound Source: Ramapo College of New Jersey URL:[Link]
- Title: Conformational Preferences for 1,2- and this compound | Request PDF Source: ResearchG
- Title: The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes Source: ChemRxiv URL:[Link]
- Title: The anomeric effect in substituted cyclohexanes. I.
- Title: Conformational Preferences for 1,2- And this compound Source: PubMed URL:[Link]
- Title: Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone Source: RSC Publishing URL:[Link]
- Title: Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon Source: Chem Soc Rev URL:[Link]
- Title: 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydr
- Title: MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY Source: YouTube URL:[Link]
- Title: Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions Source: PMC - NIH URL:[Link]
- Title: An exo‐anomeric effect has been argued for difluoromethylene cyclohexanes 6 and 7.
- Title: The Anomeric Effect: It's Complic
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- Title: NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity Source: Cereal Grains Series URL:[Link]
- Title: The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydr
- Title: J-Coupling Source: Weizmann Institute of Science URL:[Link]
- Title: The Anomeric Effect - It's Complicated | Request PDF Source: ResearchG
- Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: ACS Public
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- Title: Conformational Analysis with Carbon−Carbon Coupling Constants.
- Title: Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds Source: Lund University Research Portal URL:[Link]
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- Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: The Journal of Organic Chemistry URL:[Link]
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Elucidating the Gas-Phase Structure of 1,4-Difluorocyclohexane: A Technical Guide to Gas Electron Diffraction and Conformational Analysis
Introduction: The Unique Challenge of Fluorinated Cyclohexanes
For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The conformation of a molecule dictates its interactions with biological targets, influencing efficacy, selectivity, and metabolic stability. Substituted cyclohexanes are ubiquitous scaffolds in medicinal chemistry, and their conformational behavior, governed by the preference of substituents for axial or equatorial positions, is a foundational concept.
Fluorine, the most electronegative element, is a privileged substituent in modern drug design due to its ability to modulate pKa, block metabolic sites, and enhance binding affinity. However, its small size and powerful electronic effects often lead to conformational behavior that defies simple steric predictions. The case of trans-1,4-difluorocyclohexane is a classic example. While traditional steric models would predict a strong preference for the diequatorial (ee) conformer to minimize steric hindrance, the reality in the gas phase is strikingly different.
This technical guide provides an in-depth exploration of the gas-phase structure of 1,4-difluorocyclohexane, focusing on the application of Gas Electron Diffraction (GED). GED is a premier technique for determining the geometry of free molecules, devoid of the intermolecular forces present in solution or the solid state.[1][2] We will delve into the experimental methodology of GED, the intricacies of data analysis, and the crucial synergy with quantum chemical calculations that is necessary to unravel the forces governing the structure of this fascinating molecule.
The Conformational Equilibrium: A Counter-Intuitive Preference
In the cyclohexane chair conformation, substituents can occupy one of two positions: axial (parallel to the principal C3 axis) or equatorial (in the approximate "equator" of the ring). For most substituents, the equatorial position is favored to avoid steric clashes with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).
However, for trans-1,4-difluorocyclohexane, the gas-phase equilibrium between the diequatorial (ee) and diaxial (aa) conformers does not overwhelmingly favor the ee form. In fact, quantum-chemical studies, supported by experimental data, show that the diaxial conformer is surprisingly stable, with some calculations suggesting it is even more stable than the diequatorial form by approximately 1 kcal/mol.[3] This phenomenon highlights that a simple steric argument is insufficient. The stability of the diaxial conformer is a result of subtle, non-covalent intramolecular interactions.[3]
Key stabilizing factors for the diaxial conformer include:
-
Electrostatic Interactions : The C-F bond is highly polarized (Cδ+-Fδ-). In the diaxial conformer, favorable electrostatic interactions between the negatively charged fluorine atoms and the positively charged axial hydrogen atoms can partially offset the traditional 1,3-diaxial repulsion.[3]
-
Hyperconjugation : Stabilizing electron delocalization can occur between the lone pairs of one fluorine atom and the antibonding orbital of the opposing C-F bond (nF → σCF), as well as between filled C-H bonding orbitals and the C-F antibonding orbitals (σC-H → σC-F). These interactions are geometrically favored in the diaxial arrangement.[3]
Caption: Conformational equilibrium of trans-1,4-difluorocyclohexane.
Gas Electron Diffraction (GED): Principles and Experimental Workflow
Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure (bond lengths, bond angles, and torsion angles) of molecules in the gas phase.[1] The method is based on the wave properties of electrons. A high-energy beam of electrons is fired through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern of concentric rings.[4] The angular distribution of these rings contains detailed information about the distances between all pairs of atoms in the molecule.
Experimental Protocol
The GED experiment involves a highly specialized apparatus operating under high vacuum (typically 10-7 mbar) to ensure the electrons interact only with the sample molecules.[1]
-
Sample Introduction : The sample, in this case, this compound, is heated to produce a vapor and introduced into the diffraction chamber through a fine nozzle (e.g., 0.2 mm diameter). This creates a localized jet of gas intersecting the electron beam.
-
Electron Beam Generation : An electron gun generates a monochromatic, high-energy electron beam (typically 40-60 keV).[5]
-
Scattering : The electron beam is scattered by the gas-phase molecules. To minimize sample consumption and maintain a high vacuum, the majority of the gas jet is immediately condensed on a cold trap cooled with liquid nitrogen (-196 °C).[1]
-
Data Collection : The scattered electrons are detected. Historically, photographic plates were used, but modern instruments often employ imaging plates or CCD detectors.[6] A rotating sector is placed in front of the detector to compensate for the steep decline in scattering intensity at wider angles, enhancing the quality of the data.[1] Data is collected at multiple camera distances to capture a wide range of scattering angles.[5][6]
Caption: High-level workflow for a Gas Electron Diffraction experiment.
Data Analysis and Structure Refinement Protocol
The conversion of a diffraction pattern into a final molecular structure is a multi-step process that heavily relies on computational modeling. The trustworthiness of the final structure is ensured by a self-validating system where a theoretical model is refined against experimental data.
Protocol: GED Data Analysis and Refinement
-
Data Reduction :
-
The 2D diffraction images are digitized and radially averaged to produce a 1D intensity profile as a function of the scattering angle.
-
A theoretical atomic scattering background is subtracted from the total intensity to isolate the molecular scattering component, which contains the structural information.[1]
-
-
Radial Distribution Curve (RDC) Generation :
-
A Fourier transform is applied to the molecular scattering data.
-
This yields the Radial Distribution Curve (RDC), a plot of probability versus internuclear distance. Each peak in the RDC corresponds to a specific distance between a pair of atoms in the molecule (e.g., C-H, C-F, C-C, non-bonded distances).
-
-
Initial Model Generation (Theory-Assisted) :
-
An initial 3D structural model is generated using high-level quantum mechanical (QM) calculations (e.g., DFT or MP2 methods with a suitable basis set like aug-cc-pVTZ).[7][8]
-
For this compound, separate models for the diaxial and diequatorial conformers are calculated. The calculations provide initial estimates for all geometric parameters and vibrational amplitudes.
-
-
Least-Squares Refinement :
-
A theoretical scattering curve is calculated from the structural model, which is a mixture of the 'aa' and 'ee' conformers.
-
This theoretical curve is compared to the experimental curve. The structural parameters of the model (bond lengths, angles) and the percentage composition of each conformer are systematically varied using a least-squares algorithm to minimize the difference between the theoretical and experimental curves.
-
Constraints derived from the QM calculations are often used to keep the model physically realistic and reduce the number of independent variables, a method known as the SARACEN approach.[5][6]
-
-
Structure Validation :
-
The final refined structure is validated by examining the goodness-of-fit and the correlation between refined parameters.
-
The final result provides the equilibrium geometry (rg values) and the mole fractions of the conformers present in the gas at the experimental temperature.
-
Structural Parameters and Findings
To illustrate the type and precision of data obtained from a GED experiment, the structural parameters for the closely related trans-1,2-difluorocyclohexane are presented below. This study combined GED with microwave spectroscopy and ab initio calculations.[7]
Table 1: Illustrative GED Structural Parameters for trans-1,2-Difluorocyclohexane [7]
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |
| Composition (at 70 °C) | 42(7)% | 58(7)% |
| Bond Lengths (rg / Å) | ||
| C-F | 1.398(2) | 1.390(2) |
| (average) | 1.525(6) | 1.520(9) |
| Bond Angles (°) | ||
| ∠C2-C1-F | 106.5(6) | 109.2(6) |
| ∠C1-C2-C3 | 111.4(9) | 110.9(9) |
| ∠C2-C3-C4 | 113.1(10) | 113.1(10) |
| Torsion Angle (°) | ||
| F-C1-C2-F | 171.1(37) | -67.2(37) |
Note: Uncertainties (2σ) are given in parentheses.
The data clearly show that GED can distinguish between subtle structural differences in conformers, such as the slightly longer C-F bond and smaller ∠C-C-F angle in the axial position compared to the equatorial one.
Conclusion
The study of this compound by gas electron diffraction, in concert with high-level theoretical calculations, provides a compelling example of how non-covalent interactions can override classical steric effects to determine molecular structure. The surprising stability of the diaxial conformer in the gas phase is a direct result of stabilizing electrostatic and hyperconjugative forces. This case study underscores the necessity of employing sophisticated experimental techniques like GED to obtain data on free molecules, providing a fundamental benchmark for understanding intrinsic molecular properties. For scientists in drug discovery and materials science, this knowledge is critical for designing molecules where conformational control, driven by subtle electronic tuning, is a key to function.
References
- Alabugin, I. V., & Ziegler, M. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.
- Wiberg, K. B., et al. (2005). Conformational Preferences for 1,2- and this compound. The Journal of Organic Chemistry, 70(21), 8381–8384.
- Bat-Erdene, M., et al. (2003). Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. The Journal of Physical Chemistry A, 107(23), 4643–4651.
- Wikipedia. (n.d.). Gas electron diffraction.
- Wiberg, K. B., & Rablen, P. R. (2005). Conformational Preferences for 1,2- And this compound. PubMed.
- Wiberg, K. B., & Murcko, M. A. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 64(9), 3134-3143.
- Wikipedia. (n.d.). Electron diffraction.
- Girichev, G. V. (2021). Gas-Phase Electron Diffraction for Molecular Structure Determination. Request PDF.
- Richardson, A. D., et al. (1997). Conformational Composition of Gaseous trans-1,4-Dichlorocyclohexane. Molecular Structures and Energy Differences of the aa and ee Components from Gas-Phase Electron Diffraction and ab Initio Calculations. The Journal of Physical Chemistry A, 101(29), 5343–5349.
- Wagner, I., Rankin, D. W. H., & Masters, S. L. (2021). Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl(tert-butyl)(trichlorosilyl)phosphine. Dalton Transactions, 50(42), 14931-14939.
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A Technical Guide to the Vibrational Frequencies of 1,4-Difluorocyclohexane by Infrared Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for analyzing the vibrational frequencies of cis- and trans-1,4-difluorocyclohexane using infrared (IR) spectroscopy, augmented by computational chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for conformational analysis and molecular characterization. We delve into the conformational isomerism of 1,4-difluorocyclohexane, detailing the influence of fluorine substitution on the vibrational modes of the cyclohexane ring. This guide outlines a synergistic approach, combining experimental Fourier Transform Infrared (FT-IR) spectroscopy with Density Functional Theory (DFT) calculations to achieve accurate vibrational assignments. Detailed protocols for both experimental measurements and computational modeling are provided, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of Fluorinated Cyclohexanes
Cyclohexane and its derivatives are fundamental structural motifs in organic chemistry and are integral to numerous pharmaceuticals and functional materials. The introduction of fluorine atoms onto the cyclohexane ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The conformational preferences of the cyclohexane ring, primarily the chair and boat forms, are significantly influenced by the stereochemistry of fluorine substitution. Infrared spectroscopy is a powerful, non-destructive technique for probing these conformational subtleties, as the vibrational frequencies of the molecule are exquisitely sensitive to its three-dimensional structure.
This guide focuses on cis- and trans-1,4-difluorocyclohexane as model systems to illustrate the interplay between stereochemistry, conformational dynamics, and vibrational spectra. Understanding these relationships is paramount for the rational design of molecules with tailored properties.
Theoretical Background: Conformational Isomerism and Vibrational Modes
The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 symmetry axis) and equatorial (in the approximate plane of the ring).
Conformational Equilibria in this compound
The stereochemistry of this compound dictates its conformational landscape:
-
trans-1,4-Difluorocyclohexane : This isomer exists in a dynamic equilibrium between two chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is generally considered to be the more stable due to reduced steric hindrance. However, stabilizing electrostatic interactions between the axial C-F bond and the axial C-H bonds on the same side of the ring can also influence the diaxial conformer's population.[2]
-
cis-1,4-Difluorocyclohexane : Due to the cis relationship of the substituents, this isomer exists predominantly in a single chair conformation where one fluorine atom is in an axial position and the other is in an equatorial position (a,e). Ring flipping of the cis isomer results in an identical, superimposable conformation.
The observed IR spectrum of trans-1,4-difluorocyclohexane is a population-weighted average of the spectra of the individual diequatorial and diaxial conformers. In contrast, the spectrum of the cis isomer is expected to be less complex, arising from a single dominant conformation.
Caption: Conformational isomers of trans- and cis-1,4-difluorocyclohexane.
Principal Vibrational Modes
The IR spectrum of this compound can be broadly divided into several regions, each characterized by specific types of molecular vibrations:
-
C-H Stretching Region (3000-2850 cm⁻¹): These high-frequency vibrations correspond to the stretching of the carbon-hydrogen bonds of the methylene groups in the cyclohexane ring.
-
CH₂ Bending Region (1500-1400 cm⁻¹): This region contains the scissoring and wagging motions of the CH₂ groups.
-
C-F Stretching Region (1200-1000 cm⁻¹): The position and intensity of the C-F stretching bands are highly sensitive to whether the fluorine atom is in an axial or equatorial position. Axial C-F bonds typically absorb at a slightly different frequency than equatorial C-F bonds.
-
Fingerprint Region (< 1000 cm⁻¹): This complex region contains a multitude of C-C stretching, C-C-C bending, and other skeletal vibrations that are unique to the overall molecular structure.
A Synergistic Approach: Combining Experiment and Computation
A robust analysis of the vibrational spectra of this compound relies on a combined experimental and computational workflow. Experimental FT-IR provides the real-world spectral data, while computational methods, particularly Density Functional Theory (DFT), are indispensable for assigning the observed vibrational bands to specific molecular motions.
Caption: Workflow for combined experimental and computational vibrational analysis.
Experimental Protocol: FT-IR Spectroscopy
Instrumentation
A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Sample Preparation
The choice of sample preparation method depends on the physical state of the this compound isomer.
-
For Liquids: A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
For Solids: A KBr pellet can be prepared by grinding a small amount of the solid sample with anhydrous KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil (Nujol) and placing the resulting paste between salt plates. A spectrum of Nujol should be run separately for background subtraction.
Data Acquisition
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet without the sample) is recorded to account for the instrument's response and any atmospheric absorption.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired.
-
Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 64 scans is usually sufficient to obtain a good signal-to-noise ratio.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical framework for predicting and interpreting the vibrational spectra.
Software
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Computational Workflow
-
Structure Building: Construct the 3D structures of the relevant conformers of cis- and trans-1,4-difluorocyclohexane (diequatorial and diaxial for trans, axial-equatorial for cis).
-
Geometry Optimization: Perform a geometry optimization for each conformer to find its lowest energy structure. A commonly used and reliable level of theory for this purpose is B3LYP with the 6-311+G(d,p) basis set.[2]
-
Vibrational Frequency Calculation: Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory. This calculation will yield the harmonic vibrational frequencies, their corresponding IR intensities, and the nature of the atomic displacements for each vibrational mode.
-
Frequency Scaling: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the experimental frequencies, which are anharmonic in nature.
-
Anharmonic Corrections (Optional but Recommended): For a more accurate prediction, anharmonic frequency calculations can be performed. These calculations are more computationally intensive but provide a better agreement with experimental data without the need for empirical scaling.
Data Analysis and Interpretation
The synergy between the experimental and calculated spectra is key to a definitive vibrational assignment.
Correlating Experimental and Theoretical Spectra
-
Visual Comparison: Overlay the experimental IR spectrum with the calculated spectra for the stable conformers.
-
Frequency Matching: Compare the experimental band positions with the scaled (or anharmonic) calculated frequencies.
-
Intensity Correlation: The relative intensities of the calculated IR bands should correspond to the relative intensities of the observed peaks.
Representative Vibrational Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| C-H Asymmetric Stretch | 2920 - 2950 | Strong intensity, characteristic of CH₂ groups. |
| C-H Symmetric Stretch | 2850 - 2870 | Medium to strong intensity. |
| CH₂ Scissoring | 1440 - 1460 | Medium intensity. |
| C-F Stretch (Equatorial) | 1050 - 1100 | Strong intensity, position sensitive to environment. |
| C-F Stretch (Axial) | 1020 - 1070 | Strong intensity, often at a slightly lower frequency than equatorial. |
| C-C Ring Stretch | 800 - 1000 | Multiple bands of varying intensity, part of the fingerprint region. |
| Ring Puckering/Deformation | < 800 | Complex vibrations in the fingerprint region. |
Table 1: Representative Vibrational Modes for this compound
Distinguishing cis and trans Isomers
The IR spectra of the cis and trans isomers are expected to show distinct differences:
-
Complexity: The spectrum of the trans isomer may appear more complex due to the presence of two contributing conformers (diequatorial and diaxial), potentially leading to split or broadened peaks, especially in the C-F stretching and fingerprint regions. The cis isomer's spectrum should be simpler, arising from a single conformation.
-
Symmetry: The higher symmetry of the diequatorial trans conformer (C₂h) compared to the cis conformer (Cₛ) can lead to different IR selection rules, resulting in fewer IR-active bands for the trans isomer in its most stable form.
Conclusion
The vibrational analysis of this compound by IR spectroscopy is a nuanced endeavor that requires a careful consideration of conformational isomerism. This guide has outlined a robust, integrated approach that leverages the strengths of both experimental FT-IR spectroscopy and computational DFT modeling. By following the detailed protocols herein, researchers can confidently acquire, analyze, and interpret the vibrational spectra of these and other fluorinated cyclohexane derivatives. This understanding is critical for establishing structure-property relationships that are essential in the fields of medicinal chemistry, materials science, and beyond.
References
- J. A. K. Howard, V. J. Hoy, D. O'Hagan, and G. T. Smith, "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 61, no. 8, pp. 1771-1776, 2005. Available: [Link]
- C. Sloop, "Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives," World Journal of Chemical Education, vol. 4, no. 1, pp. 1-8, 2016. Available: [Link]
- J. M. H. Olsen, "Vibrational spectroscopy beyond the harmonic approximation with the Polarizable Embedding model," Ph.D. dissertation, Aarhus University, 2021. Available: [Link]
- S. D. Christian, J. Grundnes, P. Klaboe, E. Torneng, and T. Woldbaek, "Conformation and Vibrational Spectroscopic Study of Fluorocyclohexane," Acta Chemica Scandinavica A, vol. 34, pp. 391-404, 1980. Available: [Link]
- "3.3: Conformational analysis of cyclohexanes," Chemistry LibreTexts, 2021. Available: [Link]
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- C. Sloop, "Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives," World Journal of Chemical Education, vol. 4, no. 1, pp. 1-8, 2016. Available: [Link]
- Q.-Y. Yang et al., "Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane," The Journal of Physical Chemistry A, vol. 129, no. 13, pp. 3046-3054, 2025. Available: [Link]
- "Vibrational Spectroscopic Applications of Fourier Transform Infrared and Raman Spectroscopy in Biochemistry and Microbiology," White Rose eTheses Online. Available: [Link]
- ChemMate, "MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY," YouTube, Jul. 01, 2020. Available: [Link]
- P. K. Samanta, S. Saha, and A. K. Das, "Infrared and Raman spectra, DFT-calculations and spectral assignments of 1,1,3,3,5,5-hexafluoro-1,3,5-trisilacyclohexane," Journal of Molecular Structure, vol. 1048, pp. 333-340, 2013. Available: [Link]
- J. F. Galindo Cruz, "Vibrational Spectroscopy and Excited State Molecular Dynamics of Phenylene Ethynylene Polymers," Ph.D. dissertation, University of Florida, 2014. Available: [Link]
- N. C. Craig, P. L. Lingenfelter, and A. S. Osmani, "Vibrational Spectroscopy of 1,1-Difluorocyclopropane-d0, -d2, and -d4: The Equilibrium Structure of Difluorocyclopropane," The Journal of Physical Chemistry A, vol. 111, no. 13, pp. 2498-2506, 2007. Available: [Link]
- D. S. Bethune et al., "Vibrational Raman and infrared spectra of chromatographically separated C60 and C70 fullerene clusters," Chemical Physics Letters, vol. 179, no. 1-2, pp. 181-186, 1991. Available: [Link]
- J. Lee et al., "Identification of individual conformers in C4H6O isomers using conformer-specific vibrational spectroscopy," RSC Advances, vol. 11, no. 55, pp. 34771-34777, 2021. Available: [Link]
- L. E. Johnson, "FLUORINATED EMITTER MOLECULES FOR TRIPLET-TRIPLET ANNIHILATION UP-CONVERSION MEDIA," Ph.D. dissertation, Durham University, 2014. Available: [Link]
- E. H. M. Al-Shammari, P. Klaeboe, and C. J. Nielsen, "Infrared and Raman spectra, conformations, ab initio calculations and spectral assignments of 1-fluoro-1-silacyclohexane," Journal of Molecular Structure, vol. 744-747, pp. 245-257, 2005. Available: [Link]
- H. M. R. Hoffmann et al., "Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations," The Journal of Organic Chemistry, vol. 70, no. 26, pp. 10726-10731, 2005. Available: [Link]
- E. H. M. Al-Shammari, P. Klaeboe, and C. J. Nielsen, "Infrared and Raman spectra, DFT-calculations and spectral assignments of silacyclohexane," Journal of Molecular Structure, vol. 786, no. 2-3, pp. 198-207, 2006. Available: [Link]
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An In-depth Technical Guide to the Discovery and First Synthesis of 1,4-Difluorocyclohexane
Introduction: The Significance of Fluorinated Cyclohexanes in Modern Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of drug discovery and materials science, the cyclohexane scaffold is a ubiquitous motif. Consequently, the synthesis and study of fluorinated cyclohexanes have become a significant area of research. These compounds often exhibit unique conformational behaviors and can serve as valuable building blocks for creating novel pharmaceuticals and advanced materials. Among these, 1,4-difluorocyclohexane stands out as a fundamental example of how stereochemistry and the conformational preferences of the cyclohexane ring are influenced by the presence of fluorine. This guide provides a comprehensive overview of the likely first synthesis of this compound, its stereochemical intricacies, and its conformational analysis, offering valuable insights for researchers and professionals in the field.
The Pioneering Synthesis: A Dehydrofluorination Approach
The choice of the starting diol isomer would have a direct impact on the stereochemical outcome of the product, yielding a mixture of cis- and trans-1,4-difluorocyclohexane. The separation of these isomers would then be a critical subsequent step.
Experimental Protocol: Synthesis of this compound from 1,4-Cyclohexanediol
This protocol outlines a plausible early synthetic method for this compound.
Materials:
-
cis- or trans-1,4-Cyclohexanediol
-
Sulfur tetrafluoride (SF₄)
-
Anhydrous hydrogen fluoride (HF) (as a catalyst and solvent)[1]
-
Inert solvent (e.g., dichloromethane)
-
Sodium fluoride (for quenching)
-
Apparatus for handling corrosive gases (e.g., a stainless steel autoclave)
Procedure:
-
Charging the Reactor: In a dry, high-pressure autoclave, place the chosen isomer of 1,4-cyclohexanediol.
-
Addition of Reagents: Cool the autoclave and carefully introduce anhydrous hydrogen fluoride, followed by the condensation of sulfur tetrafluoride.
-
Reaction: Seal the autoclave and heat the mixture. The reaction temperature and time would need to be empirically determined, but temperatures in the range of 100-150°C for several hours are typical for such fluorinations.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess SF₄ and HF through a scrubber containing a suitable base (e.g., potassium hydroxide).
-
Quenching: The crude reaction mixture is then cautiously poured over a slurry of sodium fluoride in an inert solvent to neutralize any remaining HF.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., magnesium sulfate). The resulting mixture of cis- and trans-1,4-difluorocyclohexane can then be separated by fractional distillation or preparative gas chromatography.
Stereochemical Considerations and Isomer Separation
The fluorination of 1,4-cyclohexanediol with sulfur tetrafluoride proceeds with a degree of stereoselectivity. The reaction mechanism can involve both retention and inversion of configuration at the carbon centers, leading to a mixture of cis and trans isomers.
-
cis-1,4-Difluorocyclohexane: In this isomer, both fluorine atoms are on the same face of the cyclohexane ring.
-
trans-1,4-Difluorocyclohexane: In this isomer, the fluorine atoms are on opposite faces of the ring.
The separation of these diastereomers is crucial for their individual study and application. Due to their different physical properties, such as boiling points and dipole moments, fractional distillation and preparative gas chromatography are effective methods for their isolation.[3]
Conformational Analysis: The Dance of the Chair Conformations
The conformational behavior of this compound is a fascinating interplay of steric and electronic effects. Like cyclohexane itself, the 1,4-difluoro derivatives exist predominantly in chair conformations.
trans-1,4-Difluorocyclohexane
The trans isomer can exist in two chair conformations: one with both fluorine atoms in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[4] The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.[4]
Caption: Equilibrium between the diequatorial and diaxial conformers of trans-1,4-difluorocyclohexane.
cis-1,4-Difluorocyclohexane
For the cis isomer, each chair conformation has one fluorine atom in an axial position and one in an equatorial position. The two chair conformations are energetically equivalent and interconvert rapidly at room temperature.[5]
Caption: Rapid interconversion of the energetically equivalent chair conformers of cis-1,4-difluorocyclohexane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for studying their conformational dynamics.
-
¹⁹F NMR: The chemical shifts of the fluorine atoms will differ between the cis and trans isomers. Furthermore, low-temperature ¹⁹F NMR can be used to observe the individual axial and equatorial fluorine signals in the trans isomer, allowing for the determination of the conformational equilibrium.
-
¹H NMR: The coupling constants between protons and between protons and fluorine atoms provide valuable information about the stereochemistry and conformation of the molecule. For example, the magnitude of the ³J(H-F) coupling constant is dependent on the dihedral angle, which can be used to assign axial and equatorial positions.
Quantitative Data Summary
| Property | cis-1,4-Difluorocyclohexane | trans-1,4-Difluorocyclohexane |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₀F₂ |
| Molar Mass | 120.14 g/mol | 120.14 g/mol |
| Conformational Preference | Axial-Equatorial | Diequatorial (major) |
Conclusion and Future Outlook
The discovery and synthesis of this compound, likely achieved through the fluorination of 1,4-cyclohexanediol, marked a significant step in the exploration of fluorinated alicyclic compounds. The ability to synthesize and separate the cis and trans isomers has allowed for detailed studies of their distinct conformational behaviors, providing fundamental insights into the interplay of steric and electronic effects in substituted cyclohexanes. These foundational studies have paved the way for the rational design of more complex fluorinated molecules with tailored properties for applications in medicinal chemistry and materials science. As synthetic methodologies continue to advance, the precise and stereocontrolled synthesis of fluorinated cyclohexanes will undoubtedly lead to the development of novel compounds with enhanced functionalities.
References
- Conformational Preferences for 1,2- and this compound. (n.d.). Request PDF.
- A Two-Directional Approach to Enantiopure 1,4-Difluoro-cyclohexenes: Synthesis of Difluorinated Cyclitol Analogues. (n.d.). Request PDF.
- Fluorocyclohexane. (2023, June 21). In Wikipedia.
- Fluorination by sulfur tetrafluoride. (2023, November 29). In Wikipedia.
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An In-Depth Technical Guide to the Basic Physical Properties of 1,4-Difluorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the fundamental physical properties of the cis and trans isomers of 1,4-difluorocyclohexane. As fluorinated cycloalkanes garner increasing interest in medicinal chemistry and materials science, a thorough understanding of their stereoisomers' distinct physicochemical characteristics is paramount. This document delves into the conformational intricacies, dipole moments, thermal properties (boiling and melting points), and spectroscopic signatures of each isomer. The causality behind the observed properties is explained through the interplay of steric effects, electrostatic interactions, and hyperconjugation. Detailed experimental protocols for the determination of these properties are also provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Stereoisomerism in this compound
This compound exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the two fluorine atoms relative to the cyclohexane ring dictates their physical and chemical behavior. In the cis isomer, both fluorine atoms reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for their conformational preferences, molecular polarity, and intermolecular interactions, which in turn govern their macroscopic physical properties. Understanding these differences is crucial for applications in drug design, where molecular shape and polarity are key determinants of biological activity, and in materials science for the rational design of liquid crystals and polymers with tailored properties.
Conformational Analysis: A Deeper Look into Chair Conformations
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
cis-1,4-Difluorocyclohexane
The cis isomer exists as a rapid equilibrium between two equivalent chair conformations. In each conformation, one fluorine atom is in an axial position, and the other is in an equatorial position (axial-equatorial or equatorial-axial).
Caption: Chair conformation of cis-1,4-difluorocyclohexane.
trans-1,4-Difluorocyclohexane
The trans isomer can exist in two non-equivalent chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. Counterintuitively, and in contrast to bulkier substituents, the diaxial conformer of trans-1,4-difluorocyclohexane is surprisingly stable and, in the gas phase, is even more stable than the diequatorial conformer. This is attributed to a combination of stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbitals (σCH -> σ*CF) and favorable electrostatic interactions between the axial C-H bonds and the axial C-F bonds[1][2]. In solution, the diequatorial conformer is generally favored due to its lower dipole moment and better solvation.
Caption: Interconversion of diequatorial and diaxial conformers of trans-1,4-difluorocyclohexane.
Core Physical Properties: A Comparative Analysis
The distinct conformational preferences and electronic properties of the cis and trans isomers give rise to significant differences in their physical properties.
| Property | cis-1,4-Difluorocyclohexane | trans-1,4-Difluorocyclohexane | Rationale for Differences |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₀F₂ | Isomers have the same molecular formula. |
| Molecular Weight | 120.14 g/mol [3] | 120.14 g/mol [3] | Isomers have the same molecular weight. |
| Boiling Point | Higher than trans isomer (estimated) | Lower than cis isomer (estimated) | The cis isomer has a significant net dipole moment, leading to stronger dipole-dipole intermolecular forces and thus a higher boiling point. The trans-diequatorial conformer has a very small dipole moment, and the diaxial conformer has a dipole moment of zero, resulting in weaker overall intermolecular forces. |
| Melting Point | Lower than trans isomer (estimated) | Higher than cis isomer (estimated) | The more symmetrical shape of the trans isomer, particularly in its diequatorial conformation, allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state and a higher melting point. |
| Dipole Moment (Calculated) | ~2.5 D | ~0 D (for the centrosymmetric diaxial conformer) | In the cis isomer, the C-F bond dipoles do not cancel, resulting in a net molecular dipole. In the trans-diaxial conformer, the two C-F bond dipoles are anti-parallel and cancel each other out, resulting in a zero dipole moment. The diequatorial conformer has a small, non-zero dipole moment due to the geometry of the chair conformation. |
| Symmetry | Cₛ | C₂ₕ (diaxial) | The cis isomer possesses a plane of symmetry. The trans-diaxial conformer has a center of inversion and a C₂ axis of rotation. |
Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of this compound.
¹H NMR Spectroscopy
-
cis-Isomer: Due to the rapid ring flip at room temperature, the axial and equatorial protons on each carbon are averaged, leading to a simplified spectrum. The protons on the fluorine-bearing carbons (C1 and C4) will appear as a complex multiplet due to coupling with both fluorine and adjacent protons.
-
trans-Isomer: The spectrum is a weighted average of the diequatorial and diaxial conformers. At low temperatures, the ring flip can be slowed, and separate signals for the axial and equatorial protons may be observed, providing information about the conformational equilibrium.
¹³C NMR Spectroscopy
-
cis-Isomer: Due to symmetry, three signals are expected: one for the two equivalent carbons bearing fluorine (C1, C4), and two for the remaining four equivalent methylene carbons (C2, C3, C5, C6).
-
trans-Isomer: In the time-averaged spectrum at room temperature, three signals are also expected due to the effective symmetry. The chemical shifts will differ from the cis isomer. The carbon signals will be split by the attached fluorine atoms (¹JCF) and, to a lesser extent, by the fluorine on the other side of the ring (³JCF).
Experimental Protocols
The following section outlines the methodologies for the experimental determination of the key physical properties discussed.
Synthesis and Isomer Separation
A common route to synthesize this compound involves the fluorination of 1,4-cyclohexanediol using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST). This reaction typically produces a mixture of cis and trans isomers.
Protocol for Isomer Separation by Gas Chromatography (GC):
-
Column Selection: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating the isomers based on their boiling point differences.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
-
Final hold: Hold at 150 °C for 5 minutes.
-
-
Injector and Detector:
-
Injector temperature: 200 °C.
-
Detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS): 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Inject a 1 µL sample of the isomer mixture (diluted in a suitable solvent like dichloromethane).
-
Analysis: The trans isomer, having the lower boiling point, is expected to elute first, followed by the cis isomer. The identity of the peaks can be confirmed by mass spectrometry (MS) fragmentation patterns.
Caption: Workflow for the separation of this compound isomers by Gas Chromatography.
Determination of Melting and Boiling Points
Boiling Point Determination:
The boiling point can be accurately measured using a micro-boiling point apparatus or during fractional distillation of the purified isomers.
Melting Point Determination using Differential Scanning Calorimetry (DSC):
DSC is a highly sensitive technique for determining the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified isomer into an aluminum DSC pan and hermetically seal it.
-
DSC Program:
-
Equilibrate the sample at -100 °C.
-
Heat the sample from -100 °C to 50 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for the determination of melting point using Differential Scanning Calorimetry.
Determination of Dipole Moment
The dipole moment can be determined by measuring the dielectric constant of dilute solutions of the isomer in a non-polar solvent (e.g., benzene or cyclohexane) at various concentrations.
Protocol using the Guggenheim Method:
-
Solution Preparation: Prepare a series of dilute solutions of the purified isomer in a non-polar solvent with accurately known mole fractions.
-
Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a precision capacitance bridge at a constant temperature.
-
Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using an Abbé refractometer at the same constant temperature.
-
Data Analysis: The dipole moment (μ) can be calculated using the Guggenheim equation, which relates the change in dielectric constant and refractive index with concentration to the molecular dipole moment.
Conclusion
The cis and trans isomers of this compound exhibit distinct physical properties stemming from their different three-dimensional structures. The cis isomer is a polar molecule with a significant dipole moment, leading to a higher boiling point and lower melting point compared to the trans isomer. The trans isomer's higher symmetry and the unusual stability of its diaxial conformer contribute to its lower boiling point and higher melting point. A comprehensive understanding of these properties, obtainable through the experimental techniques detailed in this guide, is essential for the targeted application of these fluorinated building blocks in advanced chemical research and development.
References
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An In-Depth Technical Guide to the Stereochemical Stability of 1,4-Disubstituted Cyclohexanes
<
Abstract
For researchers, scientists, and professionals in drug development, a profound understanding of stereochemistry is not merely academic—it is a cornerstone of rational molecular design and optimization. The conformational preferences of cyclic scaffolds, particularly cyclohexane, are of paramount importance as they dictate the three-dimensional arrangement of substituents, which in turn governs molecular interactions and biological activity. This guide provides a comprehensive technical analysis of the factors governing the relative stability of cis and trans isomers in 1,4-disubstituted cyclohexanes. We will delve into the foundational principles of cyclohexane conformations, the energetic penalties associated with substituent positioning, and the practical implications for medicinal chemistry.
Introduction: The Primacy of the Chair Conformation
The cyclohexane ring is not a planar hexagon. To alleviate the inherent angle and torsional strain of a flat ring, it predominantly adopts a puckered, three-dimensional structure known as the chair conformation .[1][2][3][4] This conformation is the most stable energetic minimum for cyclohexane, as it allows all carbon-carbon bonds to have bond angles close to the ideal tetrahedral angle of 109.5° and staggers all adjacent hydrogen atoms, thus minimizing steric and torsional strain.[3][5]
In the chair conformation, the substituent positions are not equivalent. They are classified into two distinct types:
-
Axial positions: These bonds are parallel to the principal axis of the ring, pointing alternately up and down.[2][6]
-
Equatorial positions: These bonds radiate from the periphery of the ring, pointing roughly outwards from the "equator" of the molecule.[2][6]
A crucial dynamic feature of the cyclohexane ring is its ability to undergo a "ring flip," a rapid interconversion between two equivalent chair conformations at room temperature.[6] During this process, all axial positions become equatorial, and all equatorial positions become axial.
The Energetic Cost of Axial Substitution: 1,3-Diaxial Interactions and A-Values
When a substituent other than hydrogen is present on a cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent.[7] Generally, a conformation where the substituent occupies an equatorial position is more stable than one where it is in an axial position.[4][7]
The primary reason for this energy difference is the presence of 1,3-diaxial interactions .[7][8][9] An axial substituent experiences steric repulsion from the two other axial hydrogens (or substituents) located on the same face of the ring, specifically on carbons 3 and 5 relative to the substituent at carbon 1.[7][8][9] These unfavorable steric clashes destabilize the conformation. In contrast, an equatorial substituent points away from the ring, minimizing such interactions.
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[10] A larger A-value signifies a greater energetic penalty for the axial position and thus a stronger preference for the equatorial position.[10][11]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -F | 0.25 |
| -Cl | 0.53 |
| -Br | 0.55 |
| -OH | 0.94 |
| -CH₃ | 1.74[10] |
| -CH₂CH₃ | 1.79[11] |
| -CH(CH₃)₂ | 2.15[11] |
| -C(CH₃)₃ | ~5.0[10] |
| -CN | 0.21 |
| -COOH | 1.41 |
Table 1: A-Values for Common Substituents. These values represent the energetic cost of placing the substituent in an axial position.
Comparative Stability of 1,4-Disubstituted Cyclohexane Isomers
The principles of conformational analysis can be extended to disubstituted cyclohexanes to predict the relative stability of their geometric isomers, cis and trans.
trans-1,4-Disubstituted Cyclohexanes
In a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite faces of the ring. This arrangement allows for a chair conformation where both substituents can simultaneously occupy equatorial positions .[2][12][13] This diequatorial conformation is highly stable as it avoids any significant 1,3-diaxial interactions.[1][12]
While a ring flip is possible, it would force both substituents into axial positions, leading to significant steric strain from multiple 1,3-diaxial interactions.[14] The energy of this diaxial conformation is substantially higher, and therefore, the diequatorial conformer is the predominant and most stable form for trans-1,4-disubstituted cyclohexanes.[14][15]
cis-1,4-Disubstituted Cyclohexanes
In a cis-1,4-disubstituted cyclohexane, both substituents are on the same face of the ring.[7][12] This geometric constraint means that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position .[2][12][13]
The two chair conformations that interconvert via a ring flip are energetically equivalent if the two substituents are identical.[13][14] In this case, each conformer has one axial and one equatorial group, resulting in the same overall steric strain.[14] If the substituents are different, the more stable conformation will be the one where the bulkier group (the one with the larger A-value) occupies the equatorial position to minimize 1,3-diaxial interactions.[16]
The Verdict: trans Is Generally More Stable
When comparing the most stable conformations of the cis and trans isomers of a 1,4-disubstituted cyclohexane, the trans isomer is generally more stable .[1][12]
The rationale is straightforward:
-
The most stable conformation of the trans isomer places both substituents in the low-energy equatorial positions, avoiding destabilizing 1,3-diaxial interactions.[12]
-
The cis isomer is conformationally restricted to having one axial and one equatorial substituent, which inherently introduces the steric strain of at least one 1,3-diaxial interaction.[2][12]
Therefore, the absence of this strain in the trans isomer makes it the thermodynamically favored diastereomer.[1]
Visualizing Conformational Stability
The following diagrams, generated using Graphviz, illustrate the chair conformations of cis- and trans-1,4-dimethylcyclohexane, a representative example.
Caption: Chair conformations of trans and cis-1,4-dimethylcyclohexane.
Experimental and Computational Determination of Isomer Stability
The relative stability of cyclohexane isomers is not merely theoretical. It can be determined and quantified through various experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexanes.[17] At low temperatures, the ring flip process can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons.[17][18] By integrating these signals, the equilibrium constant between the conformers can be determined, which in turn allows for the calculation of the free energy difference (A-value).
Computational Chemistry
Molecular mechanics and quantum mechanics calculations are invaluable for predicting the geometries and relative energies of different conformers.[19][20][21] These methods allow for a systematic exploration of the potential energy surface to identify the lowest energy conformations and quantify the energy differences between isomers.
Protocol: Computational Determination of Isomer Stability
This protocol outlines a general workflow for comparing the stability of cis and trans isomers using computational methods.
-
Structure Generation:
-
Build 3D models of both the cis- and trans-1,4-disubstituted cyclohexane isomers.
-
For the trans isomer, generate both the diequatorial and diaxial chair conformations.
-
For the cis isomer, generate the axial-equatorial chair conformation.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each generated structure using a suitable computational method (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This step finds the lowest energy geometry for each conformation.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data, including the Gibbs free energy.
-
-
Energy Comparison:
-
Compare the calculated Gibbs free energies of the most stable conformer for each isomer (trans-diequatorial vs. cis-axial-equatorial).
-
The isomer with the lower Gibbs free energy is the more thermodynamically stable.
-
Caption: Workflow for computational stability analysis.
Implications in Drug Development
The principles of cyclohexane conformational analysis are critically important in medicinal chemistry and drug design.[6][22] The specific three-dimensional arrangement of pharmacophoric groups on a cyclohexane scaffold can dramatically affect its binding affinity and selectivity for a biological target.[22]
-
Receptor Binding: A drug molecule must adopt a specific conformation (the "bioactive conformation") to fit optimally into the binding site of a protein.[6] By understanding the inherent conformational preferences of a cyclohexane-containing drug, chemists can design molecules that are pre-organized into the desired bioactive shape, potentially leading to increased potency.
-
Pharmacokinetic Properties: The overall shape and polarity of a molecule, which are influenced by its conformation, can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
For instance, designing a drug with bulky substituents on a 1,4-disubstituted cyclohexane ring in a trans relationship can "lock" the molecule in a diequatorial conformation. This reduces conformational flexibility and presents a well-defined shape to the target receptor, which can be a powerful strategy for enhancing binding affinity.
Conclusion
The relative stability of cis and trans isomers in 1,4-disubstituted cyclohexanes is governed by fundamental principles of stereochemistry, primarily the energetic penalty of 1,3-diaxial interactions. The ability of the trans isomer to adopt a low-energy diequatorial conformation, free from these steric clashes, renders it almost universally more stable than the corresponding cis isomer, which must accommodate at least one substituent in a higher-energy axial position. This knowledge, supported by experimental and computational evidence, provides a critical framework for the rational design of molecules with controlled three-dimensional structures, a cornerstone of modern drug discovery and development.
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Methodological & Application
Application Notes & Protocols: Leveraging 1,4-Difluorocyclohexane as a Bioisostere in Modern Drug Design
Abstract
The strategic replacement of common structural motifs, such as the phenyl ring, with suitable bioisosteres is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of 1,4-difluorocyclohexane as a saturated, three-dimensional bioisostere for aromatic and other cyclic systems. We delve into the foundational principles governing its application, including conformational analysis, impact on critical physicochemical properties (lipophilicity, pKa, metabolic stability), and strategic considerations for its incorporation into drug candidates. Detailed experimental protocols for synthesis, property measurement, and analysis are provided to equip researchers with the practical knowledge to effectively utilize this versatile scaffold in drug discovery programs.
Introduction: The Rationale for Saturated Bioisosteres
The phenyl ring is the most ubiquitous cyclic scaffold in marketed small-molecule drugs.[1] However, its planarity and high sp2-carbon content are often associated with undesirable drug-like properties, including poor aqueous solubility and high metabolic instability due to susceptibility to cytochrome P450 (CYP) oxidation.[1][2] To mitigate these liabilities, medicinal chemists are increasingly "escaping from flatland" by employing C(sp3)-rich saturated bioisosteres.[1][2] These three-dimensional scaffolds can improve physicochemical profiles while maintaining or enhancing biological activity.[1]
The this compound moiety has emerged as a particularly compelling bioisostere. The introduction of fluorine, the most electronegative element, into the cyclohexane ring profoundly modulates its electronic and conformational properties, offering a unique tool to fine-tune a molecule's interaction with its biological target and improve its pharmacokinetic profile.
Foundational Principles: Conformational Analysis of this compound
Understanding the conformational behavior of the this compound ring is critical for its rational application. Like cyclohexane, it exists in a dynamic equilibrium between two chair conformations. The stereochemistry of the fluorine atoms (cis or trans) dictates the energetic preference of these conformers.
-
trans-1,4-Difluorocyclohexane : In the trans isomer, the two fluorine atoms are on opposite sides of the ring. The most stable conformation is the diequatorial (e,e) form, which minimizes steric hindrance.[3][4] The diaxial (a,a) conformer is significantly higher in energy due to unfavorable 1,3-diaxial interactions.[3][5]
-
cis-1,4-Difluorocyclohexane : In the cis isomer, the fluorines are on the same side of the ring, resulting in one axial and one equatorial (a,e) substituent in either chair conformation.[5] These two conformers are energetically equivalent.[5]
The strong C-F bonds possess significant dipole moments. The orientation of these dipoles is conformation-dependent and can be strategically exploited to modulate interactions with target proteins or alter membrane permeability. In the diequatorial trans conformer, the C-F bond dipoles are largely opposed, resulting in a low overall molecular dipole. Conversely, the diaxial conformer of the cis isomer can exhibit a significant molecular dipole moment.
Diagram 1: Conformational Equilibria of this compound Isomers
Caption: Chair-flip equilibria for trans and cis isomers of this compound.
Modulating Physicochemical Properties
The introduction of the this compound moiety can have a profound and predictable impact on key physicochemical properties relevant to drug action.
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] While fluorination is often used to increase lipophilicity, strategic placement on a saturated ring can uniquely modulate polarity.
-
Effect of Fluorination : The highly polarized C-F bond can either increase or decrease lipophilicity depending on the overall molecular context and conformation.[8][9] For fluorinated cycloalkanes, lipophilicity trends can be complex and are affected by the position of the fluorine atoms and ring size.[8][9]
-
Vectorial Polarity : In the trans-diequatorial conformer, the opposing C-F dipoles can lead to a molecule with a lower LogP compared to its non-fluorinated parent, effectively increasing its polarity and potentially aqueous solubility. This is a powerful strategy to reduce the lipophilicity of a lead compound without adding ionizable groups.
Table 1: Impact of this compound on Physicochemical Properties (Illustrative Data)
| Parent Moiety | Parent LogP | Analog Moiety | Analog LogP (Predicted) | ΔLogP | Parent pKa | Analog pKa (Predicted) | ΔpKa |
|---|---|---|---|---|---|---|---|
| Cyclohexyl | 3.5 | trans-1,4-Difluorocyclohexyl | 2.9 | -0.6 | 10.5 (Amine) | 9.7 | -0.8 |
| Phenyl | 2.1 | trans-1,4-Difluorocyclohexyl | 2.9 | +0.8 | 4.2 (Acid) | 3.8 | -0.4 |
Note: Data are illustrative and the actual impact will be context-dependent.
Acidity/Basicity (pKa)
The strong electron-withdrawing inductive effect of fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups.[10]
-
Mechanism of Action : The C-F bond's inductive effect stabilizes the conjugate base of an acid (increasing acidity, lowering pKa) and destabilizes the protonated form of a base (decreasing basicity, lowering the pKa of the conjugate acid).[8][9]
-
Strategic Application : This effect is highly valuable for fine-tuning the ionization state of a drug at physiological pH (around 7.4). For example, reducing the basicity of a potentially cardiotoxic amine can mitigate hERG channel liability. This modulation can improve oral absorption or alter protein binding characteristics.[11]
Metabolic Stability
A primary driver for replacing a phenyl ring is to block sites of metabolic oxidation.[1][2]
-
Blocking CYP-mediated Oxidation : The C-H bonds on a cyclohexane ring are susceptible to hydroxylation by CYP enzymes. Replacing these hydrogens with fluorine, which forms a much stronger C-F bond, effectively blocks this metabolic pathway.[12] This can lead to a longer in vivo half-life and improved bioavailability.[13]
-
Improved Pharmacokinetics : By preventing rapid metabolism, the this compound bioisostere can lead to more predictable and sustained drug exposure.[13]
Strategic Application in Drug Design
The decision to incorporate a this compound bioisostere should be a data-driven process aimed at solving specific challenges in a lead optimization campaign.
Diagram 2: Drug Design Workflow for Bioisostere Replacement
Caption: Decision workflow for using a this compound bioisostere.
Application Protocols
The following protocols provide standardized, step-by-step methods for key experiments related to the application of this compound in a drug discovery setting.
Protocol 5.1: Synthesis of a trans-1,4-Difluorocyclohexane Building Block
This protocol outlines a representative synthesis for a key building block. Safety Precaution: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Diagram 3: Synthetic Pathway Overview
Caption: Simplified synthetic route to a this compound scaffold.
Objective: To synthesize trans-1,4-difluorocyclohexane from 1,4-cyclohexanediol.
Materials:
-
cis/trans-1,4-Cyclohexanediol
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup: Dissolve 1,4-cyclohexanediol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Slowly add DAST (2.2 eq) to the cooled solution dropwise via a syringe. Caution: DAST is toxic and corrosive.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the trans-1,4-difluorocyclohexane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS. The trans isomer can be distinguished from the cis isomer by its characteristic ¹⁹F NMR spectrum and ¹H-¹⁹F coupling constants.
Protocol 5.2: Experimental Determination of LogD₇.₄
This protocol uses the miniaturized shake-flask method, a gold standard for LogD determination.[6][14]
Objective: To determine the distribution coefficient at pH 7.4 for a parent compound and its this compound analog.
Materials:
-
Test compounds (parent and analog)
-
n-Octanol, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
HPLC or UPLC-MS system
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Partitioning: In a microcentrifuge tube, combine 495 µL of the pre-saturated PBS and 495 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution to give a final concentration of 100 µM.
-
Equilibration: Vortex the tubes vigorously for 1 minute, then place on a rotator for 1-2 hours at room temperature to allow for complete equilibration.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the aqueous and octanol phases.
-
Analysis: Carefully take an aliquot from each phase (aqueous and octanol). Analyze the concentration of the compound in each phase using a validated HPLC-MS method with a standard curve.
-
Calculation: Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ)
Protocol 5.3: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.[13][15][16]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound using human liver microsomes (HLM).
Materials:
-
Test compounds (parent and analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare incubations containing the test compound (final concentration typically 1 µM) and HLM (final concentration typically 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard. The T=0 sample is prepared by adding the quenching solution before the NADPH system.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL of microsomal protein)
-
Conclusion
The this compound scaffold is a powerful and versatile bioisostere for medicinal chemists. Its unique conformational and electronic properties provide a sophisticated tool for modulating lipophilicity, pKa, and metabolic stability. By replacing metabolically labile aromatic rings or tuning the properties of other cyclic systems, this C(sp3)-rich motif can help overcome common liabilities in drug discovery, leading to candidates with improved pharmacokinetic profiles and overall drug-like properties. The rational application of this bioisostere, guided by the principles and protocols outlined in this guide, will undoubtedly continue to contribute to the development of safer and more effective medicines.
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Application Notes and Protocols: Incorporation of 1,4-Difluorocyclohexane into Liquid Crystal Mixtures for Advanced Display Technologies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 1,4-difluorocyclohexane into liquid crystal (LC) mixtures. The unique properties conferred by fluorine substitution, such as modified dielectric anisotropy and viscosity, make this compound a valuable additive for tailoring the performance of liquid crystal materials for next-generation displays and optical devices.[1][2] This document outlines the synthesis of this compound, detailed protocols for its incorporation into a host liquid crystal mixture, and subsequent characterization of the resulting electro-optical properties. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot experimental procedures.
Introduction: The Role of Fluorinated Cyclohexanes in Liquid Crystal Advancement
The relentless pursuit of higher performance liquid crystal displays (LCDs) necessitates the development of novel materials with optimized physical properties. Key parameters for advanced display applications include a wide nematic temperature range, low viscosity for fast switching times, and tailored dielectric anisotropy (Δε) for specific display modes.[3][4][5] Fluorinated liquid crystals have emerged as a cornerstone in this field due to the unique electronic properties of the fluorine atom.[1][6] The incorporation of fluorine can significantly alter the polarity and steric interactions of mesogenic molecules, thereby influencing their self-assembly and response to electric fields.[1][2][6]
This compound, as an additive, offers a strategic approach to fine-tune the properties of liquid crystal mixtures. The introduction of the C-F bonds perpendicular to the principal molecular axis can induce a negative dielectric anisotropy (Δε < 0), a critical requirement for display technologies like Vertical Alignment (VA) and Fringe-Field Switching (FFS) modes.[3][7] Furthermore, the saturated cyclohexane ring can contribute to lowering the viscosity of the mixture compared to more rigid aromatic cores.[5] However, the stereochemistry of the fluorine atoms on the cyclohexane ring is a critical determinant of the overall molecular dipole and, consequently, the dielectric properties.[7][8]
This guide provides a detailed workflow, from the synthesis of this compound to the characterization of its impact on a host liquid crystal mixture, enabling researchers to explore its potential in developing next-generation liquid crystal materials.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereoisomers. The following protocol is a representative method.
Materials and Equipment
-
1,4-Cyclohexanediol
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Synthetic Protocol
Step 1: Fluorination of 1,4-Cyclohexanediol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-cyclohexanediol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (2.2 equivalents) dropwise to the stirred solution. Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomers.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
Step 3: Characterization
-
Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹⁹F NMR, and GC-MS. The conformational preferences of the isomers can be studied using NMR spectroscopy.[8]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Incorporation into a Liquid Crystal Host Mixture
The synthesized this compound is incorporated as an additive into a host nematic liquid crystal mixture. The choice of the host depends on the desired final properties of the mixture. A common commercially available nematic mixture can be used as a starting point.
Materials and Equipment
-
Synthesized this compound
-
Host nematic liquid crystal mixture (e.g., a commercial mixture with known properties)
-
Vials with airtight caps
-
Analytical balance
-
Vortex mixer
-
Hot plate or oven
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Protocol for Mixture Preparation
-
Accurately weigh the desired amount of the host liquid crystal mixture into a clean vial.
-
Calculate and weigh the required amount of this compound to achieve the target concentration (e.g., 1-10 wt%).
-
Add the this compound to the vial containing the host mixture.
-
Seal the vial tightly.
-
Heat the vial to a temperature above the clearing point of the host mixture to ensure both components are in the isotropic liquid state. This promotes homogeneous mixing.
-
Thoroughly mix the components using a vortex mixer for several minutes until the mixture appears completely uniform.
-
To ensure complete homogenization, maintain the mixture in the isotropic phase for an extended period (e.g., 30-60 minutes), with intermittent mixing.
-
Slowly cool the mixture back to room temperature.
Diagram of the Incorporation Workflow:
Caption: Protocol for incorporating this compound into a host LC.
Characterization of the Liquid Crystal Mixture
After preparation, the physical and electro-optical properties of the new liquid crystal mixture must be thoroughly characterized to evaluate the effect of the this compound additive.
Phase Transition Temperatures
The phase behavior of the liquid crystal mixture is fundamental to its application.[9][10]
-
Protocol using Differential Scanning Calorimetry (DSC):
-
Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate back to a low temperature.
-
The phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) are identified as peaks in the heat flow curve.[11][12]
-
-
Protocol using Polarizing Optical Microscopy (POM):
-
Place a small drop of the liquid crystal mixture between a glass slide and a coverslip.
-
Position the slide on a hot stage under a polarizing microscope.
-
Observe the texture of the liquid crystal as the temperature is slowly increased and decreased.
-
Phase transitions are identified by changes in the observed texture.[11][13] The nematic phase will exhibit a characteristic schlieren or threaded texture.
-
Dielectric Anisotropy (Δε)
The dielectric anisotropy is a critical parameter that determines the switching behavior of the liquid crystal in an electric field.[14][15][16]
-
Protocol:
-
Fabricate a liquid crystal cell with a known cell gap using indium tin oxide (ITO) coated glass substrates. One cell should have a planar alignment layer and another a homeotropic alignment layer.
-
Fill the cells with the liquid crystal mixture in the isotropic phase and then cool slowly to the nematic phase.
-
Measure the capacitance of the planar aligned cell (C⊥) and the homeotropic aligned cell (C∥) using an LCR meter at a standard frequency (e.g., 1 kHz).
-
The dielectric permittivities perpendicular (ε⊥) and parallel (ε∥) to the director are calculated from the capacitance values.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.[14][15]
-
Rotational Viscosity (γ₁)
Rotational viscosity is a key factor influencing the response time of the liquid crystal display.[4][17]
-
Protocol:
-
The rotational viscosity can be determined by measuring the transient current response of a liquid crystal cell to a switched electric field.
-
Alternatively, the response time (rise time and decay time) of the liquid crystal cell can be measured electro-optically. The rotational viscosity is then calculated from the response time, cell gap, and elastic constants.
-
Optical Properties
-
Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices is the birefringence (Δn = ne - no).[15][18] It is an important parameter for display design.
-
Protocol:
-
The birefringence can be measured using a spectrophotometer and a rotating polarizer method on a liquid crystal cell with a known thickness.
-
Alternatively, an Abbe refractometer can be used to measure ne and no separately.
-
-
Table 1: Expected Effects of this compound Addition on LC Mixture Properties
| Property | Expected Change | Rationale |
| Clearing Point (T_NI) | Decrease | The additive can disrupt the molecular ordering of the host LC.[19] |
| Dielectric Anisotropy (Δε) | Shift towards negative values | The C-F bonds introduce a dipole moment perpendicular to the long axis of the cyclohexane ring.[3][7] |
| Rotational Viscosity (γ₁) | Decrease | The flexible cyclohexane ring can reduce intermolecular friction compared to rigid aromatic cores.[5] |
| Birefringence (Δn) | Decrease | The additive is non-mesogenic and has a lower intrinsic birefringence than the host LC. |
Conclusion
The incorporation of this compound into liquid crystal mixtures presents a promising avenue for the development of advanced display materials. Its primary influence is the modification of the dielectric anisotropy, potentially inducing or enhancing negative values, which is highly desirable for modern display modes.[3][7] Additionally, it can contribute to a reduction in viscosity, leading to faster switching times. The protocols outlined in these application notes provide a systematic framework for the synthesis, incorporation, and characterization of this compound-doped liquid crystal mixtures. By understanding the causal relationships between the additive's structure and the mixture's properties, researchers can effectively tailor materials for specific high-performance applications.
References
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- Wu, S. T., & Chen, H. (2013).
- Kent State University. (n.d.). Dielectric Anisotropy of Liquid Crystals.
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- Czerwiec, M., et al. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
- Apolinario, S. V., et al. (2020).
- Li, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), 077701.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- van der Beek, D., et al. (2013). Phase behaviour of lyotropic liquid crystals in external fields and confinement.
- Kim, D., et al. (2023).
- Merck Group. (n.d.). Liquid crystal phases.
- Reiffenrath, V., & Plach, H. (1995). Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.
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- Raszewski, Z., et al. (2022). Optical properties of liquid crystals. Biuletyn Wojskowej Akademii Technicznej, 71(1), 115-136.
- Zhang, Y., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 483.
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- Sigma-Aldrich. (n.d.). Liquid Crystals.
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Application Note: A Detailed Protocol for the Deoxyfluorination of 1,4-Cyclohexanediol Using Diethylaminosulfur Trifluoride (DAST)
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the fluorination of 1,4-cyclohexanediol using (Diethylamino)sulfur Trifluoride (DAST). Organofluorine compounds are of paramount importance in medicinal chemistry and materials science, and the conversion of alcohols to alkyl fluorides is a fundamental transformation. This application note details the reaction mechanism, critical safety protocols, a step-by-step experimental procedure, and methods for product characterization.
Introduction: The Significance of Deoxyfluorination
The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols, converting hydroxyl groups into fluorine atoms.[1][2] The reaction is valued for its relatively mild conditions and broad substrate scope.
This guide focuses on the specific application of DAST to fluorinate 1,4-cyclohexanediol, a common cyclic diol. This reaction can yield valuable building blocks such as 4-fluorocyclohexanol and 1,4-difluorocyclohexane, which are precursors for more complex molecular architectures. We will explore the nuances of this reaction, from mechanistic considerations to practical laboratory execution.
Reaction Mechanism and Stereochemical Considerations
The fluorination of an alcohol with DAST proceeds through a well-established mechanistic pathway.[3] The initial step involves the attack of the alcohol's hydroxyl group on the sulfur atom of DAST, leading to the elimination of hydrogen fluoride and the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by a fluoride ion, which displaces the sulfinyl group to yield the final alkyl fluoride product.
The nucleophilic substitution can proceed via either an SN1 or SN2 pathway, depending on the structure of the substrate.[3][4] For secondary alcohols like those in 1,4-cyclohexanediol, the reaction often proceeds with inversion of configuration, characteristic of an SN2 mechanism.
When reacting with diols, the outcome can be influenced by the spacing between the hydroxyl groups. While 1,4-diols primarily yield the corresponding difluoride products, competing side reactions such as the formation of cyclic ethers (e.g., tetrahydrofuran from butane-1,4-diol) can occur.[5] For 1,4-cyclohexanediol, the stereochemistry of the starting material (cis or trans isomer) will dictate the stereochemistry of the resulting fluorinated products.
Critical Safety Protocols for Handling DAST
DAST is a hazardous reagent that demands careful handling to ensure laboratory safety.
-
Moisture Sensitivity: DAST reacts violently with water, liberating highly toxic and corrosive hydrogen fluoride (HF) gas.[6] All operations must be conducted under strictly anhydrous conditions, using oven-dried glassware and anhydrous solvents. An inert atmosphere (e.g., nitrogen or argon) is mandatory.[6]
-
Thermal Instability: DAST is thermally sensitive and can undergo explosive decomposition if heated above 80–90 °C.[3][7] Reactions should never be heated excessively, and distillation of the reagent should be avoided.
-
Handling and Personal Protective Equipment (PPE): All manipulations must be performed in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is essential.
-
Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to a stirred, cooled solution of saturated sodium bicarbonate or ice water to neutralize acidic byproducts.[8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the fluorination of 1,4-cyclohexanediol with DAST.
Caption: Experimental workflow for DAST-mediated fluorination.
Detailed Experimental Protocol
This protocol describes the difluorination of trans-1,4-cyclohexanediol. The stoichiometry can be adjusted for monofluorination by using approximately 1.1-1.2 equivalents of DAST.
5.1 Materials and Reagents
-
trans-1,4-Cyclohexanediol (1.00 g, 8.61 mmol)
-
Diethylaminosulfur Trifluoride (DAST) (3.0 mL, 22.4 mmol, 2.6 eq.)
-
Anhydrous Dichloromethane (DCM) (40 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
5.2 Step-by-Step Procedure
-
Preparation: Add trans-1,4-cyclohexanediol (1.00 g, 8.61 mmol) and a magnetic stir bar to a flame-dried 100 mL two-neck round-bottom flask. Seal the flask with septa and purge with dry nitrogen gas.
-
Dissolution: Add 30 mL of anhydrous DCM to the flask via syringe and stir until the diol is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.[8]
-
DAST Addition: In a separate, dry syringe, draw up DAST (3.0 mL, 22.4 mmol). Add the DAST dropwise to the stirred, cooled solution over 15-20 minutes. A slight color change may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.
-
Quenching: Cool the reaction mixture in an ice bath. In a separate beaker, place 50 mL of saturated aqueous NaHCO₃ solution and cool it in an ice bath with gentle stirring. Very slowly and carefully, pour the reaction mixture into the stirred NaHCO₃ solution. Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[8]
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., 100% Hexane to 95:5 Hexane/Ethyl Acetate) to isolate the fluorinated product(s).
Data Summary Table
The following table outlines typical reaction parameters and expected outcomes for the fluorination of 1,4-cyclohexanediol. Yields are illustrative and may vary.
| Starting Material | DAST (Equivalents) | Temperature (°C) | Time (h) | Major Product(s) | Expected Yield (%) |
| cis-1,4-Cyclohexanediol | 1.1 | -78 to RT | 4-6 | trans-4-Fluorocyclohexanol | ~60-75% |
| trans-1,4-Cyclohexanediol | 1.1 | -78 to RT | 4-6 | cis-4-Fluorocyclohexanol | ~60-75% |
| cis-/trans-1,4-Cyclohexanediol | 2.5 | -78 to RT | 16 | cis- & trans-1,4-Difluorocyclohexane | ~50-65% |
Product Characterization
Confirmation of the product structure and purity is critical. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary method for structural elucidation.
-
¹H NMR: The proton attached to the fluorine-bearing carbon will appear as a complex multiplet with a large doublet splitting due to geminal ¹H-¹⁹F coupling (typically ~45-50 Hz).
-
¹⁹F NMR: A single resonance is expected for monofluorinated products. The chemical shift for alkyl fluorides typically appears in the range of -170 to -220 ppm.[3][9]
-
¹³C NMR: The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 160-180 Hz. Two- and three-bond couplings (²JCF and ³JCF) will also be observed on adjacent carbons.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and confirming its molecular weight. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the fluorinated cyclohexane derivative.
References
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Application Note & Protocol: 1,4-Difluorocyclohexane as a Versatile Building Block for Advanced Materials
Introduction: The Strategic Advantage of Fluorine in Cyclohexane Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound changes to the physicochemical characteristics of parent scaffolds. Among fluorinated building blocks, 1,4-difluorocyclohexane has emerged as a particularly compelling synthon. Its rigid cyclohexane core, combined with the stereoelectronic effects of two fluorine atoms, offers a powerful tool for fine-tuning molecular conformation, polarity, and stability. Organofluorines are pivotal in chemistry, with uses ranging from pharmaceuticals and agrochemicals to high-performance materials like Teflon.[1] The carbon-fluorine bond significantly influences the physicochemical properties of these compounds.[1]
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on leveraging the distinct properties of cis- and trans-1,4-difluorocyclohexane in the design and synthesis of novel materials and therapeutics. We will delve into the fundamental principles governing its reactivity and conformational behavior, followed by detailed protocols for its incorporation and analysis.
Conformational Isomerism: The Key to Molecular Design
Unlike its non-fluorinated counterpart, this compound exists as two distinct and often separable diastereomers: cis and trans. The axial versus equatorial positioning of the fluorine atoms in the chair conformation has significant implications for the molecule's overall dipole moment and steric profile.
-
trans-1,4-Difluorocyclohexane: In the trans isomer, the two fluorine atoms can exist in either a diaxial (a,a) or a diequatorial (e,e) arrangement. The diequatorial conformation is significantly more stable than the diaxial one, minimizing 1,3-diaxial interactions.[2][3] This results in a molecule with a very low net dipole moment, making it a valuable component for creating non-polar, hydrophobic materials.
-
cis-1,4-Difluorocyclohexane: The cis isomer has one axial and one equatorial fluorine atom (a,e). This arrangement leads to a significant molecular dipole moment, rendering it a useful building block for introducing polarity and influencing crystal packing or protein-ligand interactions. In the cis conformation, 1,3-diaxial interactions are present, which can lead to strain and higher energy.[3]
The ability to selectively synthesize and isolate these isomers provides a powerful handle for rational molecular design.
Figure 1: Conformational isomers of this compound.
Applications in Novel Material Synthesis
The unique properties of this compound isomers make them ideal building blocks for a range of advanced materials.
Liquid Crystals
The rigid core and tunable dipole moment of this compound are highly desirable for the synthesis of liquid crystal materials. Fluorinated derivatives of cyclohexane are known for their use in liquid crystal mixtures.[4] The incorporation of fluorinated cyclohexane motifs can create materials with a strong molecular dipole, which is advantageous in the design of negative dielectric materials.[5] The trans isomer, with its linear shape and low polarity, can be incorporated into calamitic (rod-like) liquid crystals to enhance mesophase stability and clearing points. Conversely, the polar cis isomer can be used to introduce lateral dipole moments, influencing the dielectric anisotropy and electro-optical switching properties.
Advanced Polymers
Incorporation of the this compound moiety into polymer backbones can significantly enhance their thermal stability, chemical resistance, and dielectric properties. The strong C-F bonds are resistant to degradation, and the low polarizability of the trans isomer can lead to polymers with low dielectric constants, which are sought after in the microelectronics industry. The synthesis of polymers containing fluorinated groups can be achieved through methods like RAFT polymerization.[6][7][8]
Protocol 1: Synthesis of a Polyester Incorporating trans-1,4-Difluorocyclohexane-1,4-dicarboxylic Acid
This protocol details the synthesis of a polyester using trans-1,4-difluorocyclohexane-1,4-dicarboxylic acid as a monomer. This approach can be adapted for the synthesis of a variety of fluorinated polyesters with tailored properties.
Materials:
-
trans-1,4-Difluorocyclohexane-1,4-dicarboxylic acid
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol
-
Nitrogen gas supply
-
Standard polycondensation reaction setup (round-bottom flask, mechanical stirrer, condenser, nitrogen inlet)
Procedure:
-
Monomer Preparation: Ensure the trans-1,4-difluorocyclohexane-1,4-dicarboxylic acid is of high purity. Recrystallization from a suitable solvent may be necessary.
-
Reaction Setup: Assemble the reaction apparatus and purge with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charging the Reactor: Add equimolar amounts of trans-1,4-difluorocyclohexane-1,4-dicarboxylic acid and ethylene glycol to the reaction flask. Add the high-boiling point solvent.
-
Catalyst Addition: Introduce a catalytic amount of titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diacid).
-
Esterification: Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen. The water formed during esterification will be removed by distillation. Monitor the reaction progress by measuring the amount of water collected.
-
Polycondensation: Once the esterification is complete (no more water evolves), gradually increase the temperature to 250-280 °C and apply a vacuum (0.1-1 mmHg). This stage removes excess ethylene glycol and drives the polymerization to a high molecular weight.
-
Termination: After several hours of polycondensation (the time will depend on the desired molecular weight), cool the reaction mixture to room temperature under nitrogen.
-
Isolation and Purification: Dissolve the crude polymer in a suitable solvent (e.g., hexafluoroisopropanol) and precipitate it into a non-solvent like methanol. Filter the polymer and dry it under vacuum.
-
Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties (glass transition and melting temperatures), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Figure 2: Workflow for the synthesis of a fluorinated polyester.
Applications in Drug Development
The introduction of the this compound scaffold into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties. Fluorinated cycloalkyl building blocks are increasingly used in drug discovery.[5][9]
Conformational Constraint and Bioactive Conformation
The rigid nature of the cyclohexane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a target protein. The choice between the cis and trans isomers allows for precise control over the spatial arrangement of substituents.
Modulation of Physicochemical Properties
Fluorine substitution can significantly impact a drug's lipophilicity (logP), metabolic stability, and membrane permeability.[10] The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life. For instance, gem-difluorination has been shown to decrease pKa values and LogP values in certain molecules.[9]
Table 1: Comparative Physicochemical Properties
| Compound | logP (Illustrative) | pKa (Illustrative) | Metabolic Stability (Illustrative) |
| Cyclohexyl-amine | 1.8 | 10.6 | Low |
| trans-4-Fluorocyclohexyl-amine | 2.1 | 10.2 | Moderate |
| trans-1,4-Difluorocyclohexyl-amine | 2.4 | 9.8 | High |
Note: The data presented here are illustrative and will vary depending on the specific molecular context.
Protocol 2: Synthesis of a trans-1,4-Difluorocyclohexane-Containing Amide
This protocol provides a general method for coupling a carboxylic acid with a trans-1,4-difluorocyclohexylamine, a common transformation in medicinal chemistry.
Materials:
-
trans-1,4-Difluorocyclohexylamine
-
A carboxylic acid of interest
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add a solution of trans-1,4-difluorocyclohexylamine (1.0 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product by NMR spectroscopy and LC-MS.
Figure 3: Workflow for amide coupling with trans-1,4-difluorocyclohexylamine.
Safety Considerations
As with all fluorinated compounds, appropriate safety precautions should be taken when handling this compound and its derivatives. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a powerful and versatile building block for the creation of novel materials and therapeutics. The ability to harness the distinct properties of its cis and trans isomers provides an unprecedented level of control over molecular design. The protocols outlined in this application note serve as a starting point for researchers to explore the vast potential of this unique fluorinated scaffold.
References
- Conformational Preferences for 1,2- and this compound | Request PDF. (n.d.). ResearchGate.
- Structure of Trans this compound. (n.d.).
- MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. (2020, July 2). YouTube.
- This compound | C6H10F2 | CID 5246641 - PubChem. (n.d.).
- Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2021, March 22). Beilstein Journal of Organic Chemistry.
- 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs | Request PDF. (n.d.). ResearchGate.
- Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC. (2022, November 29). NCBI.
- 1,4-Dichloro-2,5-difluorocyclohexane | C6H8Cl2F2 | CID 141471955 - PubChem. (n.d.).
- DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents. (n.d.).
- Synthesis and performance of novel fluoro acrylate polymer containing rigid cyclohexane group as a mesogenic core | Request PDF. (n.d.). ResearchGate.
- Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube.
- Synthesis of Novel Liquid Crystals which Possess gem-Difluorocyclopropane Moieties. (n.d.).
- The preparation and properties of 1,1-difluorocyclopropane derivatives. (2011, August 25). Beilstein Journal of Organic Chemistry.
- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (2024, January 24). Royal Society of Chemistry.
- Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? (n.d.). Study.com.
- 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2018, July 23). Beilstein Journal of Organic Chemistry.
- Synthesis of well-defined mechanochromic polymers based on a radical-type mechanochromophore by RAFT polymerization. (2020, June 17). Royal Society of Chemistry.
- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. (2015, May 29). ResearchGate.
- Synthesis of polymer with defined fluorescent end groups via reversible addition fragmentation transfer polymerization for characterizing the conformations of polymer chains in solutions. (2016, March). ResearchGate.
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Application Note: A Multi-technique NMR Approach for Unambiguous Stereochemical Assignment of 1,4-Difluorocyclohexane
Abstract
The precise determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. For cyclic systems like 1,4-difluorocyclohexane, which exists as cis and trans diastereomers, this assignment can be challenging due to conformational flexibility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a suite of Nuclear Magnetic Resonance (NMR) techniques to unambiguously assign the stereochemistry of this compound. We detail field-proven protocols for ¹H NMR, ¹⁹F NMR, and 2D NOESY/ROESY experiments, supplemented by the power of computational DFT calculations. The causality behind experimental choices is explained, ensuring a robust and self-validating analytical workflow.
Introduction: The Stereochemical Challenge
This compound serves as a valuable model system and structural motif in medicinal chemistry and materials science. Its two diastereomers, cis and trans, possess distinct physical properties and biological activities that arise from their different three-dimensional arrangements. The challenge in their differentiation lies in the dynamic conformational equilibrium of the cyclohexane ring, which rapidly interconverts between two chair forms at room temperature. This dynamic behavior averages key NMR parameters, potentially masking the very stereochemical information we seek.
This guide outlines a systematic approach that moves beyond simple 1D analysis to integrate multi-dimensional NMR and computational methods, providing definitive proof of stereochemical identity.
Foundational Principle: Conformational Isomerism
The ability to distinguish the cis and trans isomers via NMR is fundamentally rooted in their differing conformational preferences.
-
trans-1,4-Difluorocyclohexane: This isomer exists in an equilibrium between a diaxial (a,a) and a diequatorial (e,e) chair conformation. Due to the significant steric strain of 1,3-diaxial interactions involving the fluorine atoms, the equilibrium heavily favors the diequatorial (e,e) conformer . Consequently, the room-temperature NMR spectrum is a clear snapshot of this single, conformationally-locked state.
-
cis-1,4-Difluorocyclohexane: This isomer interconverts between two equivalent axial-equatorial (a,e) and equatorial-axial (e,a) conformations. These two forms are degenerate (equal in energy) and exchange rapidly on the NMR timescale. Therefore, the observed NMR spectrum is a time-averaged representation of both conformers.
This fundamental difference—a rigid diequatorial structure for the trans isomer versus a dynamically averaged structure for the cis isomer—is the key we will exploit.
Experimental and Analytical Protocols
Technique 1: ¹H NMR Spectroscopy - The Power of J-Coupling
Principle: Scalar (through-bond) coupling between protons, or between protons and fluorine (³J_HH and ³J_HF), is exquisitely sensitive to the dihedral angle separating the nuclei, as described by the Karplus relationship. The rigid geometry of the trans isomer yields distinct and predictable coupling constants that differ significantly from the averaged values observed for the cis isomer.[1]
Protocol: Standard ¹H and ¹H{¹⁹F} Acquisition
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the this compound isomer in a standard deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution to resolve multiplet structures.
-
¹H{¹⁹F} Acquisition (Fluorine Decoupling): Acquire a second 1D proton spectrum while applying a broadband ¹⁹F decoupling pulse. This collapses all H-F couplings, simplifying the spectrum and allowing for unambiguous measurement of H-H coupling constants.[2]
Data Analysis and Interpretation:
-
For the trans Isomer (diequatorial): The ¹H{¹⁹F} spectrum will show characteristic large couplings for the axial protons. Look for ³J_ax,ax coupling constants in the range of 10-13 Hz between adjacent axial protons (e.g., H2ax-H3ax). This is a definitive marker for the rigid diequatorial conformer.
-
For the cis Isomer (averaged): The rapid a,e ⇌ e,a interconversion results in averaged coupling constants. All observed ³J_HH values will be in a narrowed, intermediate range, typically 5-8 Hz . The absence of large (>10 Hz) couplings is a strong indicator of the cis isomer.
Technique 2: ¹⁹F NMR Spectroscopy - A Direct Probe
Principle: ¹⁹F is a highly sensitive spin-½ nucleus with a wide chemical shift range, making it an excellent probe.[3] While both isomers may show a single averaged peak at room temperature, low-temperature experiments can "freeze out" the conformational exchange of the cis isomer, providing definitive proof.
Protocol: Variable-Temperature (VT) ¹⁹F NMR
-
Sample Preparation: Use a solvent with a low freezing point suitable for VT-NMR, such as THF-d₈ or CD₂Cl₂.[4]
-
Room Temperature Acquisition: Acquire a standard proton-decoupled ¹⁹F{¹H} spectrum at 298 K (25 °C). Note the single resonance for each isomer.
-
Low Temperature Acquisition: Gradually lower the sample temperature in increments of 10-20 K. Acquire a spectrum at each temperature until coalescence is observed, and ideally, until two distinct signals are resolved for the cis isomer (e.g., down to ~180 K).
Data Analysis and Interpretation:
-
For the trans Isomer: The single ¹⁹F resonance will remain a sharp singlet across the entire temperature range, as it is locked in the symmetrical diequatorial conformation.
-
For the cis Isomer: The single room-temperature resonance will broaden upon cooling (coalescence) and eventually resolve into two distinct signals of equal intensity. These correspond to the now slowly exchanging axial and equatorial fluorine atoms. Observing this decoalescence is irrefutable evidence of the cis stereochemistry.[5]
Technique 3: 2D NOESY/ROESY - Mapping Through-Space Proximity
Principle: The Nuclear Overhauser Effect (NOE) detects nuclei that are close in space (< 5 Å), regardless of their bonding connectivity.[6][7] This allows for direct visualization of the spatial relationships between protons, which are dictated by the stereochemistry. For molecules of this size, ROESY is often preferred as it circumvents the issue of zero-crossing NOEs.[6]
Protocol: 2D ROESY Acquisition
-
Sample Preparation: Use the same sample as for the ¹H NMR experiment.
-
Acquisition: Acquire a 2D ROESY spectrum. A mixing time of 200-500 ms is typically a good starting point.
-
Processing: Process the 2D data with appropriate window functions and perform phasing. ROESY diagonal and cross-peaks should have opposite phases for small molecules.[6]
Data Analysis and Interpretation: The key is to look for correlations involving the protons on C1/C4 with those on adjacent carbons.
-
For the trans Isomer (diequatorial): The most telling correlations will be strong 1,3-diaxial cross-peaks . Specifically, look for ROE signals between the axial proton at C1 (H1ax) and the axial protons at C3/C5 (H3ax/H5ax). This confirms the rigid chair with clear axial-axial proximities.
-
For the cis Isomer (averaged): The spatial relationships are averaged. A key differentiating pattern will be the presence of cross-peaks between an axial proton and nearby equatorial protons . For example, in the (a,e) conformer, a correlation between the axial proton H1ax and the equatorial protons H2eq/H6eq would be observed. The absence of strong 1,3-diaxial correlations is also indicative of the cis isomer.[8][9]
Visual Workflow and Data Summary
The following diagrams and table summarize the analytical logic and expected outcomes.
Table 1: Summary of Expected NMR Signatures for this compound Isomers
| NMR Experiment | Parameter | trans-Isomer (diequatorial) | cis-Isomer (averaged a,e/e,a) |
| ¹H{¹⁹F} NMR | ³J_HH Coupling | Contains large axial-axial couplings (~10-13 Hz ). | All couplings are averaged (~5-8 Hz ). |
| VT ¹⁹F{¹H} NMR | Low Temp. Spectrum | Remains a single sharp resonance . | Resolves into two distinct signals (axial F and equatorial F). |
| 2D ROESY | Key Correlation | Strong 1,3-diaxial (H_ax to H_ax) cross-peaks. | Axial-to-equatorial (H_ax to H_eq) cross-peaks observed. |
Corroboration with Computational Chemistry
Principle: When experimental data is ambiguous, or for ultimate confirmation, Density Functional Theory (DFT) calculations can provide powerful validation. By calculating the expected NMR chemical shifts and coupling constants for the optimized, low-energy structures of both isomers, one can directly compare theoretical data to experimental results.[10][11][12]
Protocol: DFT Calculation Workflow
-
Structure Generation: Build 3D models of both cis and trans this compound, including all relevant chair conformers (diequatorial and diaxial for trans; axial-equatorial for cis).
-
Geometry Optimization & Energy Calculation: Perform a geometry optimization and frequency calculation for each conformer using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This identifies the lowest energy conformer(s).
-
NMR Calculation: Using the optimized low-energy geometry, perform an NMR shielding calculation (GIAO method is standard).
-
Data Analysis: Convert the calculated shielding tensors to chemical shifts (δ) and compare the calculated δ and J-values with the experimental data. For the cis isomer, a Boltzmann-weighted average of the parameters from the degenerate (a,e) and (e,a) forms should be used.
Interpretation: The experimental spectrum that closely matches the calculated spectrum for the stable trans-diequatorial conformer belongs to the trans isomer. The other experimental spectrum should match the averaged calculated data for the cis isomer. This method provides an orthogonal validation of the assignment made from experimental data alone.[13]
Conclusion
The unambiguous assignment of the stereochemistry of this compound is readily achievable through a systematic and multi-faceted NMR approach. While simple ¹H NMR can provide strong initial evidence through the analysis of coupling constants, its combination with variable-temperature ¹⁹F NMR and 2D ROESY experiments creates a self-validating dataset that leaves no room for ambiguity. Low-temperature ¹⁹F NMR provides a definitive "yes/no" answer by probing the dynamic nature of the cis isomer, while ROESY offers a direct look at the through-space atomic arrangement. Finally, DFT calculations serve as a powerful tool for corroborating experimental findings. By following these integrated protocols, researchers can confidently assign the stereochemistry of this and other similarly challenging fluorinated cyclic systems.
References
- Tavernier, D., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry, 30(3), 443-448. DOI: 10.1039/B516641A.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- ResearchGate. (n.d.). DFT-calculated and experimental 1 H NMR chemical shifts (δ H /ppm) for 1 and 2.
- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8275-8284.
- Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3403.
- University of Wisconsin-Madison Chemistry. (2018). NOESY and ROESY.
- ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.
- Kaupp, M., Bühl, M., & Malkin, V. G. (1999). The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 20(1), 91-105.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). The spatial structures of the conformers and the spectrum NOESY of the....
- Tran, F. (2013). Assessment of DFT functionals with NMR chemical shifts. ZORA.
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
- Roberts, J. D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences, 67(4), 1649-1650. DOI: 10.1073/pnas.67.4.1649.
- Bagno, A., et al. (2006). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, (15), 1983-1991.
- Kwan, E. E. (2011). The Nuclear Overhauser Effect.
- SCM. (2025). NMR shifts with relativistic DFT. Tutorials 2025.1 documentation.
- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.
- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 2. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
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- 13. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols: Synthetic Routes to Functionalized 1,4-Difluorocyclohexane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1,4-Difluorocyclohexane Scaffolds in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The this compound motif, in particular, has emerged as a valuable bioisostere for phenyl rings and other cyclic systems. Its unique conformational preferences and the strong electronegativity of the fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. The ability to introduce additional functional groups onto this scaffold with stereochemical control opens up a vast chemical space for the development of novel therapeutics with enhanced efficacy and safety profiles.
This comprehensive guide provides an in-depth exploration of synthetic strategies to access functionalized this compound derivatives. We will delve into diastereoselective fluorination techniques, the synthesis of key building blocks such as carboxylic acids and amines, and methods for further functional group interconversions. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the necessary tools to incorporate this privileged scaffold into their drug discovery programs.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of functionalized 1,4-difluorocyclohexanes hinges on the strategic and stereocontrolled introduction of two fluorine atoms onto a cyclohexane ring that also bears a functional group or a precursor to one. The primary approaches can be broadly categorized as:
-
Diastereoselective Fluorination of Functionalized Cyclohexanols: This is a powerful strategy that leverages a pre-existing hydroxyl group to direct the introduction of a fluorine atom with a specific stereochemistry. The choice of fluorinating agent is critical in controlling the outcome of the reaction, with reagents like diethylaminosulfur trifluoride (DAST) and its analogs often proceeding via an SN2 mechanism, resulting in an inversion of stereochemistry.
-
Synthesis from gem-Difluorinated Precursors: This approach starts with a commercially available or readily synthesized gem-difluorinated cyclohexane, such as 4,4-difluorocyclohexanecarboxylic acid, and then elaborates the functional group. This method is advantageous for accessing a variety of derivatives from a common intermediate.
-
Ring-Opening of Functionalized Cyclohexene Oxides: The epoxidation of a functionalized cyclohexene followed by a regioselective and stereoselective ring-opening with a fluoride source is another viable route. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the nature of the ring-opening reaction.
The following sections will provide detailed protocols for key transformations that exemplify these strategies.
Diagram of Synthetic Workflow
Caption: Synthetic strategies for functionalized 1,4-difluorocyclohexanes.
Experimental Protocols
Protocol 1: Synthesis of trans-1-Fluoro-4-aminocyclohexane from cis-4-Aminocyclohexanol
This protocol details the diastereoselective synthesis of trans-1-fluoro-4-aminocyclohexane, a key building block, starting from the readily available cis-4-aminocyclohexanol. The fluorination is achieved using diethylaminosulfur trifluoride (DAST), which proceeds with inversion of stereochemistry.
Materials:
-
cis-4-Aminocyclohexanol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cis-4-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trans-1-fluoro-4-aminocyclohexane.
Expected Yield: 60-70%
Causality: The use of DAST at low temperatures minimizes side reactions. The SN2 mechanism of the fluorination reaction dictates the inversion of stereochemistry at the carbon bearing the hydroxyl group, leading to the trans product from the cis starting material.
Protocol 2: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
This protocol describes the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a versatile intermediate for a range of functionalized derivatives.[1][2]
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in tetrahydrofuran.
-
Hydrolysis: Add water to the solution, followed by lithium hydroxide monohydrate (5.0 eq). Stir the mixture vigorously at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Adjust the pH to approximately 4 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer once more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the solution and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.
Expected Yield: 97%[1]
Causality: The basic hydrolysis of the ethyl ester using lithium hydroxide is a robust and high-yielding method to obtain the corresponding carboxylic acid. The acidic workup ensures the protonation of the carboxylate salt to yield the final product.
Protocol 3: Amidation of 4,4-Difluorocyclohexanecarboxylic Acid
This protocol provides a general method for the conversion of 4,4-difluorocyclohexanecarboxylic acid to a primary amide. This method can be adapted for the synthesis of secondary and tertiary amides by using the appropriate amine.
Materials:
-
4,4-Difluorocyclohexanecarboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Amidation: Cool the reaction mixture back to 0 °C. Slowly add the ammonia solution (2.0 eq) dropwise. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to afford the pure 4,4-difluorocyclohexanecarboxamide.
Expected Yield: 80-90%
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate amide bond formation. The use of a base in the amidation step neutralizes the HCl byproduct.
Data Summary Table
| Entry | Starting Material | Product | Key Reagents | Yield (%) | Stereochemistry | Reference |
| 1 | cis-4-Aminocyclohexanol | trans-1-Fluoro-4-aminocyclohexane | DAST, DCM | 60-70 | trans | General method |
| 2 | Ethyl 4,4-difluorocyclohexanecarboxylate | 4,4-Difluorocyclohexanecarboxylic Acid | LiOH·H₂O, THF/H₂O | 97 | N/A | [1] |
| 3 | 4,4-Difluorocyclohexanecarboxylic acid | 4,4-Difluorocyclohexanecarboxamide | Oxalyl chloride, NH₃ | 80-90 | N/A | General method |
Logical Relationship Diagram
Caption: Key transformations in the synthesis of functionalized 1,4-difluorocyclohexanes.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for accessing a diverse range of functionalized this compound derivatives. The diastereoselective fluorination of cyclohexanols and the derivatization of gem-difluorinated building blocks are powerful strategies that offer control over stereochemistry and functional group diversity. These protocols, grounded in established chemical principles, serve as a practical guide for researchers in medicinal chemistry and drug development to harness the unique properties of the this compound scaffold in the design of next-generation therapeutics.
References
- Fúster, V., & Escrig, J. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry, 9, 1164–1169. [Link][3][4]
- PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (2011, March 28). Organic Functional Group Conversion.
- Gibson, S. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London.
- J&W Pharmlab. (n.d.). Cis-4-Hydroxy-cyclohexanecarboxylic acid methyl ester.
- Oakwood Chemical. (n.d.). cis-4-Hydroxycyclohexanecarboxylic acid.
- O'Hagan, D. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane. Request PDF.
Sources
Topic: Unlocking Protein-Ligand Interactions: A Guide to Utilizing 1,4-Difluorocyclohexane as a Conformational Probe
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Static Picture of Binding
In the intricate dance of drug discovery, understanding the precise nature of protein-ligand interactions is paramount. While we often visualize these interactions as a static "lock-and-key" mechanism, the reality is a dynamic interplay of conformational changes and subtle energetic contributions. The cyclohexane ring, a common scaffold in many drug molecules, is particularly subject to conformational isomerism that can profoundly impact binding affinity. This guide introduces a powerful chemical tool, 1,4-difluorocyclohexane, and provides a detailed protocol for its application in dissecting these complex interactions.
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. In the context of the cyclohexane ring, the replacement of a hydrogen atom with a fluorine atom, which is of a similar size, allows for the subtle perturbation of the molecule's properties without drastic steric changes. The true power of this approach is realized when comparing the cis and trans isomers of this compound. These two isomers present dramatically different electronic and conformational profiles, which can be leveraged to probe the microenvironment of a protein's binding pocket.
This document will guide you through the principles behind using this compound as a probe, provide detailed protocols for its implementation using Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), and offer insights into interpreting the resulting data to drive rational drug design.
The Principle: A Tale of Two Isomers
The utility of this compound as a probe lies in the distinct conformational preferences and electronic properties of its cis and trans isomers. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The position of this equilibrium is dictated by the steric and electronic nature of the substituents.
-
trans-1,4-Difluorocyclohexane: In this isomer, one fluorine atom is in an axial position and the other is equatorial in one chair conformation. In the other chair conformation, both fluorine atoms are equatorial. Due to the strong preference of the fluorine atom to occupy the equatorial position (an A-value of ~0.25 kcal/mol), the diequatorial conformation is significantly favored. This conformation results in a molecule with a near-zero dipole moment, rendering it relatively non-polar.
-
cis-1,4-Difluorocyclohexane: In contrast, the cis isomer has one axial and one equatorial fluorine atom in both chair conformations. This results in a molecule with a significant dipole moment (~2.6 D), making it substantially more polar than the trans isomer.
This fundamental difference in polarity between the two isomers, which are sterically very similar, is the key to their application as probes. By synthesizing a ligand of interest with either the cis or trans-1,4-difluorocyclohexane moiety and comparing their binding affinities, one can infer the nature of the binding pocket.
-
A preference for the trans isomer suggests that the ligand is binding in a hydrophobic pocket where the non-polar nature of the diequatorial conformation is favored.
-
A preference for the cis isomer indicates that the ligand is likely binding in a more polar environment where the larger dipole moment of the cis isomer can engage in favorable electrostatic interactions, such as hydrogen bonds with backbone amides or polar side chains.
Furthermore, the fluorine atoms themselves can act as sensitive reporters of their local environment, making ¹⁹F NMR an exceptionally powerful tool for studying these interactions.
Experimental Workflow and Protocols
The successful application of this compound as a probe involves a systematic workflow encompassing ligand synthesis, biophysical characterization, and data interpretation.
Figure 1: A generalized workflow for utilizing this compound to probe protein-ligand interactions.
Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔG, ΔH, and ΔS).
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) for the binding of the cis-, trans-, and non-fluorinated ligands to the target protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES).
-
Lyophilized powders of the cis-, trans-, and non-fluorinated ligands.
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC or TA Instruments Nano ITC).
-
Degassing station.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein (typically 20-50 µM) in the chosen buffer. It is critical to accurately determine the protein concentration.
-
Prepare stock solutions of the ligands (typically 200-500 µM) in the same buffer as the protein to minimize buffer mismatch effects.
-
Thoroughly degas both the protein and ligand solutions for at least 10 minutes prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C). This should be kept consistent across all experiments for valid comparison.
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters:
-
Number of injections: 19
-
Injection volume: 2 µL
-
Spacing between injections: 150 seconds
-
-
-
Data Acquisition:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system for at least 30 minutes.
-
Initiate the titration run.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
The Gibbs free energy (ΔG) can be calculated using the equation: ΔG = ΔH - TΔS.
-
Protocol for ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atoms. Changes in the ¹⁹F chemical shift upon protein binding can provide valuable information about the nature of the interaction.
Objective: To monitor changes in the ¹⁹F NMR chemical shifts of the cis- and trans-1,4-difluorocyclohexane moieties upon binding to the target protein.
Materials:
-
Purified protein of interest in a suitable deuterated buffer (e.g., PBS in D₂O).
-
Stock solutions of the cis- and trans-1,4-difluorocyclohexane-containing ligands.
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Methodology:
-
Sample Preparation:
-
Prepare a sample of the ligand (e.g., 50 µM) in the deuterated buffer.
-
Prepare a series of samples containing a fixed concentration of the ligand and increasing concentrations of the protein (e.g., 0, 0.25, 0.5, 1.0, 2.0 molar equivalents).
-
-
Instrument Setup:
-
Tune and match the fluorine probe.
-
Set the experimental temperature (e.g., 25 °C).
-
Acquire a one-dimensional ¹⁹F NMR spectrum for each sample. Typical parameters include:
-
Pulse sequence: A simple pulse-acquire sequence is usually sufficient.
-
Number of scans: This will depend on the concentration of the ligand and the sensitivity of the instrument. Start with 128 or 256 scans and adjust as needed.
-
Relaxation delay: 1-2 seconds.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using an internal or external standard (e.g., trifluoroacetic acid).
-
Measure the change in the ¹⁹F chemical shift (Δδ) for both the axial and equatorial fluorine atoms as a function of protein concentration.
-
A significant downfield shift is often indicative of the fluorine atom being involved in a hydrogen bond.
-
Data Interpretation: From Numbers to Insights
The true power of this technique lies in the comparative analysis of the data obtained for the cis, trans, and non-fluorinated analogues.
Interpreting ITC Data
The thermodynamic data from ITC can provide a deep understanding of the driving forces behind the binding event.
| Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Likely Binding Environment |
| Non-fluorinated | 100 | -9.5 | -6.0 | -3.5 | Baseline |
| trans-Dfc | 50 | -10.0 | -6.5 | -3.5 | Hydrophobic |
| cis-Dfc | 500 | -8.5 | -4.0 | -4.5 | Polar/H-bonding |
Dfc: Difluorocyclohexane
Case Study Analysis:
-
Scenario 1: trans Isomer Binds Tighter: As shown in the hypothetical data above, if the trans isomer exhibits a significantly higher affinity (lower Kd) than the cis isomer and the non-fluorinated analogue, this strongly suggests that the cyclohexane ring is binding in a hydrophobic pocket. The favorable binding is likely driven by the hydrophobic effect, which is reflected in a favorable enthalpic contribution (ΔH) and a less unfavorable entropic penalty (-TΔS) compared to the more polar cis isomer.
-
Scenario 2: cis Isomer Binds Tighter: If the cis isomer shows a higher affinity, it points towards the cyclohexane ring binding in a polar environment. The dipole of the cis isomer can engage in favorable electrostatic interactions, such as hydrogen bonding with the protein. This is often accompanied by a more favorable enthalpic term (more negative ΔH).
Interpreting ¹⁹F NMR Data
The ¹⁹F NMR data provides a more granular view of the interaction at the level of the individual fluorine atoms.
Figure 2: Decision-making flowchart for interpreting ¹⁹F NMR chemical shift data.
-
Chemical Shift Changes (Δδ): A significant change in the chemical shift of a fluorine resonance upon protein binding is a clear indication of a direct interaction. The magnitude and direction of the shift can be informative:
-
Downfield Shift: A downfield shift (to a higher ppm value) is often indicative of the fluorine atom acting as a hydrogen bond acceptor. This is a particularly valuable piece of information, as the C-F bond is a very weak hydrogen bond acceptor, and observing such an interaction can have significant implications for ligand design.
-
Upfield Shift: An upfield shift (to a lower ppm value) is more commonly associated with the fluorine atom being in a non-polar, hydrophobic environment.
-
By combining the thermodynamic data from ITC with the structural insights from ¹⁹F NMR, a detailed and robust model of the protein-ligand interaction can be constructed. This information is invaluable for guiding the next steps in the drug discovery process, such as lead optimization and the design of more potent and selective inhibitors.
Conclusion and Future Perspectives
The use of this compound as a conformational and electronic probe represents a sophisticated strategy for elucidating the subtleties of protein-ligand interactions. The starkly different properties of the cis and trans isomers provide a unique opportunity to dissect the contributions of hydrophobicity and electrostatics to binding affinity. When combined with powerful biophysical techniques such as ITC and ¹⁹F NMR, this approach can yield a wealth of information that is not readily accessible through other methods. As the field of drug discovery continues to move towards a more rational, structure-based approach, the use of such elegant chemical tools will undoubtedly become increasingly important.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Linclau, B., et al. (2016). Synthesis, Conformational Analysis, and Practical Application of (Fluorinated) Cyclohexanes as Scaffolds.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR: a valuable tool for drug discovery. Expert opinion on drug discovery, 7(6), 493-511. [Link]
- Dunn, M. F. (1975). Isothermal titration calorimetry: a new technique for studying protein-ligand interactions. Methods in enzymology, 61, 367-386. [Link]
Application Note: Probing Conformational Dynamics of 1,4-Difluorocyclohexane using Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the experimental setup and protocol for studying the conformational dynamics of 1,4-difluorocyclohexane using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between the diequatorial and diaxial chair conformations of this compound is rapid at room temperature on the NMR timescale, resulting in averaged signals. By lowering the temperature, this ring-flip can be slowed, allowing for the direct observation and characterization of the individual conformers. This guide is intended for researchers, scientists, and professionals in drug development and physical organic chemistry, offering both the practical "how-to" and the fundamental "why" behind each step to ensure robust and reproducible results.
Introduction: The Scientific Imperative
The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This compound presents a particularly interesting case due to the subtle interplay of steric and electronic effects of the fluorine substituents.[1][2] At ambient temperatures, the molecule undergoes rapid chair-to-chair interconversion, leading to a time-averaged NMR spectrum where the distinct axial and equatorial environments are not resolved.
Low-temperature NMR spectroscopy is an indispensable tool for decelerating this dynamic process, effectively "freezing out" the individual conformers on the NMR timescale.[3][4] This allows for the direct measurement of key NMR parameters (chemical shifts, coupling constants) for each conformer, providing invaluable data for determining their relative populations, thermodynamic parameters (ΔG, ΔH, ΔS), and the energy barrier to interconversion (ΔG‡). Such insights are crucial for validating computational models and understanding the fundamental forces that govern molecular shape and behavior.[1]
Foundational Concepts: Causality in Experimental Design
The success of a low-temperature NMR experiment hinges on a meticulous approach to sample preparation, instrumentation, and temperature control. Each choice in the experimental design is driven by the need to maintain sample integrity, achieve spectral resolution, and ensure the accuracy of the temperature data.
-
Solvent Selection: The choice of solvent is critical. It must remain liquid at the target low temperatures and possess a low viscosity to avoid significant line broadening.[5][6] Furthermore, the solvent's polarity can influence the conformational equilibrium of this compound.[1][2]
-
Temperature Calibration: The temperature displayed by the spectrometer's variable temperature (VT) unit is often not the true temperature within the sample.[7][8][9] Calibration using a standard, such as methanol, is essential for accurate thermodynamic calculations.[3][7]
-
Instrumentation: While standard NMR spectrometers with VT capabilities are sufficient, the use of a cryogenic probe (CryoProbe) can dramatically enhance the signal-to-noise ratio (S/N).[10][11][12][13] This is particularly advantageous when dealing with dilute samples or when wishing to reduce acquisition times at low temperatures where signal averaging might otherwise be lengthy.[10]
Materials and Instrumentation
Reagents and Solvents
| Component | Grade/Purity | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Analyte |
| Dichloromethane-d2 (CD₂Cl₂) | ≥99.8 atom % D | Isotope Supplier | Low-temperature NMR solvent (MP: -95 °C) |
| Toluene-d8 (C₇D₈) | ≥99.6 atom % D | Isotope Supplier | Alternative low-temperature NMR solvent (MP: -95 °C) |
| Methanol-d4 (CD₃OD) | ≥99.8 atom % D | Isotope Supplier | Temperature calibration standard |
| Tetramethylsilane (TMS) | NMR Grade | Commercially Available | Internal chemical shift reference (optional) |
Equipment
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.
-
Cryogenic or standard broadband NMR probe.
-
High-quality, thin-walled NMR tubes (e.g., Wilmad 535-PP or equivalent). Economy tubes are not recommended for VT experiments due to a higher risk of fracturing.[14][15]
-
NMR tube spinner appropriate for the temperature range (e.g., ceramic spinners for very low temperatures).[15]
-
Liquid nitrogen dewar and heat exchanger for cooling the VT gas stream.[16][17]
-
Pasteur pipettes and glass wool for sample filtration.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
A well-prepared sample is paramount for high-quality NMR data. Particulate matter can degrade spectral resolution by distorting the magnetic field homogeneity.[5][14]
-
Analyte Preparation: Prepare a solution of this compound in the chosen deuterated solvent (e.g., CD₂Cl₂). A concentration of 5-15 mg in 0.6 mL of solvent is a good starting point.[5]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry, high-quality NMR tube.[14] This step is crucial to remove any dust or solid impurities.
-
Volume Adjustment: Ensure the sample height in the NMR tube is approximately 4-5 cm (around 0.6 mL for a standard 5 mm tube).[5][15] This helps to minimize temperature gradients across the sample.[18]
-
Capping: Cap the NMR tube securely. Do not seal the tube with a flame, especially for VT experiments, as pressure changes can occur.[15]
-
Calibration Standard: Prepare a separate NMR tube with neat methanol-d4 for temperature calibration.[3]
Protocol 2: Spectrometer Setup and Temperature Calibration
Accurate temperature measurement is the bedrock of reliable thermodynamic analysis. This protocol ensures that the temperature you record is the true temperature experienced by your sample.
-
Initial Setup: Insert the methanol-d4 calibration sample into the spectrometer at ambient temperature (e.g., 298 K).
-
Lock and Shim: Lock onto the deuterium signal of the methanol-d4 and shim the magnetic field for optimal homogeneity.
-
Acquire Ambient Spectrum: Acquire a ¹H NMR spectrum of the methanol-d4.
-
Cooling Down: Begin cooling the probe in decrements of 20-25 K.[15][19] Allow the temperature to equilibrate for at least 10-15 minutes at each step.[16]
-
Data Acquisition at Each Temperature: At each temperature point, re-shim the magnet (as field homogeneity can drift with temperature) and acquire a ¹H spectrum.
-
Calculate True Temperature: In each spectrum, measure the chemical shift difference (Δδ) between the hydroxyl (-OH) and methyl (-CH₃) protons. Calculate the true temperature (T) in Kelvin using the established equation for methanol: T(K) = -a * Δδ(ppm) + b (Note: The constants 'a' and 'b' are spectrometer-dependent and should be determined for your specific instrument. A commonly cited reference is Van Geet, Anal. Chem. 1970, 42, 679-680).
-
Create Calibration Curve: Plot the spectrometer's set temperature versus the calculated true temperature. This curve will be used to determine the actual temperature of your this compound sample.
Protocol 3: Low-Temperature NMR of this compound
This protocol outlines the data acquisition for observing the conformational equilibrium.
-
Sample Insertion: After completing the temperature calibration, carefully replace the methanol standard with your this compound sample at ambient temperature.
-
Ambient Spectrum: Acquire a ¹H and/or ¹⁹F NMR spectrum at ambient temperature. This will serve as your reference spectrum, showing the time-averaged signals.
-
Stepwise Cooling: Gradually lower the temperature in 10 K increments, moving from ambient temperature down to the target temperature (e.g., ~173 K or -100 °C).
-
Equilibration and Shimming: At each temperature step, allow the sample to equilibrate for 10-15 minutes. It is crucial to re-shim the magnet at each new temperature.
-
Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹⁹F, ¹³C) at each temperature point. Pay close attention to the coalescence temperature, where the averaged peak begins to broaden and then splits into two distinct sets of signals corresponding to the two conformers.
-
Low-Temperature Spectrum: Continue cooling until well below the coalescence point, where the signals for the axial and equatorial conformers are sharp and well-resolved.
-
Returning to Ambient: Upon completion of the experiment, warm the probe back to room temperature slowly and in increments to avoid thermal shock to the probe components.[19]
Data Analysis and Expected Results
As the temperature is lowered, the single, averaged peaks in the room temperature spectrum of this compound will first broaden, then coalesce, and finally resolve into two distinct sets of signals. These two sets represent the diequatorial and diaxial conformers.
-
Signal Assignment: The major set of signals at low temperature will correspond to the more stable conformer, and the minor set to the less stable one.
-
Integration: By integrating the corresponding signals for the two conformers, their relative populations (K_eq) can be determined.
-
Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant (K_eq) at a given temperature using the equation: ΔG° = -RT ln(K_eq) By measuring K_eq at several temperatures (a Van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences can also be determined.
| Parameter | Room Temperature | Low Temperature (below coalescence) |
| Conformer State | Rapid Interconversion | "Frozen" Conformers |
| ¹H/¹⁹F Signals | Time-averaged, sharp peaks | Two sets of signals (diequatorial and diaxial) |
| Information Gained | Average chemical environment | Population of each conformer, coupling constants for each conformer |
Workflow Visualization
The overall experimental workflow can be visualized as a logical progression from preparation to data analysis.
Caption: Workflow for low-temperature NMR analysis of this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| Broad NMR lines at low T | Sample viscosity increased; sample precipitation. | Check solubility at low T; use a less viscous solvent; increase temperature slightly. |
| Inaccurate/Irreproducible ΔG° | Incorrect temperature measurement. | Recalibrate the temperature using the methanol standard. Ensure adequate equilibration time. |
| Poor S/N ratio | Insufficient sample concentration; long experiment time needed. | Increase sample concentration if possible; increase the number of scans; use a cryogenic probe. |
| Cracked NMR tube | Thermal shock; use of low-quality tube. | Cool and warm the sample slowly in increments; use high-quality tubes designed for VT work. |
Conclusion
This application note details a robust and reliable methodology for the low-temperature NMR analysis of this compound. By carefully controlling the experimental parameters, particularly sample preparation and temperature calibration, researchers can successfully resolve the individual chair conformers. The data obtained from these experiments provide fundamental insights into the stereoelectronic effects governing molecular conformation, which is critical for applications ranging from fundamental chemistry to rational drug design.
References
- Facey, G. (2008). Temperature Calibration in an NMR Probe. University of Ottawa NMR Facility Blog. [Link]
- Emery Pharma. (2014).
- UCSD SSPPS NMR Facility. (2020).
- Emery Pharma. (n.d.).
- University of York. (n.d.).
- Thakur, R. S., et al. (2010). A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds. Journal of Magnetic Resonance. [Link]
- Bruker. (n.d.). CryoProbes for NMR - Cryogenic Probes. [Link]
- UCSB Chemistry and Biochemistry. (n.d.). Cryoprobes - NMR Facility. [Link]
- Duke University NMR Center. (2023).
- NMR Wiki. (2009). Cryoprobe. [Link]
- University of Notre Dame. (n.d.).
- Wiberg, K. B., et al. (2002). Conformational Preferences for 1,2- and this compound. The Journal of Organic Chemistry. [Link]
- University of Michigan. (n.d.).
- Tycko, R. (2010). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research. [Link]
- Western University. (n.d.).
- University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]
- Bruker. (n.d.).
- Center for Magnetic Resonance. (2015).
- Wiberg, K. B., et al. (2002). Conformational Preferences for 1,2- and this compound. pubs.acs.org. [Link]
- Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research. [Link]
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. modgraph.co.uk. [Link]
- Doddrell, D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane.
- ResearchGate. (2018). What are the best solvent mixtures for running 31P NMR spectra below -90 oC?. [Link]
- Jonas, J., et al. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]
- Doddrell, D., et al. (1970). Nuclear magnetic resonance spectroscopy. A stereospecific ^3J_(CF) coupling in the low-temperature ^(13)C nmr spectrum of 1,1-difluorocyclohexane. CaltechAUTHORS. [Link]
- Doddrell, D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane.
- Spassov, S. L., et al. (1967). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Substituted 1,1-Difluorocyclohexanes. Journal of the American Chemical Society. [Link]
- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of trans-1,4-dihalocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UCSD SSPPS NMR Facility: Temperature calibration [sopnmr.blogspot.com]
- 4. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. University of Ottawa NMR Facility Blog: Temperature Calibration in an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 8. emerypharma.com [emerypharma.com]
- 9. The Duke NMR Center High temperature calibration [sites.duke.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 12. Cryoprobes [nmr.chem.ucsb.edu]
- 13. Cryoprobe - NMR Wiki [nmrwiki.org]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. NMR Tutorials: Variable Temperature NMR [nmr-center.nmrsoft.com]
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- 19. publish.uwo.ca [publish.uwo.ca]
Application Notes and Protocols for the Strategic Employment of 1,4-Difluorocyclohexane in Agrochemical Synthesis
Introduction: The Rationale for Incorporating 1,4-Difluorocyclohexane in Next-Generation Agrochemicals
The introduction of fluorine into bioactive molecules is a well-established strategy in the agrochemical industry for enhancing potency, metabolic stability, and tuning physicochemical properties such as lipophilicity and pKa.[1] While much attention has been given to aromatic fluorine and trifluoromethyl groups, the incorporation of fluorinated aliphatic scaffolds, such as this compound, represents a promising yet underexplored avenue for the development of novel crop protection agents. The cyclohexane ring provides a rigid, three-dimensional scaffold that can effectively orient functional groups in space, a critical factor for binding to biological targets.[2] The addition of two fluorine atoms in a 1,4-disposition imparts unique electronic properties without significantly increasing molecular weight, offering a subtle yet powerful tool for lead optimization.
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols for utilizing this compound as a building block in the synthesis of new agrochemicals. While direct incorporation into commercialized products is not yet widely documented, the principles of medicinal and agrochemical chemistry strongly support its potential for creating novel intellectual property and developing more effective and safer crop protection solutions. This document provides proposed synthetic routes and detailed experimental protocols for creating and utilizing this compound-containing building blocks.
Key Physicochemical and Conformational Properties of this compound
The this compound moiety exists as a mixture of cis and trans diastereomers, each with distinct conformational preferences and dipole moments. The chair conformation is the most stable for both isomers. In the trans isomer, the fluorine atoms can exist in either a diaxial or diequatorial orientation. The diequatorial conformation is generally more stable. In the cis isomer, one fluorine atom is axial while the other is equatorial. These conformational differences can have a profound impact on how a molecule interacts with its biological target.
Table 1: Calculated Physicochemical Properties of this compound Isomers
| Property | cis-1,4-Difluorocyclohexane | trans-1,4-Difluorocyclohexane |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₀F₂ |
| Molecular Weight | 120.14 g/mol | 120.14 g/mol |
| XLogP3 | 1.8 | 1.8 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 0 | 0 |
Data sourced from PubChem.
The introduction of the C-F bond, the most polar single bond in organic chemistry, can significantly alter the electronic character of the cyclohexane ring, influencing its interaction with protein residues and affecting metabolic pathways.
Proposed Applications in Agrochemical Scaffolds
The this compound moiety can be envisioned as a bioisosteric replacement for other cyclic systems or as a novel scaffold in various classes of agrochemicals.
Fungicide Development: Azole and SDHI Analogues
In azole fungicides, such as epoxiconazole or difenoconazole, a key structural feature is the link between the triazole head group and a substituted aromatic ring system through a carbon backbone. Replacing a phenyl ring with a 1,4-difluorocyclohexyl group could lead to novel fungicides with altered metabolic stability and target binding affinity. For Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the carboxamide linkage is crucial. A 1,4-difluorocyclohexyl moiety could be incorporated adjacent to the carboxamide to probe new binding interactions in the enzyme's active site.
Herbicide Design: PPO and ALS Inhibitor Analogues
Protoporphyrinogen oxidase (PPO) and acetolactate synthase (ALS) are common targets for commercial herbicides. The introduction of a this compound ring in place of an existing aromatic or heterocyclic ring could lead to compounds with a different spectrum of weed control and improved crop safety. For example, in PPO inhibitors that often contain a phenyl group, this substitution could enhance binding or alter solubility.
Insecticide Innovation: Neonicotinoid and Diamide Analogues
The pharmacophore of neonicotinoid insecticides often includes a heterocyclic ring system. A 1,4-difluorocyclohexyl group could be used to replace or modify parts of the scaffold distant from the key binding elements to fine-tune the molecule's properties. In diamide insecticides, which target ryanodine receptors, the precise spatial arrangement of aromatic rings is critical.[3][4] A 1,4-difluorocyclohexyl group could serve as a rigid linker to optimize this spatial relationship.
Synthetic Protocols for this compound Building Blocks
The key to employing this compound in agrochemical synthesis lies in the preparation of functionalized derivatives that can be readily incorporated into more complex molecules. The following are detailed, step-by-step protocols for the synthesis of key building blocks.
Protocol 1: Synthesis of cis- and trans-1,4-Difluorocyclohexane from Cyclohexane-1,4-dione
This protocol outlines a general method for the synthesis of this compound, which can then be functionalized in subsequent steps.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Materials:
-
Cyclohexane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethylaminosulfur trifluoride (DAST) or Deoxofluor
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Procedure:
-
Reduction to Diol:
-
To a stirred solution of cyclohexane-1,4-dione (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield a mixture of cis- and trans-cyclohexane-1,4-diol.
-
-
Fluorination:
-
Dissolve the mixture of diols (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to separate the cis and trans isomers of this compound.
-
Causality Behind Experimental Choices:
-
The use of NaBH₄ provides a mild and effective reduction of the ketone to the alcohol.
-
DAST is a common and effective reagent for deoxofluorination, replacing hydroxyl groups with fluorine. The reaction is performed at low temperatures to control its reactivity.
-
The aqueous workup with NaHCO₃ neutralizes the acidic byproducts of the DAST reaction.
Protocol 2: Synthesis of 4-Amino-1,1-difluorocyclohexane: A Key Building Block
This protocol describes the synthesis of a functionalized difluorocyclohexane that can be used as a building block in the synthesis of various agrochemicals.
Workflow for the Synthesis of 4-Amino-1,1-difluorocyclohexane
Caption: Synthesis of a key amino-difluorocyclohexane building block.
Materials:
-
4-Hydroxycyclohexanone
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Fluorination of 4-Hydroxycyclohexanone:
-
Dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C and slowly add DAST (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench and work up the reaction as described in Protocol 1 to obtain 4,4-difluorocyclohexanone.
-
-
Reductive Amination:
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with concentrated HCl to pH ~2.
-
Concentrate the mixture under reduced pressure.
-
Basify the residue with aqueous NaOH to pH ~12 and extract with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-amino-1,1-difluorocyclohexane.
-
Causality Behind Experimental Choices:
-
The selective fluorination of the ketone in the presence of a hydroxyl group can be challenging, hence the choice of starting material.
-
Reductive amination is a robust and widely used method for the synthesis of amines from ketones. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent suitable for this transformation.
Conclusion and Future Outlook
The strategic incorporation of this compound into agrochemical discovery programs holds significant potential for the development of novel active ingredients with improved efficacy, selectivity, and metabolic stability. While the direct application of this building block is still emerging, the synthetic protocols provided here offer a practical starting point for researchers to create a diverse range of functionalized this compound derivatives. The unique conformational and electronic properties of this scaffold warrant further investigation in the context of modern agrochemical design. As the demand for new and effective crop protection solutions continues to grow, the exploration of underutilized fluorinated building blocks like this compound will be crucial for driving innovation in the field.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Chinese Chemical Letters, 33(7), 3333-3342.
- Tohnishi, M., et al. (2005). Flubendiamide, a novel insecticide highly active against lepidopterous insect pests. Journal of Pesticide Science, 30(4), 354-360.
- Lahm, G. P., et al. (2009). Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 19(11), 2937-2940.
- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). Beilstein Journal of Organic Chemistry, 13, 728–733.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Introducing Fluorine into the Cyclohexane Ring
An Application Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules, particularly into common scaffolds like the cyclohexane ring, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and conformational preferences.[3][4] Fluorinated cyclohexanes are integral components in numerous pharmaceuticals and advanced materials, driving the demand for efficient and selective fluorination methods.[2][5][6] This guide provides a detailed overview of the primary strategies for incorporating fluorine into the cyclohexane ring: nucleophilic, electrophilic, and radical-based approaches. It offers in-depth explanations of the underlying mechanisms, comparative data, and step-by-step protocols for key transformations, designed to equip researchers with the practical knowledge needed for successful synthesis.
Chapter 1: Nucleophilic Fluorination Strategies
Nucleophilic fluorination involves the use of a nucleophilic fluoride source ("F⁻") to displace a leaving group or open a strained ring. This class of reactions is one of the most established and widely used for creating C-F bonds.
Deoxyfluorination of Cyclohexanols
Deoxyfluorination is a powerful method for converting hydroxyl groups directly into C-F bonds.[7] The reaction typically proceeds via the in-situ activation of the alcohol to form a good leaving group, which is then displaced by fluoride in an Sₙ2-type mechanism. This method is particularly valuable for its directness in utilizing readily available cyclohexanol precursors.
Mechanism and Reagent Selection
Commonly used reagents include aminodifluorosulfinium salts and sulfur trifluorides like Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[8][9] More recent reagents like PyFluor have been developed to offer enhanced safety profiles and reduced elimination byproducts.[10][11] The choice of reagent is critical, as traditional reagents like DAST can be hazardous and prone to exothermic decomposition.[4] Deoxo-Fluor offers a safer alternative with often superior yields.[8][9]
The general mechanism involves the alcohol attacking the sulfur center of the reagent, followed by elimination to form an intermediate with a good leaving group (e.g., an alkoxysulfur difluoride). Intramolecular or intermolecular delivery of a fluoride ion then displaces this group, typically with inversion of stereochemistry.
Caption: General mechanism for the deoxyfluorination of an alcohol.
Protocol 1: Deoxyfluorination of Cyclohexanol using Deoxo-Fluor
This protocol describes the conversion of cyclohexanol to fluorocyclohexane.
Materials:
-
Cyclohexanol (1.0 equiv)
-
Deoxo-Fluor (1.2 equiv, 50% in toluene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and argon/nitrogen line
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve cyclohexanol in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the Deoxo-Fluor solution dropwise to the stirred alcohol solution over 15-20 minutes. Caution: Deoxo-Fluor reacts violently with water.[8] Ensure all glassware is dry. The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude fluorocyclohexane by fractional distillation to yield the final product.
Ring-Opening of Cyclohexene Epoxides
The epoxidation of a cyclohexene followed by nucleophilic ring-opening with a fluoride source is a stereocontrolled method for synthesizing fluorohydrins.[12][13] The regioselectivity and stereoselectivity are key considerations, often dictated by the substrate and the choice of fluorinating agent.
Protocol 2: Fluorinative Opening of a Cyclohexene Epoxide
This protocol outlines a general procedure using hydrogen fluoride-pyridine (HF·Py) as the fluoride source.
Materials:
-
1,2-Epoxycyclohexane (1.0 equiv)
-
Hydrogen fluoride-pyridine complex (e.g., Olah's reagent) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Plastic (e.g., Nalgene) flask and addition funnel
Procedure:
-
Setup: In a plastic flask (glass is etched by HF), dissolve 1,2-epoxycyclohexane in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C. Extreme Caution: HF is highly corrosive and toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and safety goggles.
-
Reagent Addition: Slowly add the HF-pyridine complex to the epoxide solution at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully pour the reaction mixture over a mixture of ice and saturated aqueous NaHCO₃ to neutralize the excess HF.
-
Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude fluorohydrin by flash column chromatography.
Chapter 2: Electrophilic Fluorination Strategies
Electrophilic fluorination employs a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a carbon-centered nucleophile.[14] This approach is ideal for fluorinating electron-rich centers such as enolates, silyl enol ethers, or activated C-H bonds.
Introduction to Electrophilic Fluorinating Agents
Modern electrophilic fluorination has been revolutionized by the development of stable, easy-to-handle N-F reagents.[14] The most prominent among these is Selectfluor™ (F-TEDA-BF₄), a user-friendly and non-volatile crystalline solid.[15][16][17] Other common reagents include N-Fluorobenzenesulfonimide (NFSI).[18] These reagents are significantly safer than historical alternatives like elemental fluorine.[3][16]
Caption: Workflow for electrophilic fluorination of a ketone.
Protocol 3: α-Fluorination of Cyclohexanone using Selectfluor™
This protocol describes the synthesis of 2-fluorocyclohexanone from cyclohexanone via its silyl enol ether.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene (1.0 equiv)
-
Selectfluor™ (1.1 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-(trimethylsilyloxy)cyclohexene in acetonitrile.
-
Reagent Addition: Add Selectfluor™ to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC or ¹H NMR for the disappearance of the starting material (typically 1-3 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-fluorocyclohexanone.
Direct C-H Fluorination
Directly replacing a C(sp³)–H bond with fluorine is a highly desirable transformation. While challenging, significant progress has been made using transition-metal catalysis and radical-based methods.[19][20] Electrophilic C-H fluorination on a cyclohexane ring often requires a directing group to achieve site-selectivity or relies on the inherent reactivity of specific C-H bonds (e.g., tertiary C-H bonds).[20][21]
Chapter 3: Radical Fluorination Strategies
Radical fluorination involves the generation of a carbon-centered radical which is then trapped by a fluorine atom source.[22] This approach is complementary to nucleophilic and electrophilic methods and has proven particularly effective for late-stage C-H fluorination.[19][23]
Mechanism and Reagents
Modern methods often employ photoredox catalysis to generate the alkyl radical under mild conditions from precursors like carboxylic acids or activated alcohols.[24] Reagents like Selectfluor™ and NFSI can serve as effective fluorine atom transfer agents in these radical processes.[22] A key advantage is the ability to functionalize C-H bonds that are remote from other functional groups, a task difficult to achieve with other methods.[22]
Chapter 4: Comparative Analysis and Method Selection
The optimal method for fluorinating a cyclohexane ring depends heavily on the available starting material, desired stereochemistry, and the tolerance of other functional groups in the molecule.
| Method | Starting Material | Key Reagents | Stereocontrol | Advantages | Disadvantages |
| Deoxofluorination | Cyclohexanol | Deoxo-Fluor, PyFluor | Inversion (Sₙ2) | Direct conversion of alcohols; good for stereospecific synthesis. | Reagents can be moisture-sensitive; risk of elimination byproducts. |
| Epoxide Opening | Cyclohexene | HF·Py, XtalFluor-E | Anti-addition | High stereocontrol; produces useful fluorohydrin intermediates. | Requires two steps (epoxidation, opening); HF is highly hazardous. |
| Electrophilic α-Fluorination | Cyclohexanone | Selectfluor™, NFSI | Generally poor unless chiral auxiliaries are used. | Mild conditions; high functional group tolerance; uses stable reagents. | Limited to α-position of a carbonyl or other activated site. |
| Radical C-H Fluorination | Cyclohexane (alkane) | Selectfluor™ + Photocatalyst | Often low to moderate | Can functionalize unactivated C-H bonds; good for late-stage fluorination. | Can suffer from poor regioselectivity; may require specific precursors. |
Conclusion
The fluorination of the cyclohexane ring is a vital transformation enabled by a diverse toolkit of chemical methods. Nucleophilic strategies, such as the deoxofluorination of alcohols and ring-opening of epoxides, offer robust and stereocontrolled pathways from common functional groups. Electrophilic methods, dominated by the use of modern N-F reagents like Selectfluor™, provide mild and safe access to α-fluorinated carbonyls and other activated systems. Finally, emerging radical-based C-H fluorinations are pushing the boundaries of what is possible, allowing for the direct modification of the hydrocarbon scaffold. A thorough understanding of the mechanisms, scope, and limitations of each approach, as detailed in this guide, is essential for researchers to select the optimal strategy for their specific synthetic challenge.
References
- Show how you would synthesize fluorocyclohexane if you started with cyclohexane. (n.d.). Homework.Study.com.
- Write the equation for the synthesis of fluorocyclohexane from cyclohexane. (n.d.). Homework.Study.com.
- Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. (2025). Source not specified.
- Fluorocyclohexane. (n.d.). In Wikipedia.
- Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Chemphyschem.
- Remote electrophilic C−H fluorination of cyclohexanol derivatives. (n.d.). ResearchGate.
- Kiss, L., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Beilstein Journal of Organic Chemistry.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. (n.d.). Organic Chemistry Portal.
- Selectfluor. (n.d.). Common Organic Chemistry.
- Thompson, A. L., et al. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition.
- Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. (2025). ResearchGate.
- The Fluorination of C−H Bonds: Developments and Perspectives. (2019). ResearchGate.
- Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research.
- Selectfluor. (n.d.). In Wikipedia.
- The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (2020). Angewandte Chemie International Edition.
- Electrophilic fluorination. (n.d.). In Wikipedia.
- Radical fluorination. (n.d.). In Wikipedia.
- Ultra-fluorinated cyclohexane shows off two faces. (2020). Chemistry World.
- Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. (2017). Source not specified.
- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Nucleophilic Fluorination. (2023). The Doyle Group - UCLA.
- A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. (2025). Chemical Science.
- Methods for deoxyfluorination of alcohols. (n.d.). ResearchGate.
- Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. (2014). Beilstein Journal of Organic Chemistry.
- Deoxyfluorination of Alcohols with an Electrophilic Fluorine Source via Visible-Light Photoredox Catalysis. (2019). Tetrahedron.
- Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt.
- Christe, K. O., & Schack, C. J. (1983). Method for Introducing Fluorine into an Aromatic Ring. DTIC.
- CH13 Hydrocarbons Shobhit Nirwan. (n.d.). Scribd.
- Bias, C. A. (2020). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU.
- Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024). CoLab.
- Interactive 3D Chemistry Animations. (n.d.). ChemTube3D.
- Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reactions on cyclohexane rings with a vicinal phenyl substituent. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 5. Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Emergence and Properties of Selectively Fluorinated ‘Janus’ Cyclohexanes | Semantic Scholar [semanticscholar.org]
- 7. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 8. Deoxofluor - Enamine [enamine.net]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. Selectfluor™ [sigmaaldrich.com]
- 16. Selectfluor [commonorganicchemistry.com]
- 17. Selectfluor - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Radical fluorination - Wikipedia [en.wikipedia.org]
- 23. A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
minimizing byproduct formation in 1,4-difluorocyclohexane synthesis
Welcome to the technical support center for the synthesis of 1,4-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing the formation of common byproducts. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
A1: The most common and practical starting material is cis- or trans-1,4-cyclohexanediol.[1] The choice of the diol isomer can influence the stereochemical outcome of the final product, depending on the reaction mechanism. The deoxofluorination of these diols replaces the hydroxyl groups with fluorine.
Q2: Which fluorinating agents are typically used, and what are the main differences?
A2: Several deoxofluorinating agents are available, each with its own advantages and disadvantages:
-
DAST (Diethylaminosulfur Trifluoride): A widely used reagent, but it can be thermally unstable and may lead to elimination byproducts.[2][3] Reactions are often run at low temperatures to improve selectivity.[3]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): More thermally stable than DAST, but can also promote elimination and other side reactions.[4][5]
-
PyFluor: An inexpensive and thermally stable alternative that often results in minor formation of elimination byproducts.[4]
-
Selectfluor (F-TEDA-BF4): This is an electrophilic fluorinating agent, typically used for fluorinating electron-rich centers.[6][7][8][9] Its application in deoxofluorination of simple alcohols often requires a photoredox-catalyzed radical pathway.[10]
Q3: What are the primary byproducts I should expect?
A3: The main byproducts in the deoxofluorination of 1,4-cyclohexanediol are:
-
4-Fluorocyclohexene: Formed via an elimination reaction (E2 mechanism) competing with the desired substitution (S(_N)2 mechanism). This is often the major byproduct.[2][4]
-
Isomeric Difluorocyclohexanes (e.g., 1,2- or 1,3-difluorocyclohexane): These can arise from rearrangement reactions, particularly if carbocationic intermediates are formed (S(_N)1 pathway).[3]
-
Monofluorinated alcohol (4-fluorocyclohexanol): Results from an incomplete reaction where only one of the two hydroxyl groups is fluorinated.
Q4: How does stereochemistry play a role in this synthesis?
A4: The stereochemistry is critical. The fluorination of alcohols with reagents like DAST typically proceeds through an S(_N)2 mechanism, which results in an inversion of configuration at the stereocenter.[3][11][12] Therefore, starting with cis-1,4-cyclohexanediol would ideally yield trans-1,4-difluorocyclohexane, and vice-versa. However, competing S(_N)1 pathways or double inversion mechanisms can sometimes lead to retention of stereochemistry or a mixture of isomers.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: High Levels of Elimination Byproduct (4-Fluorocyclohexene)
Symptom: Your GC-MS or NMR analysis shows a significant peak corresponding to 4-fluorocyclohexene (C(_6)H(_9)F), and the yield of the desired this compound is low.
Potential Causes:
-
High Reaction Temperature: Deoxofluorination reactions are often exothermic. Higher temperatures favor the E2 elimination pathway over the S(_N)2 substitution.
-
Choice of Fluorinating Agent: Reagents like DAST and Deoxo-Fluor are known to promote elimination, especially with secondary alcohols.[2][4]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar, non-coordinating solvents are generally preferred.
-
Presence of a Strong, Non-nucleophilic Base: While sometimes added to scavenge HF, a strong base can promote elimination.
Solutions & Protocols:
-
Temperature Control:
-
Maintain a low reaction temperature, typically starting at -78 °C (dry ice/acetone bath).[3]
-
Add the fluorinating agent dropwise to the solution of the diol to control the exotherm.
-
Allow the reaction to warm slowly to room temperature over several hours. Monitor the reaction progress by TLC or crude GC-MS.
-
-
Reagent Selection:
-
Solvent Choice:
-
Use a non-polar aprotic solvent like dichloromethane (DCM) or toluene. Avoid polar aprotic solvents like DMF or DMSO which can favor elimination.
-
Issue 2: Formation of Isomeric Difluorocyclohexane Byproducts
Symptom: NMR or GC-MS analysis indicates the presence of 1,2- or 1,3-difluorocyclohexane isomers in your product mixture.
Potential Causes:
-
Carbocation Formation (S(_N)1 Pathway): If the reaction conditions promote the formation of a carbocation intermediate, hydride shifts or other rearrangements can occur before the fluoride ion attacks, leading to isomeric products. This is more likely with substrates that can form stabilized carbocations.
-
Reagent Decomposition: Some fluorinating agents can decompose to generate strong acids (like HF), which can catalyze isomerization.
Solutions & Protocols:
-
Promote S(_N)2 Conditions:
-
Use a less polar solvent (e.g., toluene, hexane) to disfavor the formation of charged intermediates.
-
Keep the reaction temperature as low as possible.
-
Use a fluorinating agent that is less prone to S(_N)1-type reactions.
-
-
Acid Scavenging:
-
During the aqueous work-up, use a mild base like sodium bicarbonate (NaHCO(_3)) to neutralize any generated HF.
-
The addition of a non-nucleophilic base like pyridine or a hindered base during the reaction can be attempted, but caution is advised as it may increase elimination.
-
Issue 3: Incomplete Reaction and Low Yield
Symptom: A significant amount of starting material (1,4-cyclohexanediol) or the monofluorinated intermediate (4-fluorocyclohexanol) remains after the reaction.
Potential Causes:
-
Insufficient Fluorinating Agent: Deoxofluorination of a diol requires at least two equivalents of the fluorinating agent.
-
Low Reaction Temperature/Short Reaction Time: The reaction may not have reached completion if the temperature was too low or the reaction time was too short.
-
Poor Reagent Quality: The fluorinating agent may have degraded due to improper storage (e.g., exposure to moisture).
Solutions & Protocols:
-
Stoichiometry and Reaction Conditions:
-
Use a slight excess of the fluorinating agent (e.g., 2.2-2.5 equivalents).
-
After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours).
-
Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
-
-
Reagent Handling:
-
Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by atmospheric moisture.
-
Issue 4: Difficulty in Separating cis and trans Isomers
Symptom: The final product is a mixture of cis- and trans-1,4-difluorocyclohexane, and separation by standard column chromatography is challenging.
Potential Causes:
-
The cis and trans isomers of this compound have very similar polarities, making them difficult to separate by conventional silica gel chromatography.
-
The reaction may not have been fully stereospecific, producing a mixture of isomers.
Solutions & Protocols:
-
Chromatography Optimization:
-
Use a less polar solvent system (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate) and a long column to improve separation.
-
Consider using a different stationary phase, such as alumina or a fluorinated phase.
-
-
Alternative Purification Methods:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Preparative GC: For small quantities, preparative gas chromatography can provide excellent separation.
-
Crystallization: It may be possible to selectively crystallize one isomer from a suitable solvent at low temperature. This is often a trial-and-error process.[14][15]
-
Data Summary and Visualization
Table 1: Comparison of Common Deoxofluorinating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | Primary Byproduct |
| DAST | DCM, -78 °C to RT | Widely used, effective | Thermally unstable, promotes elimination[3] | Elimination (alkene) |
| Deoxo-Fluor | Toluene, RT | More stable than DAST | Can also lead to elimination and rearrangements[5] | Elimination (alkene) |
| PyFluor | DCM, RT | Thermally stable, less elimination[4] | May be less reactive for some substrates | Minor elimination |
| PhenoFluor | Toluene, 80 °C | High chemoselectivity, good for complex molecules[2] | Requires higher temperatures | Varies by substrate |
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired S(_N)2 pathway for the synthesis of trans-1,4-difluorocyclohexane from cis-1,4-cyclohexanediol and the competing E2 elimination pathway.
Caption: Reaction pathways in deoxofluorination.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- Barker, T. J., & Borger, D. L. (2012). A powerful free radical Markovnikov hydrofluorination of unactivated alkenes is mediated by Fe(III)/NaBH4 using Selectfluor reagent as a source of fluorine. Journal of the American Chemical Society, 134(33), 13588–13591. [Link]
- Sladojevich, F., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC, NIH.[Link]
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]
- Stuart, C. L., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 848–855. [Link]
- Wikipedia. (2023). Selectfluor. Wikipedia.[Link]
- Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.gov.[Link]
- Pairet, L., et al. (2020). Synthesis of Alkyl Fluorides by Silver‐Catalyzed Radical Decarboxylative Fluorination of Cesium Oxalates.
- Reddit. (2023).
- Kumar, V., et al. (2017). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC, NIH.[Link]
- Bias, C. (2019). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU.[Link]
- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(16), 5564–5573. [Link]
- Forró, E., & Fülöp, F. (2017).
- Forró, E., & Fülöp, F. (2017).
- Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor.
- Ni, C., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. PMC, NIH.[Link]
- Wikipedia. (n.d.). Fluorination with aminosulfuranes. Wikipedia.[Link]
- Vágvölgyi, M., et al. (2022).
- NIST. (n.d.). 1,4-Cyclohexanediol, cis-. NIST WebBook.[Link]
- YouTube. (2020). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. YouTube.[Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- PubChem. (n.d.). This compound. PubChem.[Link]
- Gouverneur, V., et al. (2021). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. ScienceDirect.[Link]
- PubChem. (n.d.). 1,1-Difluorocyclohexane. PubChem.[Link]
- Beilstein Journals. (n.d.).
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- Google Patents. (n.d.). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.
- WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU ScholarWorks.[Link]
Sources
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- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. Selectfluor™ [sigmaaldrich.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 15. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
troubleshooting low yields in the fluorination of 1,4-cyclohexanol
Welcome to the technical support center for the deoxyfluorination of 1,4-cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this common yet sensitive transformation. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments. We will explore the causal relationships behind common pitfalls and provide robust, field-proven solutions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the fluorination of 1,4-cyclohexanol. Each question is structured to help you identify the root cause of the issue and implement an effective solution.
Q1: My reaction shows low or no conversion of the starting 1,4-cyclohexanol. What should I investigate first?
A1: Low conversion is one of the most frequent issues and typically points to problems with reagents or reaction conditions. The fluorinating agents used for this transformation are highly reactive and sensitive.
Primary Causes & Diagnostic Steps:
-
Reagent Inactivity: Aminosulfurane reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are acutely sensitive to moisture.[1][2] Hydrolysis not only consumes the reagent but also generates hydrogen fluoride (HF), which can catalyze side reactions.
-
Diagnosis: Use a freshly opened bottle of the reagent or one that has been stored meticulously under an inert atmosphere. If you suspect moisture contamination, consider titrating the reagent or running a control reaction on a simple, reliable substrate.
-
-
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware can rapidly quench the fluorinating agent.
-
Diagnosis: Ensure all glassware is rigorously oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be of high purity and anhydrous grade, preferably passed through a solvent purification system or stored over molecular sieves.[2]
-
-
Sub-optimal Temperature Protocol: These reactions are highly temperature-dependent. Adding the alcohol to the fluorinating agent at too high a temperature can cause rapid, uncontrolled reaction or reagent decomposition. Conversely, not allowing the reaction to warm sufficiently can result in sluggishness.
Solutions & Recommended Protocol:
-
Reagent Handling: Always handle fluorinating agents in a glovebox or under a positive pressure of inert gas. Use dry syringes and needles for transfers.
-
Condition Optimization: If basic troubleshooting fails, consider increasing the stoichiometry of the fluorinating agent (e.g., from 1.1 to 1.5 equivalents) or extending the reaction time.[5] Monitor progress closely by TLC or crude ¹⁹F NMR.
General Protocol for Deoxyfluorination of 1,4-Cyclohexanol with Deoxo-Fluor:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.2 equivalents) to the stirred solvent.[6]
-
In a separate flask, dissolve 1,4-cyclohexanol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the cold Deoxo-Fluor solution over 20-30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[3]
-
Proceed with aqueous workup and extraction.
Q2: I'm getting the product, but my yield is compromised by significant amounts of cyclohexene byproducts. How can I suppress elimination?
A2: Elimination is a major competing pathway in the deoxyfluorination of secondary alcohols, leading to the formation of cyclohexene and its derivatives.[8] This occurs when the intermediate alkoxyaminosulfur difluoride undergoes E2 elimination instead of Sₙ2 substitution.
Primary Causes & Solutions:
-
Reagent Choice: DAST is particularly known to promote elimination reactions.[8][9] Newer-generation reagents have been specifically designed to minimize this side reaction.
-
Reaction Temperature: Higher temperatures favor elimination. While warming is necessary to drive the reaction to completion, excessive heat can drastically lower the yield of the desired fluoride.
-
Solution: Maintain strict temperature control. Start the reaction at -78 °C and allow it to warm very slowly. In some cases, holding the reaction at 0 °C or even slightly below room temperature may provide the best balance of reactivity and selectivity. For some substrates, paradoxically, higher temperatures (e.g., 80 °C in toluene) can sometimes reduce elimination by favoring the desired substitution pathway kinetically.[12] This should be evaluated on a case-by-case basis.
-
-
Presence of Acid: The HF generated in situ can catalyze the dehydration of the alcohol or the elimination of the activated intermediate.
-
Solution: While challenging to prevent HF formation, using a reagent like PyFluor often involves a base (like 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) which can help modulate the reaction environment.[10]
-
Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Q3: My crude NMR shows a complex mixture, and I suspect rearrangement products. Why is this happening?
A3: The formation of rearranged products points to a reaction mechanism with significant carbocationic character (Sₙ1-like).[1] While a direct Sₙ2 displacement is often desired for secondary alcohols, the Sₙ1 pathway can compete, especially if the intermediate carbocation can be stabilized or if the nucleophile (fluoride) is poorly available.
Primary Causes & Solutions:
-
Sₙ1 Pathway Dominance: The mechanism of fluorination with aminosulfuranes is substrate-dependent.[1] For secondary alcohols like 1,4-cyclohexanol, an Sₙ1 pathway involves the formation of a secondary carbocation. This can lead to hydride shifts and other rearrangements, resulting in a mixture of constitutional isomers.
-
Solution: Promote the Sₙ2 pathway.
-
Solvent Choice: Use less polar, non-coordinating solvents like dichloromethane (DCM) or toluene. More polar solvents can stabilize the carbocation intermediate, favoring the Sₙ1 pathway.
-
Reagent Choice: Reagents like PhenoFluor and PyFluor are often designed to favor a clean Sₙ2 mechanism, leading to inversion of stereochemistry with minimal rearrangement.[8][10]
-
-
Data Summary: Comparison of Common Deoxyfluorinating Reagents
| Reagent | Structure | Advantages | Disadvantages | Typical Conditions |
| DAST | (C₂H₅)₂NSF₃ | Commercially available, widely used. | Thermally unstable (>90 °C).[7] Prone to causing elimination.[8] | DCM, -78 °C to RT[3] |
| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST.[6][11] Good general-purpose reagent. | Can still cause elimination. Reacts violently with water.[13] | DCM, 0 °C to RT[6] |
| PyFluor | C₅H₄NSO₂F | Crystalline solid, air-stable, low cost. High selectivity against elimination.[10][11] | Requires a base (e.g., DBU). | Toluene or Dioxane, RT to 80 °C[8] |
| PhenoFluor | See Ref.[12] | High functional group tolerance. Effective for complex molecules.[9][12] | Higher cost. | Toluene or Dioxane, RT to 80 °C[12] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deoxyfluorination of 1,4-cyclohexanol?
A1: The reaction begins with the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the fluorinating agent (e.g., DAST). This is followed by the elimination of hydrogen fluoride (HF) to form a key intermediate: an alkoxyaminosulfur difluoride.[1] From this intermediate, the pathway diverges:
-
Sₙ2 Pathway: A fluoride ion attacks the carbon atom bearing the activated oxygen group, displacing it and inverting the stereocenter. This is generally the desired pathway for secondary alcohols as it is stereospecific.
-
Sₙ1 Pathway: The activated oxygen group departs to form a secondary carbocation. This planar intermediate is then attacked by a fluoride ion from either face, which can lead to a mixture of stereoisomers. This pathway is also prone to rearrangements and elimination.[1][14]
The operative pathway depends heavily on the substrate structure, reagent, and reaction conditions.[1]
Caption: General mechanism for deoxyfluorination of alcohols.
Q2: What are the most critical safety precautions when using reagents like DAST or Deoxo-Fluor?
A2: Safety is paramount. These reagents present several hazards:
-
Thermal Instability: DAST, in particular, can decompose violently and explosively when heated above 90 °C.[4][7] Deoxo-Fluor is more stable but should still be handled with care.[15] Never heat reactions with these agents in a sealed vessel.
-
Reaction with Water: They react violently with water, releasing significant heat and large quantities of toxic and corrosive hydrogen fluoride (HF) gas.[13] All operations must be conducted under strictly anhydrous conditions in well-ventilated fume hoods.
-
Corrosiveness: The reagents and their byproducts (especially HF) will etch standard glass equipment over time.[1] While conventional glassware is acceptable for single reactions, repeated use or prolonged storage is not advised. Plastic labware (e.g., Teflon) is preferred for storage and handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Consider using a face shield during quenching or large-scale operations.
Q3: How do I effectively purify the final product, 4-fluorocyclohexanol?
A3: The product is a relatively polar and potentially volatile compound, which requires care during purification.
-
Aqueous Workup: After quenching with NaHCO₃, extract the product from the aqueous layer using an organic solvent like ethyl acetate or DCM. Perform multiple extractions (3x) to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Use a moderate bath temperature to avoid co-distillation of your product.
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.[3] A solvent system of ethyl acetate in hexanes or pentane is typically effective. The polarity can be adjusted based on TLC analysis.
References
- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
- Wikipedia. Fluorination with aminosulfuranes.
- Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution.
- Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society.
- St. Clair, T. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.
- Le, C. M., et al. (2019). A general and efficient catalyst-free visible-light-induced deoxyfluorination of alcohols. Tetrahedron.
- Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor.
- Organic-Reaction.com. Alcohol to Fluoride - Common Conditions.
- Organic Chemistry Portal. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society.
- Chang, Y., et al. DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®. Organic Syntheses.
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Diethylaminosulfur Trifluoride.
- Reddit. (2023). Need tips for developing my deoxyfluorination reaction.
- ResearchGate. (2010). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
- Organic-Reaction.com. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Isonics. Sulfur-Based Fluorinating Agents.
- Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett.
- ResearchGate. (2021). Methods for deoxyfluorination of alcohols.
- ResearchGate. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones.
- West Virginia University. (2020). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate.
- ResearchGate. (2010). The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides.
- Tóth, N., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules.
- PubChem. 4-Fluorocyclohexanol.
- Ley Group, University of Cambridge. Fluorination Reactions in Flow.
- Jurczak, M., et al. (2015). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxofluor - Enamine [enamine.net]
- 14. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 1,4-Difluorocyclohexane Under Strong Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1,4-difluorocyclohexane in strongly acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your experiments.
Introduction: The Deceptive Stability of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds like this compound.[1] This stability makes it a valuable scaffold in medicinal chemistry and materials science. However, under strongly acidic conditions (e.g., superacids, concentrated mineral acids, or Lewis acids), this stability can be compromised. Activation of the C-F bond can occur, leading to unexpected side reactions and degradation of your material.[2][3] This guide will help you navigate these potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in my reaction conducted in trifluoroacetic acid (TFA)?
A1: Generally, this compound exhibits high kinetic stability and is largely unreactive in moderately strong acids like TFA at room temperature for short durations. The high bond dissociation energy of the C-F bond makes it resistant to cleavage.[1] However, prolonged exposure, elevated temperatures, or the presence of strong Lewis acids can initiate degradation. It is crucial to monitor your reaction for the appearance of unexpected byproducts.
Q2: What are the primary degradation pathways for this compound in strong acid?
A2: The most probable degradation pathways involve the protonation or Lewis acid coordination to a fluorine atom, making it a better leaving group (F-H or F-Lewis acid). This can lead to the formation of a secondary carbocation, which can then undergo two main types of reactions:
-
Elimination (E1): Loss of a proton from an adjacent carbon to form 4-fluorocyclohexene. This is often a major pathway.[4]
-
Substitution (SN1): If a nucleophile (like water) is present, it can be trapped by the carbocation to form a 4-fluorocyclohexanol. If both fluorine atoms react, it could lead to the formation of cyclohexanediols.
Q3: How do the cis and trans isomers of this compound differ in their stability under acidic conditions?
A3: The stability of the cis and trans isomers is dependent on their conformational preferences. In the chair conformation, substituents can be either axial or equatorial. The trans-isomer can exist in a diequatorial or a diaxial conformation, while the cis-isomer has one axial and one equatorial fluorine. The diequatorial conformer of the trans-isomer is generally more stable. However, the reactivity will be influenced by the accessibility of the fluorine atoms to the acid catalyst. Axial fluorines may be more sterically hindered, potentially leading to a slower reaction rate compared to the more exposed equatorial fluorines.
Q4: My reaction mixture is turning brown and I'm seeing multiple spots on my TLC. What could be happening?
A4: The formation of a complex mixture and color changes often indicate significant decomposition and potential polymerization. The initially formed 4-fluorocyclohexene can be further protonated in strong acid to form another carbocation, which can then undergo polymerization or other rearrangements, leading to a complex mixture of oligomeric and polymeric materials.
Troubleshooting Guides
Issue 1: Unexpected Elimination Product Detected
-
Symptom: GC-MS or LC-MS analysis shows a peak corresponding to the mass of 4-fluorocyclohexene. ¹H NMR may show new olefinic proton signals.
-
Causality: The strong acid is catalyzing an E1 elimination reaction. This is more likely to occur at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many degradation pathways have a higher activation energy than the desired reaction. Running your reaction at a lower temperature can significantly reduce the rate of elimination.
-
Reduce Acid Concentration: Use the minimum concentration of acid necessary to catalyze your desired transformation.
-
Change the Acid: If possible, switch to a milder Brønsted acid or a Lewis acid that is less prone to promoting elimination.[5]
-
Issue 2: Cis/Trans Isomerization Observed
-
Symptom: You start with a pure cis or trans isomer of this compound, but NMR analysis of the recovered starting material shows a mixture of both isomers.
-
Causality: The acid may be catalyzing a reversible ring-opening/ring-closing mechanism or a carbocation formation and recapture of fluoride, leading to epimerization at one of the carbon centers.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Water can act as a nucleophile and promote the formation of intermediates that can lead to isomerization. Ensure your acid and solvent are rigorously dried.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time for isomerization to occur.
-
Issue 3: Reaction Vessel Etching or Inconsistent Results
-
Symptom: You observe frosting on the inside of your borosilicate glassware, or you get inconsistent results when running the same reaction in different glass vessels.
-
Causality: C-F bond activation can produce hydrogen fluoride (HF) as a byproduct.[6] HF reacts with the silica in glass (SiO₂) to form SiF₄ and water. This not only damages your flask but the in-situ generated SiF₄ can act as a Lewis acid, altering the catalytic environment of your reaction.[6]
-
Troubleshooting Steps:
-
Use a Polymer Reaction Vessel: For reactions where HF formation is suspected, use reaction vessels made of HF-resistant polymers such as PTFE (Teflon) or polypropylene.
-
Fluoride Scavenger: In some cases, the addition of a fluoride scavenger, such as a silylating agent, can trap the fluoride ion and prevent the formation of HF.
-
Data Summary
The following table summarizes the expected outcomes based on the reaction conditions. Note that these are generalized trends and actual results may vary.
| Condition | Acid Type | Temperature | Expected Stability | Potential Byproducts |
| Mild | Dilute TFA | Room Temp | High | Trace amounts of 4-fluorocyclohexene |
| Moderate | Concentrated H₂SO₄ | Room Temp | Moderate | 4-fluorocyclohexene, 4-fluorocyclohexanol (if wet) |
| Harsh | Superacid (e.g., HF/SbF₅) | Low Temp | Low | 4-fluorocyclohexene, polymerization products |
| Harsh | Concentrated H₂SO₄ | High Temp | Very Low | Significant polymerization, charring |
Experimental Protocols
Protocol 1: Monitoring Stability by ¹⁹F NMR Spectroscopy
This protocol allows for the direct observation of the fluorine environments and the detection of new fluorine-containing species.
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent that is compatible with your acidic conditions (e.g., CDCl₃, or for very strong acids, a specialized solvent might be needed).
-
Initial Spectrum: Acquire a baseline ¹⁹F NMR spectrum of the starting material.
-
Acid Addition: Carefully add a catalytic amount of the strong acid to the NMR tube.
-
Time-Course Analysis: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 30 minutes) at the reaction temperature.
-
Data Analysis: Monitor for the appearance of new peaks. A downfield shift could indicate the formation of a carbocation-like species, while new signals in the typical range for vinylic fluorides could suggest an elimination product.
Protocol 2: Analysis of Degradation Products by LC-MS
This protocol is for the separation and identification of potential non-volatile degradation products.
-
Reaction Quenching: At various time points, take an aliquot of the reaction mixture and quench it by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Sample Preparation for LC-MS: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Re-dissolve the residue in a suitable solvent for injection (e.g., acetonitrile/water).
-
LC-MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. Monitor for the expected masses of 4-fluorocyclohexene, 4-fluorocyclohexanol, and potential dimers or oligomers.
-
Visual Diagrams
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the key decision points and potential outcomes when this compound is subjected to strong acidic conditions.
Caption: Acid-catalyzed degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving stability issues.
Caption: Systematic workflow for troubleshooting stability issues.
References
- Ai, H., Ma, X., Song, Q., & Wu, X. (2021). C–F bond activation under transition-metal-free conditions. Science China Chemistry, 64, 1630–1659. [Link]
- Paquin, J. F., & Gouverneur, V. (2018). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 20(15), 4540-4544. [Link]
- Olah, G. A., Prakash, G. K. S., & Molnár, Á. (2013). Main-Group Lewis Acids for C−F Bond Activation. Accounts of Chemical Research, 46(2), 313-323. [Link]
- LibreTexts. (2023).
- BrainKart. (2018). Alkyl halides: Elimination versus substitution. BrainKart. [Link]
- Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
- LibreTexts. (2019). 6.19: Comparing Substitution and Elimination Reactions. Chemistry LibreTexts. [Link]
- Wikipedia. (2023).
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
- Wikipedia. (2023). Fluorocarbon. Wikipedia. [Link]
- Pedersen, C. M., & Wang, C. (2020). Examples of C–F bond activation promoted by acid‐ or H‐bond catalysis and the work presented in this paper.
Sources
- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,4-Difluorocyclohexane
Welcome to the technical support center for the synthesis of 1,4-difluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimization strategies. The synthesis of fluorinated cyclohexanes, while crucial for developing novel therapeutics and materials, presents unique challenges, including stereoselectivity, low yields, and the formation of side products. This document offers a structured approach to overcoming these hurdles, grounded in established chemical principles and field-proven insights.
FAQs: Quick Answers to Common Problems
Q1: My fluorination reaction of 1,4-cyclohexanediol is resulting in a low yield of this compound. What are the primary factors I should investigate?
A1: Low yields in the fluorination of 1,4-cyclohexanediol are often attributed to several key factors:
-
Reagent Choice and Quality: The selection of the fluorinating agent is critical. Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are commonly used for deoxofluorination, but their effectiveness can be substrate-dependent.[1][2] Ensure the reagent is fresh and has been handled under anhydrous conditions, as they are sensitive to moisture.[3][4]
-
Reaction Temperature: Temperature control is paramount. For many fluorinating agents, reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) and gradually warmed to room temperature.[2][3] Exceeding the optimal temperature can lead to decomposition of the reagent and the formation of byproducts.[5]
-
Solvent and Stoichiometry: Anhydrous aprotic solvents like dichloromethane (DCM) are typically preferred.[2][3] The stoichiometry of the fluorinating agent should be carefully optimized; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.
Q2: I am observing the formation of elimination byproducts, such as fluorocyclohexene. How can I minimize these?
A2: The formation of elimination byproducts is a common challenge, particularly when using highly reactive fluorinating agents. To mitigate this:
-
Milder Reagents: Consider using a more chemoselective fluorinating agent. While DAST is effective, it is also known to promote elimination.[6] Newer generation reagents may offer a better selectivity profile.
-
Temperature Control: Maintain a low reaction temperature. Elimination reactions often have a higher activation energy than the desired substitution and are thus more favored at elevated temperatures.
-
Base Addition: In some cases, the addition of a non-nucleophilic base can help to scavenge any acid generated in situ, which might catalyze elimination.
Q3: How can I control the stereoselectivity of the reaction to favor either the cis or trans isomer of this compound?
A3: Controlling the stereochemical outcome is a significant challenge. The mechanism of fluorination, whether it proceeds via an SN1 or SN2 pathway, will dictate the stereochemistry.[5]
-
Substrate Conformation: The conformation of the starting 1,4-cyclohexanediol (cis or trans) will influence the stereochemical outcome. The reaction often proceeds with an inversion of configuration at the carbon center.[1]
-
Neighboring Group Participation: The presence of other functional groups on the cyclohexane ring can influence the stereoselectivity through neighboring group participation.
-
Fluorinating Agent: The choice of fluorinating agent can also impact the stereochemical course of the reaction.
Q4: The purification of the cis and trans isomers of this compound is proving difficult. What are the recommended purification techniques?
A4: The separation of cis and trans isomers, which are diastereomers, can be challenging due to their similar physical properties.[7]
-
Flash Column Chromatography: This is the most common method for separating diastereomers.[8] Careful optimization of the solvent system (eluent) is crucial to achieve good separation on a silica gel column.[9]
-
High-Performance Liquid Chromatography (HPLC): For more difficult separations, preparative HPLC can provide higher resolution.[8] Reversed-phase columns (e.g., C18) are often effective for separating diastereomers.[7]
-
Fractional Crystallization: In some cases, if one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective purification method.[10]
Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Reaction and Low Conversion
Scenario: After running the fluorination of 1,4-cyclohexanediol with DAST for the recommended time, TLC and NMR analysis show a significant amount of starting material and the monofluorinated intermediate (4-fluorocyclohexanol) remaining.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Fluorinating Agent | The stoichiometry of the fluorinating agent is critical. For diols, more than two equivalents are required to fluorinate both hydroxyl groups. | Increase the molar equivalents of the fluorinating agent (e.g., DAST or Deoxo-Fluor) incrementally. A common starting point is 2.2 to 3.0 equivalents.[3] |
| Deactivated Reagent | DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time, leading to reduced reactivity.[2][3] | Use a fresh bottle of the fluorinating agent or purify the existing stock if possible. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While starting at a low temperature is important to control the initial exothermic reaction, maintaining it for too long may not provide enough energy to overcome the activation barrier for the second fluorination. | After the initial addition at low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight).[2][3] |
| Poor Solubility of Starting Material | 1,4-cyclohexanediol has limited solubility in some organic solvents, which can hinder the reaction rate. | Ensure the starting material is fully dissolved before adding the fluorinating agent. If solubility is an issue in DCM, consider exploring other anhydrous aprotic solvents. |
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Rearrangement and Elimination Byproducts
Scenario: GC-MS analysis of the crude reaction mixture reveals the presence of cyclohexene derivatives and other unexpected isomers, indicating skeletal rearrangements.
Root Cause Analysis and Solutions:
The mechanism of deoxofluorination with reagents like DAST can involve carbocationic intermediates, especially with secondary alcohols.[5] These intermediates are susceptible to rearrangement and elimination.
| Potential Cause | Explanation | Recommended Action |
| Carbocationic Intermediates | The reaction may be proceeding through an SN1-like mechanism, leading to the formation of a carbocation that can undergo rearrangement or elimination (E1).[5] | Utilize a fluorinating agent that favors an SN2-type mechanism. Alternatively, modifying the reaction conditions to suppress carbocation formation, such as using a less polar solvent, may be beneficial. |
| Excessive Reaction Temperature | Higher temperatures can promote both elimination and rearrangement pathways.[5] | Maintain the reaction at the lowest effective temperature. Careful monitoring is key to finding the balance between achieving a reasonable reaction rate and minimizing side reactions. |
| Acid-Catalyzed Side Reactions | The reaction can generate HF as a byproduct, which can catalyze elimination and other side reactions.[3] | The addition of a non-nucleophilic base, such as proton sponge, can help to neutralize any acid formed during the reaction. |
Reaction Pathway Diagram:
Caption: Competing SN1 and SN2 pathways in deoxofluorination.
Experimental Protocols
General Protocol for Deoxyfluorination of 1,4-Cyclohexanediol using Deoxo-Fluor
This protocol is a general guideline and may require optimization for specific substrates and desired stereoisomers.
Materials:
-
1,4-Cyclohexanediol (cis or trans)
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)[11]
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1,4-cyclohexanediol (1.0 eq.) in anhydrous DCM (20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (2.5 - 3.0 eq.) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath. Caution: Quenching is exothermic and may release HF gas.[3] Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 volumes).
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers and any byproducts.[9][12]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
References
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
- Wikipedia. (2023, September 27). Fluorination with aminosulfuranes.
- Organic Syntheses. (n.d.). Procedure.
- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
- Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Wikipedia. (2023, October 21). Selectfluor.
- Kiss, L., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2363–2372.
- White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576.
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- ResearchGate. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST).
- Common Organic Chemistry. (n.d.). Selectfluor.
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Chromatography Today. (2020, August 12). Easy purification of isomers with prepacked glass columns.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- MDPI. (2023, December 26). Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane.
- Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- YouTube. (2020, July 1). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY.
- National Center for Biotechnology Information. (n.d.). 1,4-Cyclohexanediol. PubChem Compound Database.
- O'Hagan, D., et al. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane. Nature Chemistry, 7(6), 483–488.
- ResearchGate. (n.d.). Conformational Preferences for 1,2- and this compound.
- ResearchGate. (n.d.). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane.
- CORE. (2017, November 6). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence.
- MDPI. (2022, May 27). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- ResearchGate. (2017, August). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E.
Sources
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- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Deoxofluor - Enamine [enamine.net]
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- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,4-Difluorocyclohexane Diastereomer Separation
Welcome to the technical support guide for navigating the challenges associated with the separation of 1,4-difluorocyclohexane diastereomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter this common but non-trivial separation challenge. Here, we move beyond simple protocols to explain the fundamental principles governing the separation, providing you with the knowledge to troubleshoot and optimize your methods effectively.
Section 1: The Fundamental Challenge—Why Is This Separation So Difficult?
Q1: I'm having trouble separating the cis and trans isomers of this compound. Why are they so difficult to resolve?
A: The difficulty in separating cis- and trans-1,4-difluorocyclohexane stems from their profound structural and physical similarities, which are rooted in their conformational chemistry.
-
Conformational Dynamics: Both diastereomers exist as rapidly flipping chair conformations at room temperature. The trans isomer is most stable when both fluorine atoms occupy equatorial positions (diequatorial), which minimizes steric strain.[1] The cis isomer, however, must always have one fluorine in an axial position and one in an equatorial position (axial-equatorial).[1] Because the chair-flip is rapid, the physical properties we observe are an average of these conformational states.
-
Subtle Physical Differences: The primary drivers for chromatographic separation are differences in polarity and boiling point. For these diastereomers, the differences are minimal.
-
Polarity: The cis isomer possesses a small net dipole moment because the individual C-F bond dipoles do not cancel. In the preferred diequatorial conformation of the trans isomer, the bond dipoles are opposed and largely cancel out, resulting in a very low or near-zero dipole moment.[2][3][4] This small difference in polarity is the primary property to exploit.
-
Boiling Point: While polar cis isomers generally have higher boiling points than their non-polar trans counterparts, this difference is often very slight for cyclohexanes and may not be sufficient for separation by distillation or standard non-polar gas chromatography (GC).[2][5]
-
Shape and Size: The overall molecular dimensions and van der Waals surfaces of the two isomers are nearly identical, making separation by size-based or non-polar interaction-based chromatography extremely challenging.
-
Below is a diagram illustrating the dominant chair conformations of the two diastereomers.
Caption: Conformational equilibrium of this compound diastereomers.
Data Summary: Comparative Physical Properties
| Property | cis-1,4-Difluorocyclohexane (a,e) | trans-1,4-Difluorocyclohexane (e,e) | Rationale for Separation Challenge |
| Dominant Conformation | Axial/Equatorial | Diequatorial | Both are low-energy chair conformations with similar shapes. |
| Dipole Moment (µ) | Small, but non-zero | Near-zero | This is the most significant difference to exploit, but it is small. |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The difference is likely too small for efficient separation by distillation. |
| Melting Point | Expected to be lower | Expected to be higher | The higher symmetry of the trans isomer allows for more efficient crystal lattice packing.[3] |
| Stability | Less stable | More stable | The trans diequatorial conformer avoids 1,3-diaxial interactions present in the cis isomer.[1][6] |
Section 2: Troubleshooting Chromatographic Separations
Chromatography is the most common approach for this separation. However, success depends heavily on choosing a system that can recognize the subtle difference in polarity.
Sources
Technical Support Center: GC-MS Analysis of 1,4-Difluorocyclohexane
Welcome to the technical support guide for the analysis of 1,4-difluorocyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and validated methodologies to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the GC-MS analysis of this compound.
Q1: What are the most likely impurities in a this compound sample?
A1: Impurities in this compound typically originate from the synthetic route or subsequent degradation. Common sources of impurities include starting materials and byproducts from side reactions. For instance, if the synthesis involves fluorination of a cyclohexanol or cyclohexanone precursor, you might encounter monofluorinated cyclohexanes or cyclohexenes. Positional isomers, such as 1,2- or 1,3-difluorocyclohexane, can also be present, arising from isomeric impurities in the starting materials.[1]
Q2: How can I distinguish between cis and trans isomers of this compound using GC-MS?
A2: While cis and trans isomers of this compound will likely produce very similar, if not identical, mass spectra, they can often be separated chromatographically.[2] The elution order will depend on the boiling points and the polarity of the isomers, which in turn are influenced by their conformational preferences.[3][4] The trans isomer generally has a slightly lower boiling point and may elute earlier on a non-polar column.[5] To confirm the identity of each isomer, it is recommended to analyze certified reference standards of both the cis and trans isomers under the same GC conditions.
Q3: What type of GC column is best suited for this analysis?
A3: The choice of GC column is critical for achieving good separation. For separating isomers of this compound and potential impurities, a mid-polarity column, such as one with a stationary phase of 14% cyanopropylphenyl / 86% dimethylpolysiloxane (e.g., DB-624 type), is often a good starting point.[6] These columns provide a different selectivity compared to standard non-polar phases (like DB-1 or HP-5ms), which separate primarily by boiling point.[2][7] For enhanced separation of polar impurities, a wax-type column (polyethylene glycol phase) could also be effective.[6]
Q4: What are the expected key fragment ions for this compound in the mass spectrum?
A4: The mass spectrum of this compound (Molecular Weight: 120.14 g/mol [8]) will show a molecular ion peak (M+) at m/z 120. The fragmentation pattern will be characterized by the loss of one or two fluorine atoms, as well as cleavage of the cyclohexane ring. Key fragments to look for include:
-
[M-HF]+• at m/z 100
-
[M-F]+ at m/z 101
-
Fragments resulting from ring cleavage, which are common for cyclic alkanes.[9][10]
You can consult the NIST Chemistry WebBook for reference mass spectra of this compound and related compounds.[11][12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate solvent. | 1. Use a deactivated injector liner. 2. Bake out the column according to the manufacturer's instructions. 3. Ensure the sample is dissolved in a high-purity, volatile solvent. |
| Co-elution of Main Peak and Impurity | 1. Insufficient column resolution. 2. Inadequate temperature program. | 1. Switch to a column with a different stationary phase polarity (e.g., from non-polar to mid-polar).[13] 2. Optimize the oven temperature program by using a slower ramp rate. |
| Unexpected Peak for Monofluorocyclohexane or Fluorocyclohexene | 1. Incomplete fluorination during synthesis. 2. Degradation of the sample. 3. Contamination of the GC system. | 1. Review the synthesis and purification steps. 2. Store the sample under inert gas and at a low temperature. 3. Run a blank solvent injection to check for system contamination. |
| Noisy Mass Spectrum or High Background | 1. Column bleed. 2. Contaminated carrier gas or gas lines. 3. Leak in the system. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature.[14] 2. Use high-purity carrier gas and check for leaks in the gas lines. 3. Perform a system leak check. |
Section 3: Protocols & Methodologies
Here are detailed protocols for sample preparation, a recommended GC-MS method, and a data analysis workflow.
Protocol 1: Sample Preparation for GC-MS Analysis
-
Solvent Selection: Choose a high-purity, volatile solvent that completely dissolves the this compound sample. Dichloromethane or ethyl acetate are suitable choices.
-
Sample Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis. This concentration range helps to avoid overloading the column.[7]
-
Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter before transferring to a GC vial.
Protocol 2: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-624), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good selectivity for halogenated compounds and their isomers.[6] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Prevents column overloading. |
| Split Ratio | 50:1 | Suitable for a concentrated sample to avoid detector saturation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 40 °C, hold 2 min Ramp: 5 °C/min to 150 °C, hold 5 min | A slow ramp rate enhances the separation of closely eluting compounds. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra.[7] |
| Scan Range | m/z 35-350 | Covers the expected mass range of the parent compound and its fragments. |
Protocol 3: Data Analysis Workflow for Impurity Identification
-
Total Ion Chromatogram (TIC) Review: Examine the TIC for all peaks present in the sample.
-
Peak Integration: Integrate all peaks, including those with a low signal-to-noise ratio.
-
Mass Spectrum Extraction: For each integrated peak, extract the corresponding mass spectrum.
-
Background Subtraction: Perform background subtraction to obtain a clean mass spectrum for each component.
-
Library Search: Compare the background-subtracted mass spectrum of each impurity against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[15]
-
Manual Interpretation: Manually interpret the mass spectrum, looking for the molecular ion and characteristic fragment ions to confirm the library match or propose a structure for unknown impurities.
-
Quantification: If standards are available, perform quantification based on the peak area of the impurity relative to a calibration curve.
Section 4: Visual Aids & Data
Visual representations of workflows and data can aid in understanding the analytical process.
Caption: A flowchart of the GC-MS data analysis process for impurity identification.
Caption: Diagram illustrating the origins of potential impurities during synthesis.
Table of Potential Impurities and Their Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H10F2 | 120.14 |
| 1,2-Difluorocyclohexane | C6H10F2 | 120.14 |
| 1,3-Difluorocyclohexane | C6H10F2 | 120.14 |
| Monofluorocyclohexane | C6H11F | 102.15 |
| Fluorocyclohexene | C6H9F | 100.13 |
Section 5: References
-
Agilent J&W GC Column Selection Guide. Postnova. Available from: [Link]
-
Hashimoto, S., Fushimi, A., & Tanabe, K. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Environmental Chemistry, 24(1), 39-49. Available from: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5246641, this compound. Retrieved from [Link].
-
Guide to Choosing a GC Column. Phenomenex. Available from: [Link]
-
How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. MtoZ Biolabs. Available from: [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Available from: [Link]
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Available from: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 164586, 1,1-Difluorocyclohexane. Retrieved from [Link].
-
Wang, T., & Gelin, F. (2016). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 50(6), 509-516. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Available from: [Link]
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Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Whitman People. Available from: [Link]
-
Wiberg, K. B., et al. (2002). Conformational Preferences for 1,2- and this compound. The Journal of Organic Chemistry, 67(5), 1633-1637. Available from: [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Schlosser, M. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 10(11), 450. Available from: [Link]
-
Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Chemistry, 2014, 856780. Available from: [Link]
-
Perfluoro(methylcyclohexane). NIST WebBook. Available from: [Link]
-
How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. Available from: [Link]
-
Cyclohexane quantification by GC FID. ResearchGate. Available from: [Link]
-
Cyclohexane, 1,4-dichloro-, cis-. NIST WebBook. Available from: [Link]
-
MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. YouTube. Available from: [Link]
-
Tipping, A. E., & Tatlow, J. C. (1971). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Journal of Fluorine Chemistry, 1(2), 199-206. Available from: [Link]
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Technical Support Center: Improving Stereoselectivity in 1,4-Difluorocyclohexane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of cis- and trans-1,4-difluorocyclohexane. Our goal is to move beyond simple protocols and explain the underlying principles that govern stereochemical outcomes, enabling you to rationalize your experimental choices and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Which isomer, cis or trans-1,4-difluorocyclohexane, is more thermodynamically stable, and why?
A1: The trans-1,4-difluorocyclohexane isomer is thermodynamically more stable. The reason lies in the conformational preferences of the cyclohexane ring.
-
trans Isomer: In its most stable chair conformation, the trans isomer can place both fluorine atoms in equatorial positions (diequatorial). This arrangement minimizes steric strain and avoids unfavorable 1,3-diaxial interactions.[1]
-
cis Isomer: The cis isomer is forced to have one fluorine atom in an axial position and one in an equatorial position (axial-equatorial). The axial fluorine atom experiences steric repulsion from the axial hydrogen atoms at the C3 and C5 positions (1,3-diaxial interactions), which destabilizes the molecule.
While the diaxial conformer of the trans isomer is highly unstable, the diequatorial conformer is the global energy minimum.[1] Interestingly, some quantum-chemical studies suggest that attractive electrostatic interactions between an axial C-H bond and an axial C-F bond can slightly stabilize the diaxial trans-1,4 isomer, though it remains less stable than the diequatorial form.[2][3]
Caption: Fig 1. Conformational stability of this compound isomers.
Troubleshooting Guide: Common Stereoselectivity Issues
Q2: My reaction produces a nearly 1:1 mixture of cis and trans isomers. How can I selectively synthesize the trans isomer?
A2: Achieving a high trans:cis ratio typically involves a strategy that allows the reaction to reach thermodynamic equilibrium or uses a starting material that dictates a trans outcome via a stereospecific mechanism.
Strategy 1: Deoxyfluorination of cis-1,4-Cyclohexanediol
This is the most common and reliable method. The reaction of a diol with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor proceeds through an Sₙ2 mechanism, which results in an inversion of stereochemistry at the reaction center.[4][5]
-
Causality: By starting with cis-1,4-cyclohexanediol, where one hydroxyl group is axial and the other is equatorial, the double Sₙ2 displacement leads to the formation of the diequatorial trans product. The first fluorination inverts one stereocenter, and the second fluorination inverts the other, resulting in the overall trans configuration.
Experimental Protocol: Synthesis of trans-1,4-Difluorocyclohexane
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve cis-1,4-cyclohexanediol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C.
-
Reagent Addition: Slowly add Deoxo-Fluor (2.2 eq) dropwise to the stirred solution. Caution: Deoxyfluorinating agents are hazardous and moisture-sensitive.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the trans isomer.[6]
Troubleshooting this Protocol:
-
Low Yield: Ensure all reagents and solvents are scrupulously dry. Water will consume the fluorinating agent and lead to side products.[7]
-
Formation of Elimination Products (Cyclohexene derivatives): This can occur if the reaction is run at too high a temperature. Maintain the initial low temperature and allow the reaction to warm gradually.
Q3: How can I selectively synthesize the cis-1,4-difluorocyclohexane isomer?
A3: Synthesizing the thermodynamically less favored cis isomer requires kinetically controlled conditions or a stereoselective pathway that locks in the cis configuration.
Strategy 1: Catalytic Hydrogenation of a Difluorinated Aromatic Precursor
One of the most effective methods is the hydrogenation of 1,4-difluorobenzene or a related derivative. The catalyst directs the addition of hydrogen from one face of the aromatic ring.
-
Causality: Catalytic hydrogenation involves the adsorption of the planar aromatic ring onto the surface of a metal catalyst (e.g., Rhodium, Ruthenium).[8] The hydrogen atoms are then delivered to the same face of the ring (syn-addition), resulting in the all-cis stereochemistry. This method bypasses the conformational energetics of the cyclohexane ring during C-F bond formation.
Strategy 2: Fluorination of trans-1,4-Cyclohexanediol
Similar to the synthesis of the trans isomer, using the corresponding diol isomer (trans-1,4-cyclohexanediol) in a double Sₙ2 reaction will theoretically yield the cis product.
-
Challenge: The starting trans-diol exists primarily in a diequatorial conformation. The Sₙ2 reaction requires the hydroxyl group to be in an axial position for optimal anti-periplanar alignment for nucleophilic attack. The energy required for the ring to flip to the diaxial conformation can make this reaction slower and may lead to competing side reactions.
Caption: Fig 2. Troubleshooting workflow for improving stereoselectivity.
Q4: My fluorination reaction has low regioselectivity, fluorinating other positions on the ring. How can I improve this?
A4: Poor regioselectivity is a common problem in C-H fluorination or when multiple reactive sites are present. The key is to use a substrate where the desired reaction site is chemically distinct and more reactive than others.
-
Use Pre-functionalized Substrates: Instead of attempting direct C-H fluorination on cyclohexane, which has many similar C-H bonds, start with a molecule like cyclohexanone or cyclohexanol. These functional groups activate adjacent positions or can be replaced with fluorine, providing absolute regiocontrol.[4][9]
-
Employ Directing Groups: In more complex substituted cyclohexanes, existing functional groups can direct fluorination to a specific position. This is a common strategy in C-H activation chemistry, though less common for simple cyclohexanes.[7][10] The choice of catalyst and directing group is critical.[7]
Q5: How can I effectively separate the cis and trans isomers after the reaction?
A5: The separation of cis and trans diastereomers is typically achievable using standard chromatography techniques because they have different physical properties (e.g., polarity, boiling point).
-
Flash Column Chromatography: This is the most common method for preparative scale separation.[6]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of hexane and ethyl acetate, is used. The more polar cis isomer (due to its net dipole moment) will generally have a lower Rf value and elute more slowly than the less polar trans isomer.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical separation or purification of small quantities, reversed-phase HPLC can provide excellent resolution.[11]
-
Gas Chromatography (GC): Due to their volatility, GC is an excellent method for analyzing the isomeric ratio of the product mixture.
Comparative Summary of Purification & Analysis Techniques
| Technique | Purpose | Typical Phase | Separation Principle |
| Flash Chromatography | Preparative Purification | Silica Gel | Polarity difference (cis is more polar)[6] |
| HPLC | Analytical & Semi-Prep | C18 (Reversed-Phase) | Hydrophobicity difference (trans is more non-polar)[11] |
| GC | Analytical (Ratio Check) | Capillary Column (e.g., DB-5) | Difference in boiling points and volatility |
| NMR Spectroscopy | Structural Confirmation | CDCl₃ | Different chemical shifts and coupling constants for axial vs. equatorial fluorines |
References
- BenchChem. (2025).
- Request PDF. (2025). Conformational Preferences for 1,2- and this compound.
- BenchChem. (2025).
- University of Wisconsin-Platteville. Structure of Trans this compound.
- O'Hagan, D., et al. (2024). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. PMC.
- CHIMIA. (Year not specified).
- BenchChem. (2025).
- YouTube. (2020). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY.
- UCL Discovery.
- National Institutes of Health. (Year not specified).
- O'Hagan, D., et al. (2025). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane.
- TCI Chemicals.
- The Journal of Organic Chemistry. (2024).
- PubMed Central. (2024).
- Semantic Scholar. (2023).
- National Institutes of Health. (2023).
- ACS Publications. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- ResearchGate. (2023).
- Chemistry World. (2020).
- BenchChem. (2025).
- National Institutes of Health. This compound. PubChem.
- National Institutes of Health. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.
- Google Patents.
- RSC Publishing. Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. Chemical Science.
- Google Patents.
- ChemicalBook. trans-1,4-Diaminocyclohexane synthesis.
- Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.
- Stenutz. trans-1,4-dichlorocyclohexane.
Sources
- 1. Structure of Trans this compound [glaserr.missouri.edu]
- 2. researchgate.net [researchgate.net]
- 3. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. chromatographytoday.com [chromatographytoday.com]
preventing elimination reactions during the synthesis of 1,4-difluorocyclohexane
Technical Support Center: Synthesis of 1,4-Difluorocyclohexane
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this compound. The introduction of fluorine atoms into cyclic systems presents unique challenges, primarily the competition between the desired nucleophilic substitution (SN2) and unwanted elimination (E2) reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize elimination byproducts and maximize the yield of your target compound.
Troubleshooting Guide: Minimizing Elimination Reactions
This section addresses specific experimental issues you may encounter. The advice provided is grounded in mechanistic principles to help you understand the "why" behind each recommendation.
Q1: I'm observing a significant amount of cyclohexene and fluorocyclohexene byproducts in my reaction mixture. What are the primary causes?
A1: The formation of cyclohexene and fluorocyclohexene byproducts is a classic indication that elimination (E2) is competing with, or in some cases, outcompeting your desired substitution (SN2) reaction. Several factors could be at play:
-
Strongly Basic Reagents: Many fluorinating agents or the bases used with them can also act as strong bases, promoting the E2 pathway. The base abstracts a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group, leading to the formation of a double bond.[1]
-
Steric Hindrance: If your starting material is sterically hindered around the reaction center, it can be difficult for the nucleophile to access the carbon atom for a backside attack (a requirement for SN2).[2] In such cases, the reagent is more likely to act as a base and abstract a more accessible proton from a beta-carbon.
-
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[1] Elimination reactions often have a higher activation energy but also a greater increase in entropy (more products are formed from one reactant), making them more favorable at elevated temperatures.
-
Leaving Group Position: For cyclohexane systems, the E2 elimination reaction has a strict stereochemical requirement. The leaving group and a hydrogen on an adjacent carbon must be in an anti-periplanar or trans-diaxial arrangement. If your starting material can readily adopt a chair conformation where this requirement is met, E2 elimination is more likely.[3][4][5]
Q2: How does my choice of fluorinating agent impact the SN2/E2 ratio?
A2: The choice of fluorinating agent is critical. These reagents can be broadly categorized as nucleophilic or electrophilic. For the synthesis of this compound from a diol or a precursor with a good leaving group, you will be using a nucleophilic fluorinating agent.
| Fluorinating Agent | Typical Mechanism | Propensity for Elimination | Comments |
| DAST (Diethylaminosulfur trifluoride) | SN2 | Moderate to High | DAST is a versatile reagent but can promote elimination, especially with secondary alcohols that can form stable carbocations. The reaction proceeds through an intermediate that can either be attacked by fluoride (SN2) or undergo elimination.[6] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | SN2 | Lower than DAST | Deoxo-Fluor® is more thermally stable and often considered a milder alternative to DAST, in some cases giving better yields and fewer elimination byproducts.[7] |
| FLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) | SN2 | Low | This is a highly stable, crystalline reagent that is less prone to fuming and has shown high efficiency in deoxyfluorination with reduced elimination side reactions.[8][9] |
| Alkali Metal Fluorides (e.g., KF, CsF) | SN2 | Variable | The success of these reagents is highly dependent on the solvent and the presence of a phase-transfer catalyst to enhance the solubility and nucleophilicity of the fluoride ion. Using a polar aprotic solvent is crucial. |
Recommendation: For substrates prone to elimination, consider using a more modern and milder fluorinating agent like Deoxo-Fluor® or FLUOLEAD™.
Q3: My starting material is a cyclohexanediol. What is the best strategy to favor difluorination over elimination?
A3: Starting from a cyclohexanediol, the hydroxyl groups must first be converted into good leaving groups. Many fluorinating agents, like DAST, achieve this in situ.[6] However, this process can be prone to elimination. A more controlled, two-step approach can often yield better results:
-
Activate the Hydroxyl Groups: Convert the diol into a disulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups. This is typically done using tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine.
-
Nucleophilic Fluorination: Displace the sulfonate esters with fluoride using a source like potassium fluoride (KF) in a polar aprotic solvent (e.g., DMF, DMSO) with a phase-transfer catalyst (e.g., 18-crown-6) or using tetrabutylammonium fluoride (TBAF). This separates the activation step from the substitution step, allowing for more precise control over the reaction conditions for the SN2 displacement.
Experimental Workflow: Two-Step Fluorination of Cyclohexane-1,4-diol
Caption: Two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
What is the role of stereochemistry in preventing elimination?
The stereochemistry of the cyclohexane ring is paramount. For an E2 reaction to occur, the leaving group and a beta-hydrogen must be in a trans-diaxial orientation (180° apart).[3][4]
-
Axial Leaving Group: An axial leaving group will have axial hydrogens on the adjacent carbons, fulfilling the requirement for E2. Therefore, conformations with axial leaving groups are more prone to elimination.[4][10]
-
Equatorial Leaving Group: An equatorial leaving group does not have an anti-periplanar beta-hydrogen. For elimination to occur, the ring would have to flip to a less stable conformation where the leaving group is axial. If the ring is "locked" in a conformation with an equatorial leaving group (for example, by a bulky substituent elsewhere on the ring), the rate of E2 elimination will be significantly reduced.[10]
Mechanism: SN2 vs. E2 on a Cyclohexane Ring
Caption: SN2 vs. E2 pathways on a cyclohexane ring.
Can solvent choice help minimize elimination?
Yes, the choice of solvent is crucial.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SN2 reactions. They solvate cations well but leave anions (the nucleophile, in this case, fluoride) relatively "bare," making them more nucleophilic. They do not facilitate the formation of carbocations, thus disfavoring E1 reactions, and their lack of proton-donating ability can help suppress E2 reactions.[2]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the nucleophile and the leaving group, potentially slowing down the SN2 reaction. They can also promote E1 reactions by stabilizing the carbocation intermediate.
Recommendation: Always use a polar aprotic solvent when performing SN2 reactions with fluoride ions.
How can I purify this compound from the alkene byproducts?
If elimination does occur, purification is necessary.
-
Distillation: Due to the difference in polarity and boiling points between this compound and the less polar cyclohexene byproducts, fractional distillation can be an effective purification method.
-
Chromatography: Column chromatography on silica gel is a standard method for separating compounds with different polarities. A non-polar eluent system (e.g., hexanes/ethyl acetate) should allow for the separation of the non-polar alkenes from the more polar difluorinated product.
-
Oxidative Workup: In some cases, a mild oxidative workup (e.g., with potassium permanganate) can be used to react with the alkene byproducts, converting them into more polar diols, which are then easily separated from the desired product. This should be approached with caution to avoid reacting with the target compound.
References
- Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes.
- The Organic Chemistry Tutor. (2023, May 12). SN2 and E2 on Halogenated Cyclohexanes [Video]. YouTube.
- van der Heijden, H., et al. (n.d.). SN2 versus E2 Competition of Cyclic Ethers. ResearchGate.
- Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes.
- Southern Illinois University Edwardsville. (n.d.). Elimination Reactions.
- Cobb, S. L., et al. (2025, August 7). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- SparkNotes. (n.d.). SN2 vs. E2.
- The Organic Chemistry Tutor. (2020, July 2). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Chemistry Portal. (n.d.). Sulfur-Based Fluorinating Agents.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Gouverneur, V., et al. (2014). Chiral fluorinating reagents. Google Patents.
- Mykhailiuk, P. K., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 26(46), 10565-10571.
- Cobb, S. L., et al. (2014). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane.
- Moroz, B., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Journal of Medicinal Chemistry, 66(22), 15286–15299.
- LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts.
- LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts.
- Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry.
- Gao, Y., et al. (2012). Probing the Mechanism of 1,4-Conjugate Elimination Reactions Catalyzed by Terpene Synthases. Journal of the American Chemical Society, 134(30), 12605–12612.
- Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes [Video]. Khan Academy.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes [sparknotes.com]
- 3. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Fluorination [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
addressing hygroscopicity and handling of fluorinating agents
Technical Support Center: Fluorinating Agents
A Guide to Addressing Hygroscopicity and Ensuring Experimental Success
Welcome to the technical support center for fluorinating agents. As a Senior Application Scientist, I understand that while these reagents are powerful tools in modern synthesis, their sensitivity to moisture can often be a source of experimental frustration, leading to inconsistent results, low yields, and even safety hazards.
This guide is designed to move beyond simple procedural lists. It provides a deeper, mechanistic understanding of why specific handling practices are critical. By understanding the causality behind reagent degradation and the logic of proper handling protocols, you can troubleshoot effectively and ensure the success and reproducibility of your fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My deoxofluorination reaction with DAST (Diethylaminosulfur Trifluoride) is sluggish and giving low yields. I suspect the reagent is old. How can I confirm its activity?
This is a classic issue. DAST and related reagents are notoriously hygroscopic. When exposed to atmospheric moisture, DAST hydrolyzes, primarily into diethylamino-sulfur-oxy-difluoride and, more critically, hydrogen fluoride (HF). This degradation not only consumes the active reagent but the generated HF can lead to unwanted side reactions or degradation of your starting material.
Visual Signs of Degradation:
-
Color Change: Fresh, high-purity DAST is a pale yellow to orange-yellow liquid. A darker orange, red, or brown coloration often indicates significant degradation.
-
Fuming/Pressure Buildup: If the bottle fumes excessively upon opening or appears pressurized, it's a strong indicator of HF generation due to water contamination.
-
Precipitates: The formation of solids or crystals can indicate the presence of hydrolysis byproducts.
Functional Test (Quick Assay):
Before committing your valuable substrate, you can perform a quick functional test on a simple, inexpensive alcohol like benzyl alcohol or cyclohexanol.
-
Under inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount of the alcohol in an anhydrous solvent (e.g., DCM, THF).
-
Cool the solution to -78 °C.
-
Add a stoichiometric equivalent of your DAST reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench carefully (e.g., with saturated NaHCO₃ solution) and analyze the crude reaction mixture by ¹H NMR or GC-MS.
A high conversion to the corresponding fluoride will confirm the reagent's activity. Low conversion confirms your suspicion of degradation, and the reagent should be safely discarded.
Q2: What are the ideal storage and handling conditions for modern, solid fluorinating agents like XtalFluor-E® or PyFluor?
While solid reagents like XtalFluor-E® and PyFluor were developed to be safer and often easier to handle than liquid reagents like DAST, they are still highly sensitive to moisture. Their hygroscopic nature means that improper storage is the primary cause of reagent failure.
Core Principle: The enemy is atmospheric water vapor. Your storage and handling strategy must be centered on rigorously excluding it.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis of the reagent, which would generate inactive byproducts and corrosive HF. |
| Temperature | Store at 2-8 °C (refrigerated). | Reduces the rate of any potential decomposition pathways. Prevents pressure buildup from any slow degradation. |
| Container | Original manufacturer's bottle with PTFE-lined cap. | These containers are designed and tested for compatibility and to provide a high-integrity seal against moisture ingress. |
| Post-Use | Purge headspace with inert gas before re-sealing. Seal cap tightly and reinforce with paraffin film (e.g., Parafilm®). | This removes any moist air that entered during dispensing and provides a secondary barrier against moisture. |
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction is producing a black, tarry substance instead of the desired fluorinated product.
The appearance of tar often points to a highly exothermic, uncontrolled decomposition event. This is frequently triggered by the reaction of a fluorinating agent with a specific solvent or functional group, a process that can be exacerbated by the presence of moisture.
Causality Analysis Workflow:
Below is a decision tree to help diagnose the root cause of this common and frustrating issue.
Caption: Troubleshooting Decision Tree for Tar Formation.
Corrective Action: Switch to a more inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your reagent is fresh and the reaction is performed with strict temperature control, adding the reagent slowly at -78 °C.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Dispensing a Hygroscopic Solid Fluorinating Agent (e.g., XtalFluor-E®) in a Glovebox
This protocol ensures that the reagent's integrity is maintained for future use by preventing exposure to the ambient atmosphere.
Prerequisites:
-
A certified glovebox with an atmospheric O₂ and H₂O level below 10 ppm.
-
All glassware, spatulas, and syringes must be oven-dried (≥120 °C) for at least 4 hours and cooled in the glovebox antechamber.
-
The reagent bottle should be placed in the antechamber for at least 30 minutes to equilibrate to the glovebox temperature before being brought inside. This prevents condensation.
Workflow Diagram:
Caption: Glovebox Dispensing Workflow for Solid Reagents.
Step-by-Step Procedure:
-
Preparation: Ensure all necessary items (reagent bottle, reaction flask with stir bar, septum, spatulas, balance) are inside the glovebox.
-
Tare: Place your oven-dried reaction flask on a tared balance inside the glovebox.
-
Dispense: Briefly open the reagent bottle. Using a clean, dry spatula, quickly transfer the approximate required amount of the solid reagent into the reaction flask. Do not leave the main reagent bottle open for an extended period.
-
Measure: Immediately close the reagent bottle. Place the reaction flask back on the balance to obtain the exact mass of the reagent dispensed.
-
Seal Flask: Seal the reaction flask with a septum or glass stopper. It is now ready to be removed from the glovebox for the reaction.
-
Secure Reagent: Before re-sealing the main reagent bottle, gently blow a stream of inert gas (from a dedicated line inside the box) into the headspace to displace any air that may have entered.
-
Store: Tightly screw the cap back on. For best practice, wrap the cap/neck junction with paraffin film. Return the bottle to its designated refrigerated storage location. This rigorous process is self-validating; by preventing moisture exposure, you ensure the reagent remains active for subsequent experiments.
References
- XtalFluor-E Technical D
- PyFluor: A Low-Viscosity, User-Friendly Deoxyfluorinating Agent, Scynexis & Oakwood Chemical. [Link]
- Incompatible Reaction Mixtures, University of Illinois Urbana-Champaign. [Link]
- Diethylaminosulfur trifluoride (DAST), American Chemical Society. [Link]
Technical Support Center: Optimizing ¹⁹F NMR Acquisition Parameters
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality and reliability of their ¹⁹F NMR data. Here, we will delve into the nuances of ¹⁹F NMR, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and challenges encountered when working with fluorinated compounds in NMR spectroscopy.
Q1: Why is my ¹⁹F NMR signal-to-noise ratio (S/N) poor?
Several factors can contribute to a low S/N in ¹⁹F NMR spectra. Firstly, while the ¹⁹F nucleus is highly sensitive, insufficient sample concentration will naturally lead to weaker signals.[1] Secondly, suboptimal acquisition parameters, such as an inadequate number of scans or an incorrect pulse angle, can significantly reduce signal intensity. Lastly, issues with the NMR probe's tuning and matching to the ¹⁹F frequency can lead to inefficient signal detection.
Q2: My peaks are broad and poorly resolved. What are the likely causes?
Poor resolution in ¹⁹F NMR, manifesting as broad or distorted peaks, can arise from several sources. A primary culprit is often improper shimming, which leads to an inhomogeneous magnetic field.[2] Sample-related issues such as high viscosity, the presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions), or sample precipitation can also cause significant line broadening.[2] Furthermore, if the fluorine atom is involved in chemical exchange processes on a timescale comparable to the NMR experiment, this can also lead to broadened resonances.[2]
Q3: How do I choose the correct spectral width (SW) and transmitter offset (O1P)?
The ¹⁹F nucleus has a very wide chemical shift range, spanning over 800 ppm.[3] This is a double-edged sword; while it provides excellent signal dispersion and reduces the likelihood of peak overlap, it also makes it crucial to set the spectral width and transmitter offset correctly.[3][4][5]
-
For known compounds: Center the transmitter offset (O1P) on the expected chemical shift of your compound and set the spectral width to encompass all expected signals with a reasonable buffer on each side.
-
For unknown compounds: It's advisable to start with a very large spectral width to avoid peaks "folding" or "aliasing" back into the spectrum.[6] Once the approximate chemical shifts are identified, you can re-acquire the spectrum with a narrower, more appropriate spectral width to improve digital resolution.[6] Manually modifying the O1P and SW is often necessary for ¹⁹F qNMR experiments to ensure accurate phasing and baseline correction.[7]
Q4: What relaxation delay (d1) should I use, especially for quantitative analysis?
For accurate quantitative ¹⁹F NMR (qFNMR), complete longitudinal relaxation of the nuclei between pulses is essential. A common rule of thumb is to set the relaxation delay (d1) to at least 5 times the longest longitudinal relaxation time (T₁) of any signal of interest.[7] This ensures that over 99% of the magnetization has returned to equilibrium.[7] T₁ values for ¹⁹F can vary, so it is best to determine them experimentally using an inversion-recovery pulse sequence. For routine qualitative spectra, a shorter d1 (e.g., 1-2 seconds) may be sufficient, but for quantitative work, a longer delay, sometimes up to 60 seconds, might be necessary to ensure full relaxation.[4]
Q5: Should I use proton (¹H) decoupling? What are the benefits?
Yes, in many cases, proton decoupling is highly beneficial for ¹⁹F NMR.[8][9] The key advantages are:
-
Signal Simplification: Decoupling collapses the splitting patterns caused by J-coupling between ¹⁹F and ¹H nuclei, resulting in singlet peaks for each unique fluorine environment. This simplifies complex spectra and can aid in interpretation.[10]
-
Sensitivity Enhancement: Decoupling can lead to a significant improvement in the signal-to-noise ratio due to the collapse of multiplets and a positive Nuclear Overhauser Effect (NOE).[8][9]
Troubleshooting Guides
This section provides detailed, step-by-step approaches to resolving specific experimental issues.
Guide 1: Addressing Poor Spectral Resolution
Poor resolution can obscure important structural information and hinder accurate analysis. Follow this systematic approach to diagnose and correct the issue.
Step-by-Step Protocol:
-
Verify Sample Preparation:
-
Ensure your sample is fully dissolved and free of any particulate matter.
-
If possible, degas the sample to remove dissolved oxygen, a paramagnetic species that can cause line broadening.
-
Check the viscosity of your sample; highly viscous samples can lead to broader lines. Dilution may be necessary.
-
-
Optimize Magnetic Field Homogeneity (Shimming):
-
Review Acquisition Parameters:
-
Acquisition Time (AT): Ensure the acquisition time is sufficient to allow the Free Induction Decay (FID) to decay fully. A longer AT provides better digital resolution.
-
Number of Data Points (TD): A larger number of data points for a given spectral width will also improve digital resolution.
-
Visualizing the Troubleshooting Workflow:
Below is a flowchart to guide you through the process of troubleshooting poor spectral resolution.
Caption: A logical flow for setting up a quantitative ¹⁹F NMR experiment.
References
- Cui, Y., et al. (2020). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC - NIH.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting ¹⁹F NMR Resolution. Benchchem.
- Fujita, T., & Matsushima, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Nakada, T., & Kwee, I. L. (1987). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. PubMed - NIH.
- Bhaskar, V. V., & Li, H. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. NIH.
- Max T. Rogers NMR Facility. NMR Artifacts.
- Mastropietro, A., et al. (2014). Optimization of rapid acquisition with relaxation enhancement (RARE) pulse sequence parameters for 19F‐MRI studies. SciSpace.
- Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. PMC - NIH.
- Holmgren, E. (2016).
- Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy. PubMed - NIH.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.
- Jåstad, E. O., et al. (2021).
- Nakada, T., & Kwee, I. L. (1987). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. PMC - NIH.
- Mastropietro, A., et al. (2014). Optimization of Rapid Acquisition With Relaxation Enhancement (RARE) Pulse Sequence Parameters for. Ovid.
- Isab, A. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- ResearchGate. (2025). Applications of 19F multidimensional NMR.
- UCSB Chem and Biochem. F19 detection. NMR Facility, UCSB Chem and Biochem.
- Isab, A. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC - NIH.
- IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. IMSERC.
- Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy.
- Benchchem. (n.d.). Application Notes and Protocols for 19F NMR Analysis of 1,1-Difluoro-3-methylcyclohexane. Benchchem.
- Jordan, J. B., & P. T., C. (2019). A beginner's guide to 19F NMR and its role in drug screening. eLife.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- University of Ottawa. (n.d.). 19Flourine NMR. uOttawa.
- University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. University of Ottawa NMR Facility Blog.
- ResearchGate. (n.d.). 19 F NMR transverse and longitudinal relaxation filter experiments for screening: A theoretical and experimental analysis: Fluorine NMR relaxation for screening: Theory and Experiments.
- ResearchGate. (n.d.). NMR screening method based on 19F spin–spin relaxation time for analyses of fluorinated compound bound to proteins.
- Tirendi, S., et al. (2020).
- ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR | Scientific method.
Sources
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- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
Technical Support Center: Overcoming Poor Solubility of 1,4-Difluorocyclohexane Derivatives in Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the poor aqueous solubility of 1,4-difluorocyclohexane derivatives during in vitro and in vivo assays. Our goal is to equip you with the knowledge to ensure the accuracy, reproducibility, and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the solubility challenges associated with fluorinated cyclohexane compounds.
Q1: I've synthesized a series of this compound derivatives, and they consistently show poor aqueous solubility. Why is this specific scaffold so problematic?
A1: The solubility challenge with this compound derivatives stems directly from the physicochemical impact of fluorine. While often incorporated to improve properties like metabolic stability and membrane permeability, fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized yet non-polarizable.[1][2] This creates a unique situation:
-
Increased Lipophilicity: The introduction of fluorine, particularly multiple fluorine atoms or a trifluoromethyl group, often increases the molecule's overall lipophilicity (hydrophobicity).[3][4] This "hydrophobic nature" of the C-F bond reduces interactions with water molecules, favoring partitioning into non-polar environments over aqueous ones.[1]
-
Crystal Lattice Energy: For solid compounds, the energy required to break apart the crystal lattice and allow the solvent to surround the molecule is a key factor in solubility. The strong dipoles of C-F bonds can lead to highly stable crystal packing, making it energetically unfavorable for the compound to dissolve.[5]
Essentially, the very modifications intended to enhance drug-like properties can inadvertently suppress aqueous solubility, a critical prerequisite for most biological assays.
Q2: Why is poor solubility a critical issue for my assay results? Can't I just accept the low concentration?
A2: Ignoring poor solubility can lead to a cascade of erroneous and misleading experimental outcomes. Low solubility is a primary source of assay artifacts and data variability.[6][7] Key consequences include:
-
Underestimation of Potency: If a compound precipitates in the assay medium, its effective concentration at the biological target is much lower than the nominal concentration you calculated. This leads to an artificially high IC50 or EC50 value, causing you to incorrectly perceive the compound as less potent than it actually is.[8]
-
Reduced HTS Hit Rates: In high-throughput screening campaigns, entire libraries of potentially valuable compounds may be discarded because their low solubility prevents them from reaching a sufficient concentration to elicit a biological response, resulting in false negatives.[7]
-
Inaccurate Structure-Activity Relationships (SAR): When comparing a series of analogs, differences in solubility can be mistaken for differences in intrinsic activity. You might incorrectly conclude that a structural modification reduced potency when, in fact, it only reduced solubility.[6]
-
Poor Reproducibility: The process of precipitation can be stochastic, leading to high variability between replicate wells, plates, and experiments, ultimately undermining the reliability of your data.
Q3: My compound dissolved perfectly in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous assay buffer. What is happening?
A3: This is one of the most common manifestations of poor aqueous solubility and is caused by a drastic change in the solvent environment.[9]
-
DMSO as a "False Friend": Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[10] It effectively breaks up the solute's crystal lattice and solvates the molecules.
-
The "Crash Out" Phenomenon: When you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, the DMSO concentration plummets. The solution's properties shift from being DMSO-like to being water-like. Water is a poor solvent for your hydrophobic compound and cannot maintain its dissolution.[11] This sudden supersaturation forces the compound to rapidly precipitate, or "crash out," of the solution.[12] This process is a well-documented issue in drug discovery screening.[12]
Part 2: Troubleshooting Guide for Compound Precipitation
Encountering precipitation is a critical experimental roadblock. This guide provides a systematic approach to diagnosing and resolving the issue.
Visual Troubleshooting Workflow
Use the following flowchart to methodically address compound precipitation during your experiment.
Caption: Troubleshooting flowchart for compound precipitation.
Part 3: Proactive Solubility Enhancement Strategies
Instead of reacting to precipitation, you can proactively improve the solubility of your this compound derivatives. The choice of strategy depends on the compound's properties and the assay requirements.
Decision-Making Workflow for Selecting a Strategy
Caption: Decision workflow for solubility enhancement.
Strategy 1: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution, making it more favorable for hydrophobic compounds.[13][14][15]
-
Mechanism: They work by reducing the interfacial tension between the solute and the aqueous medium, essentially making the water "less polar" and better able to solvate the fluorinated cyclohexane core.[16]
-
Common Co-solvents:
| Co-Solvent | Typical Starting Conc. | Pros | Cons |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Low toxicity, widely used in formulations.[17] | Can be viscous; may affect some protein conformations. |
| Propylene Glycol (PG) | 1-10% (v/v) | Good safety profile, less viscous than PEG.[17] | Can interfere with some enzymatic assays. |
| Ethanol | 1-5% (v/v) | Effective solvent, readily available. | Can denature proteins and is toxic to cells at higher concentrations. |
| Glycerol | 5-20% (v/v) | Protein stabilizer, can be very effective.[10] | High viscosity can complicate pipetting. |
-
Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare your primary concentrated stock solution in 100% DMSO as usual (e.g., 10-20 mM).
-
Create an intermediate dilution of the stock solution in the pure co-solvent (e.g., dilute 1:10 in PEG 400). This step is crucial to avoid precipitation.
-
Prepare your final assay buffer containing the desired final concentration of the co-solvent (e.g., aqueous buffer + 5% PEG 400).
-
Add the intermediate dilution (from step 2) to the final assay buffer (from step 3) to reach your target compound concentration. Vortex immediately.
-
Crucially: Prepare a "vehicle control" containing the same final concentrations of DMSO and co-solvent to test for effects on your assay system.
-
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are highly effective solubilizing agents for a wide range of poorly soluble drugs.[18][19]
-
Mechanism: The hydrophobic this compound moiety of your compound partitions into the non-polar inner cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[20][21] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media.[22]
-
Recommended Cyclodextrins:
-
Protocol: Solubilization with HP-β-CD
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). This may require gentle warming to fully dissolve.
-
Prepare a high-concentration stock of your compound in 100% DMSO.
-
Slowly add the DMSO stock solution dropwise to the vortexing cyclodextrin solution to achieve your desired final compound concentration. The ratio of cyclodextrin to the compound is key and may require optimization (start with a high molar excess of cyclodextrin).
-
Allow the solution to equilibrate, often for 1-2 hours at room temperature or 37°C, to ensure maximum complex formation.
-
Use this final solution for your assay. Remember to include a vehicle control with the same final concentration of HP-β-CD and DMSO.
-
Strategy 3: Advanced Formulation Approaches
For particularly challenging compounds or for in vivo studies, more advanced formulation strategies may be necessary. These typically require specialized equipment.
-
Particle Size Reduction: The Noyes-Whitney equation dictates that the dissolution rate of a drug is directly proportional to its surface area.[5] Reducing particle size dramatically increases the surface area.
-
Solid Dispersions: The drug is dispersed in an inert carrier matrix at the molecular level, such as in a water-soluble polymer. Techniques like spray drying or hot-melt extrusion are used to create these formulations.[24][25]
These methods generally fall under the purview of formulation science and are best performed in collaboration with a specialized group.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hegedűs, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Singh, A., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Unknown Author. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source Not Available.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Müller, R. H., et al. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Scilit.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Meanwell, N. A. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
- Unknown Author. (2025). Fluorine in Medicinal Chemistry. ResearchGate.
- Serafim, R. A. M., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source Not Available.
- Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.
- Spyrou, C., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Kalgutkar, A. S., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Stella, V. J., & Rajewski, R. A. (2025). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate.
- Llinàs, A. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
- Di, L., & Kerns, E. H. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Zhang, J., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Source Not Available.
- Chandler, D. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- Yalkowsky, S. H., & Pinal, R. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed.
- Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed.
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- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. core.ac.uk [core.ac.uk]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Strategies to Improve the Metabolic Stability of 1,4-Difluorocyclohexane-Containing Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when working to enhance the metabolic stability of drug candidates containing the 1,4-difluorocyclohexane moiety. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and modulate pharmacokinetic properties.[1][2] This resource is designed to provide both theoretical understanding and practical, actionable protocols to accelerate your research.
I. Frequently Asked Questions (FAQs)
Q1: Why is the this compound motif used in drug design?
The this compound motif is incorporated into drug candidates for several strategic reasons. Primarily, fluorine substitution is a well-established strategy to block metabolically susceptible sites ("soft spots") from oxidation by cytochrome P450 (CYP) enzymes.[2][3] The high strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, thereby improving the metabolic stability of the molecule.[3] Additionally, the introduction of fluorine can alter the physicochemical properties of a compound, such as lipophilicity and pKa, which can influence its absorption, distribution, and target engagement.[2][4]
Q2: What are the common metabolic pathways for compounds containing a this compound ring?
While the C-F bond itself is generally stable, the carbon atoms adjacent to the fluorine substituents can still be susceptible to metabolism. Common metabolic pathways include:
-
Oxidation at non-fluorinated positions: Cytochrome P450 enzymes can still hydroxylate other C-H bonds on the cyclohexane ring or elsewhere in the molecule.[5][6]
-
Metabolism of adjacent functional groups: The primary sites of metabolism may not be the cyclohexane ring itself, but rather other functional groups within the molecule.
-
Defluorination: Although less common, enzymatic defluorination can occur, potentially leading to the formation of reactive metabolites.[7]
Understanding the specific metabolic pathways is crucial for designing strategies to improve stability.
Q3: My this compound-containing compound shows poor metabolic stability in vitro. What is the likely cause?
If your compound demonstrates low metabolic stability despite the presence of the this compound moiety, consider the following possibilities:
-
Metabolism at other sites: The metabolic liability may not be on the fluorinated ring. In silico metabolism prediction tools and metabolite identification studies can help pinpoint the exact site of metabolism.[8][9]
-
Non-CYP mediated metabolism: Other enzyme families, such as aldehyde oxidases (AOX) or flavin-containing monooxygenases (FMOs), could be responsible for the observed metabolism.[9][10] Standard microsomal stability assays primarily assess CYP-mediated metabolism.[11]
-
Metabolic Switching: If you have successfully blocked one metabolic "soft spot," the metabolic enzymes may simply shift their activity to another susceptible site on the molecule.[12]
A thorough investigation using a panel of in vitro assays is necessary to identify the root cause.
II. Troubleshooting Guides
Problem 1: High intrinsic clearance (CLint) observed in human liver microsome (HLM) assay.
Causality: High intrinsic clearance in an HLM assay suggests that the compound is rapidly metabolized, primarily by CYP enzymes.[6][13] This is a significant hurdle for achieving a desirable pharmacokinetic profile in vivo.
Troubleshooting Workflow
Caption: Workflow for addressing high intrinsic clearance in HLM assays.
Step-by-Step Protocol: Metabolite Identification using LC-MS/MS
-
Incubation: Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C.[1] Include a negative control without the NADPH system.
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to identify potential metabolites by comparing the chromatograms of the test and control samples.[14]
Problem 2: Discrepancy between in vitro and in vivo metabolic stability.
Causality: A compound that appears stable in microsomal assays but is rapidly cleared in vivo may be a substrate for non-CYP metabolic pathways or may have poor physicochemical properties leading to rapid elimination.[6][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for in vitro-in vivo discrepancies.
Experimental Protocol: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism as hepatocytes contain a full complement of phase I and phase II metabolic enzymes.[11]
-
Cell Preparation: Use fresh or cryopreserved hepatocytes from the desired species (e.g., human, rat).
-
Incubation: Incubate the test compound with hepatocytes in suspension at 37°C.
-
Sampling and Analysis: Collect samples at various time points, quench the reaction, and analyze the remaining parent compound by LC-MS/MS, similar to the microsomal assay.[1]
Problem 3: Formation of reactive metabolites.
Causality: The metabolism of your compound may lead to the formation of chemically reactive species that can covalently bind to cellular macromolecules, potentially causing toxicity. Defluorination, while not always common, can be a source of reactive metabolites.[7]
Troubleshooting Strategy: Glutathione (GSH) Trapping Assay
This assay is designed to trap and identify electrophilic reactive metabolites.
-
Incubation: Incubate the test compound with liver microsomes and an NADPH regenerating system in the presence of a high concentration of glutathione (GSH).
-
LC-MS/MS Analysis: Analyze the incubation mixture for the presence of GSH adducts. The mass of the GSH adduct will be the mass of the parent compound plus the mass of GSH, minus any atoms lost during the activation and adduction process.
Data Interpretation
| Observation | Potential Interpretation | Recommended Action |
| No GSH Adducts Detected | Low potential for reactive metabolite formation under these conditions. | Proceed with caution and consider other toxicity assays. |
| GSH Adduct(s) Detected | Formation of electrophilic reactive metabolite(s). | Identify the structure of the adduct to pinpoint the site of reactivity. Modify the structure to block this metabolic pathway. |
III. Strategies for Improving Metabolic Stability
Once the metabolic liabilities of your this compound-containing compound have been identified, the following strategies can be employed to improve its stability.
Blocking the Site of Metabolism
-
Deuteration: Replacing a C-H bond at a metabolic "soft spot" with a C-D bond can slow down the rate of metabolism due to the kinetic isotope effect.[3]
-
Additional Fluorination: Introducing additional fluorine atoms at or near the site of metabolism can effectively block oxidation.[2][13]
-
Introduction of Steric Hindrance: Placing a bulky group near the metabolic site can sterically hinder the enzyme from accessing it.
Bioisosteric Replacement
Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's overall properties, including metabolic stability.[3]
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Phenyl ring | Pyridyl or Pyrimidinyl ring | Reduces electron density, making the ring less susceptible to oxidation.[10] |
| Methyl group | Trifluoromethyl group | Blocks benzylic oxidation and can alter electronic properties.[4] |
| Methylene linker (-CH2-) | Difluoromethylene linker (-CF2-) | Increases resistance to oxidation. |
The choice of bioisostere should be guided by the specific metabolic pathway and the desired physicochemical properties of the final compound.[15][16]
IV. Conclusion
Improving the metabolic stability of this compound-containing drug candidates is a multifactorial challenge that requires a systematic and iterative approach. By combining in silico prediction, a suite of in vitro assays, and rational medicinal chemistry strategies, researchers can effectively identify and address metabolic liabilities. This guide provides a framework for troubleshooting common issues and implementing effective strategies to design drug candidates with improved pharmacokinetic profiles.
V. References
-
Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (n.d.). Retrieved from
-
Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide - Benchchem. (n.d.). Retrieved from
-
Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - NIH. (n.d.). Retrieved from
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.). Retrieved from
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022). Retrieved from
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019). Retrieved from
-
Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase - RSC Publishing. (n.d.). Retrieved from
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2025). Retrieved from
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. (2019). Retrieved from
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - MDPI. (n.d.). Retrieved from
-
Optimized biologically active fluorinated cycloalkane derivatives... - ResearchGate. (n.d.). Retrieved from
-
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (n.d.). Retrieved from
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (n.d.). Retrieved from
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021). Retrieved from
-
Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved from _
-
Fluorine substituent effects (on bioactivity) - ResearchGate. (2025). Retrieved from
-
Bioisosteric Replacements - Chem-Space. (n.d.). Retrieved from
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). Retrieved from
-
Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from
-
How to improve metabolic stability in drug discovery - YouTube. (2024). Retrieved from
-
Bioisosteres of Common Functional Groups. (n.d.). Retrieved from
-
Bioisosteres Cheat Sheet - Drug Hunter. (2025). Retrieved from
-
Metabolism of fluorine-containing drugs - PubMed. (n.d.). Retrieved from
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2026). Retrieved from
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Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed. (n.d.). Retrieved from
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021). Retrieved from
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“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024). Retrieved from
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MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY - YouTube. (2020). Retrieved from
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Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase - PMC - PubMed Central. (n.d.). Retrieved from
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Tackling metabolism issues in drug discovery with in silico methods. (2024). Retrieved from
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Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition. (n.d.). Retrieved from
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Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability | Request PDF - ResearchGate. (n.d.). Retrieved from
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Ultra-fluorinated cyclohexane shows off two faces | Research - Chemistry World. (2020). Retrieved from
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Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025). Retrieved from
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Breaking C-F bonds in drugs - Hypha Discovery Blogs. (n.d.). Retrieved from
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Metabolism of fluorine-containing drugs. - Semantic Scholar. (n.d.). Retrieved from
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Metabolic pathways and pharmacokinetics of natural medicines with low permeability. (2017). Retrieved from
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Validation & Comparative
A Comparative Analysis of Conformational Energies: 1,4-Difluorocyclohexane vs. 1,4-Dichlorocyclohexane
Introduction: Beyond Simple Sterics in Cyclohexane Systems
For decades, the chair conformation of cyclohexane has served as a foundational model in stereochemistry. The simple, yet powerful, principle that substituents preferentially occupy the less sterically hindered equatorial position is a cornerstone of conformational analysis. This preference is quantified by the "A-value," which represents the free energy difference between a substituent's axial and equatorial orientations. However, when multiple polar substituents are introduced, as in 1,4-dihalocyclohexanes, the predictive power of simple steric hindrance diminishes. Deeper stereoelectronic effects, including dipole-dipole interactions and hyperconjugation, begin to dictate conformational equilibria, often leading to counter-intuitive results.
This guide provides an in-depth comparison of the conformational energies of cis- and trans-1,4-difluorocyclohexane and cis- and trans-1,4-dichlorocyclohexane. We will dissect the interplay between steric and electronic factors and explore the experimental and computational methodologies that illuminate these molecular preferences.
The Foundational Principle: A-Values of Fluorine and Chlorine
The A-value provides a baseline for understanding the steric demands of a substituent. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.
| Substituent | van der Waals Radius (Å) | C-X Bond Length (Å) | A-value (kcal/mol) |
| Fluorine (F) | 1.47 | ~1.39 | 0.24 - 0.38 |
| Chlorine (Cl) | 1.75 | ~1.79 | 0.43 - 0.53 |
Table 1: Comparison of steric and conformational parameters for Fluorine and Chlorine.
At first glance, the larger van der Waals radius of chlorine compared to fluorine would suggest a significantly larger A-value. However, the A-values are surprisingly similar. This is a classic example where two competing factors are at play: atomic size and bond length. While chlorine is a larger atom, the carbon-chlorine bond is also significantly longer than the carbon-fluorine bond. This increased bond length places the bulky chlorine atom further from the axial hydrogens on the same side of the ring, mitigating the steric strain that would otherwise be much greater.
cis-1,4-Dihalocyclohexanes: A Straightforward Case
In the cis isomers of 1,4-dihalocyclohexanes, one substituent must be axial while the other is equatorial (ae). A ring-flip converts this to the equivalent equatorial/axial (ea) conformation. Because the substituents are identical, these two chair conformers are degenerate (isoenergetic), and they exist in a 50:50 mixture at equilibrium. This holds true for both 1,4-difluoro- and 1,4-dichlorocyclohexane.[1][2] The conformational analysis is therefore trivial, with no energetic preference for one chair over the other.
Caption: Ring-flip in cis-1,4-dihalocyclohexanes.
trans-1,4-Dihalocyclohexanes: A Battle of Opposing Forces
The conformational landscape of the trans isomers is far more complex and revealing. The ring-flip interconverts a diequatorial (ee) conformer and a diaxial (aa) conformer. Based solely on A-values, one would predict the diequatorial conformer to be overwhelmingly favored to avoid the significant steric strain of two axial substituents. However, experimental and computational data reveal a much more nuanced reality, driven by electrostatic interactions.
trans-1,4-Dichlorocyclohexane
For trans-1,4-dichlorocyclohexane, the diequatorial (ee) conformer is only slightly more stable than the diaxial (aa) conformer, with the energy difference being much smaller than predicted by the sum of A-values.[3] In some nonpolar solvents and in the gas phase, the diaxial conformer is found to be of nearly equal or even slightly greater stability.[4]
This unexpected stability of the diaxial form arises from dipole-dipole interactions. In the diequatorial conformer, the two C-Cl bond dipoles are oriented at an angle that results in a net repulsion, which destabilizes this conformation. In contrast, in the diaxial conformer, the C-Cl dipoles are nearly anti-parallel. This alignment minimizes the electrostatic repulsion between the electron-rich chlorine atoms and the partially positive carbon atoms of the opposing C-Cl bond, stabilizing the diaxial structure relative to the diequatorial one.[4] This electrostatic effect is significant enough to almost completely counteract the steric preference for the equatorial positions.
trans-1,4-Difluorocyclohexane
The case of trans-1,4-difluorocyclohexane is even more striking. High-level computational studies have shown that the diaxial (aa) conformer is actually more stable than the diequatorial (ee) conformer in the gas phase. This finding directly contradicts the principles of sterics.
The rationale lies in a combination of factors:
-
Dipole-Dipole Repulsion: The C-F bond is shorter and more polar than the C-Cl bond. This leads to a greater dipole-dipole repulsion in the diequatorial conformer of the fluoro-derivative compared to the chloro-derivative, further destabilizing the 'ee' form.
-
Attractive C-H···C-F Interactions: In the diaxial conformer, stabilizing electrostatic attractions exist between the partially negative axial fluorines and the partially positive axial hydrogens on the same face of the ring.
-
Hyperconjugation: A key stabilizing factor for the diaxial conformer is electron delocalization from an axial C-H sigma bonding orbital into the antibonding (σ) orbital of the anti-periplanar C-F bond (a σCH → σCF interaction). This hyperconjugative effect is particularly strong for the highly electronegative fluorine atom and contributes significantly to the unusual stability of the diaxial arrangement.
Caption: Workflow for conformational analysis via dynamic NMR.
Computational Protocol: Ab Initio/DFT Calculations
Objective: To calculate the relative electronic energies and thermodynamic properties of different conformers in the gas phase or with a solvent model.
Methodology:
-
Structure Generation: Initial 3D structures for each conformer (e.g., diequatorial and diaxial chair) are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or Møller–Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-311+G(2df,p)).
-
Frequency Calculation: A frequency analysis is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., Coupled Cluster methods like CCSD(T)) for greater accuracy. [4]5. Solvent Effects: To simulate solution-phase behavior, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). [4]6. Data Analysis: The relative Gibbs free energies (ΔG) of the conformers are calculated by combining the electronic energies with the thermal corrections from the frequency calculations. The difference in these values provides a theoretical prediction of the conformational energy.
Conclusion
The conformational analysis of 1,4-difluorocyclohexane and 1,4-dichlorocyclohexane serves as an excellent case study in the limitations of simplistic steric arguments. While both molecules exhibit straightforward, degenerate equilibria for their cis isomers, the trans isomers reveal a complex interplay of forces.
For trans-1,4-dichlorocyclohexane, the expected steric preference for the diequatorial conformer is nearly nullified by competing electrostatic effects that stabilize the diaxial form. In the case of trans-1,4-difluorocyclohexane, these electronic factors—specifically hyperconjugation and C-H···C-F attractions—are so pronounced that they completely override steric considerations, making the diaxial conformer the global minimum in the gas phase. These examples underscore the necessity for researchers and drug development professionals to consider subtle stereoelectronic effects, as they can profoundly influence molecular shape, polarity, and ultimately, biological activity.
References
- Wiberg, K. B., & Murcko, M. A. (1999). Conformational Preferences for 1,2- and this compound. The Journal of Physical Chemistry A, 103(22), 4494–4500. [Link]
- JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. JoVE Core Analytical Chemistry. [Link]
- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
- Wood, G. W., & Woo, E. P. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Canadian Journal of Chemistry, 45(20), 2477-2480. [Link]
- Duarte, D. J. R., et al. (2019). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry – A European Journal, 25(60), 13735-13744. [Link]
- YouTube. (2020). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. [Link]
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- University of Wisconsin-Madison. (n.d.).
- Doc Brown's Chemistry. (n.d.). Cyclohexane 1H NMR spectrum. [Link]
- Wood, G. W., & Woo, E. P. (1967). The conformational analysis of cis-1,4-bromochlorocyclohexane. Canadian Journal of Chemistry, 45(1), 126-128. [Link]
- Wiberg, K. B., et al. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 64(14), 5134–5142. [Link]
- Michigan State University. (n.d.). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
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Definitive Structural Validation of 1,4-Difluorocyclohexane: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. The conformational nuances of cyclic systems, such as substituted cyclohexanes, can significantly influence their physical, chemical, and biological properties. 1,4-Difluorocyclohexane serves as a compelling case study in the ongoing dialogue between theoretical prediction, solution-state analysis, and solid-state validation. This guide provides an in-depth comparison of analytical techniques, centering on the definitive validation offered by single-crystal X-ray crystallography.
The conformational landscape of this compound is dominated by the equilibrium between its cis and trans isomers, each capable of existing in chair conformations with axial or equatorial fluorine substituents. Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into the energetic preferences of these conformers in the gas phase and in solution.[1][2] However, these methods often present an averaged picture or a theoretical model. X-ray crystallography, in contrast, offers an unambiguous, high-resolution snapshot of the molecule's structure in the solid state, providing precise atomic coordinates and bond parameters.[3][4]
The Unambiguous Answer: A Detailed Protocol for X-ray Crystallographic Validation
Experimental Protocol: From Synthesis to Structure
1. Synthesis and Purification of this compound Isomers:
The initial step involves the synthesis of both cis- and trans-1,4-difluorocyclohexane. This can be achieved through various fluorination methods, followed by careful separation of the isomers using techniques such as fractional distillation or column chromatography. High purity of the individual isomers is critical for successful crystallization.
2. Crystal Growth: The Art of Inducing Order:
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small, relatively volatile molecule like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified isomer in a suitable solvent (e.g., a mixture of acetone and a non-polar co-solvent) is allowed to evaporate slowly over several days at a controlled temperature.[1]
-
Vapor Diffusion: A solution of the compound in a solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility, promoting crystallization.
-
In-situ Crystallization: For low-melting solids or liquids, crystallization can be attempted directly on the diffractometer at low temperatures.
3. X-ray Data Collection: Capturing the Diffraction Pattern:
A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[1] A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector is used to collect the diffraction data as the crystal is rotated.[7]
4. Structure Solution and Refinement: From Data to a 3D Model:
The collected diffraction intensities are processed to generate a set of structure factors. The initial crystal structure is solved using direct methods, which mathematically phase the diffraction data to produce an initial electron density map.[1] This map is then interpreted to locate the atoms, and the model is refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms can be located in the difference Fourier map and refined isotropically or placed in calculated positions.[1]
Visualizing the Path to Structural Validation
The following diagram illustrates the comprehensive workflow for the X-ray crystallographic validation of this compound.
Caption: A flowchart of the X-ray crystallography process.
Conformational Isomers of this compound
The primary structural question for this compound is the preferred conformation of its cis and trans isomers.
Caption: Conformational isomers of this compound.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
The true power of X-ray crystallography lies in its ability to provide precise, quantitative data that can be directly compared with the findings from other methods.
| Parameter | X-ray Crystallography (Hypothetical) | NMR Spectroscopy (in Solution) | Computational Modeling (Gas Phase) |
| Conformation | Definitive chair conformation with specific fluorine positions (axial/equatorial) in the solid state. | Provides information on the time-averaged conformation and the equilibrium between different conformers in solution.[2] | Predicts the lowest energy conformation and the relative energies of different conformers.[8] |
| Bond Lengths (Å) | Highly accurate (typically ±0.005 Å) C-F and C-C bond lengths. | Not directly measured. | Provides theoretical bond lengths that can be compared with experimental data. |
| Bond Angles (°) | Precise (typically ±0.1°) C-C-C and F-C-C bond angles. | Can be inferred from coupling constants, but with lower precision. | Provides theoretical bond angles for comparison. |
| Torsional Angles (°) | Direct measurement of the ring's puckering and the exact dihedral angles. | Inferred from coupling constants and NOE data. | Provides theoretical torsional angles for the predicted lowest energy structure. |
| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice and identifies any non-covalent interactions. | Limited information on intermolecular interactions. | Can model intermolecular interactions, but without the context of a crystal lattice. |
The Decisive Advantage of X-ray Crystallography
While NMR spectroscopy is invaluable for studying the dynamic behavior of molecules in solution and computational modeling offers powerful predictive capabilities, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution picture of a molecule's structure.[3][4] For this compound, a crystal structure would unequivocally determine whether the fluorine atoms prefer axial or equatorial positions in the solid state, providing a crucial benchmark for theoretical models and a deeper understanding of the subtle interplay of steric and electronic effects that govern its conformation.
Conclusion
The structural validation of this compound exemplifies the synergistic relationship between different analytical techniques. While computational and spectroscopic methods provide essential insights into its conformational preferences, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination. The detailed protocol and comparative analysis presented here underscore the indispensable role of X-ray diffraction in modern chemical and pharmaceutical research, providing the concrete structural data necessary to validate theoretical models and drive the rational design of new molecules.
References
- Kahn, R., Fourme, R., André, D., & Renaud, M. (2023). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model.
- PubMed. (2005). Conformational Preferences for 1,2- And this compound.
- Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography.
- University of Pittsburgh. (n.d.). Structure of Trans this compound.
- PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane.
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- PubChem. (n.d.). 1,4-Dichloro-2,5-difluorocyclohexane.
- ResearchGate. (2018). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane.
- ResearchGate. (2005). Conformational Preferences for 1,2- and this compound.
Sources
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- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Cyclohexane plastic phase I: single-crystal diffraction images and new structural model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Conformational Analysis of 1,4-Difluorocyclohexane Using NMR Coupling Constants
For researchers, scientists, and professionals in drug development, a precise understanding of molecular conformation is paramount. The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. In the realm of cyclic systems, the cyclohexane ring serves as a fundamental scaffold, and the orientation of its substituents can profoundly influence molecular interactions. This guide provides an in-depth technical comparison of the conformational analysis of cis- and trans-1,4-difluorocyclohexane, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the nuanced interpretation of vicinal coupling constants.
The Dichotomy of 1,4-Difluorocyclohexane: A Tale of Two Isomers
The this compound system presents a compelling case study in conformational analysis. The interplay of steric and electronic effects governs the equilibrium between the two chair conformations for both the cis and trans isomers. The diequatorial conformer is generally favored in solution, a preference that can be quantified through the analysis of NMR coupling constants.
The conformational equilibrium of these isomers is a dynamic process. The chair-chair interconversion, often referred to as ring flipping, is rapid at room temperature on the NMR timescale. This rapid exchange results in a time-averaged spectrum, from which a wealth of information can be extracted about the relative populations of the contributing conformers.
The Karplus Relationship: From Coupling Constants to Dihedral Angles
The cornerstone of conformational analysis by NMR is the Karplus equation, which describes the relationship between the magnitude of the three-bond (vicinal) coupling constant (³J) and the dihedral angle (φ) between the coupled nuclei. For proton-proton couplings (³JHH), the relationship is well-established, with anti-periplanar arrangements (φ ≈ 180°) exhibiting large couplings (typically 10-14 Hz), while gauche interactions (φ ≈ 60°) result in smaller couplings (typically 2-5 Hz).
A similar relationship exists for proton-fluorine couplings (³JHF), although the parameters of the Karplus equation are different. The ability to measure both ³JHH and ³JHF provides a powerful, multi-faceted approach to elucidating the conformational preferences of fluorinated molecules.
Experimental Protocol for High-Resolution NMR Analysis
Achieving high-quality NMR data is the bedrock of accurate conformational analysis. The following protocol outlines the key steps for the preparation and analysis of this compound samples.
Sample Preparation: A Foundation for Quality Data
-
Analyte Purity: Begin with highly pure samples of cis- and trans-1,4-difluorocyclohexane to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that is appropriate for the desired temperature range and dissolves the analyte to a suitable concentration. For studying solvent effects, a range of solvents with varying polarities should be used (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Concentration: Prepare samples at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube, with a solvent volume of 0.6-0.7 mL. This concentration ensures a good signal-to-noise ratio for both ¹H and ¹⁹F NMR experiments.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Degassing (Optional but Recommended): For precise measurements, particularly for long-term experiments or variable temperature studies, it is advisable to degas the sample to remove dissolved oxygen, which can affect relaxation times and line widths. This can be achieved through several freeze-pump-thaw cycles.
NMR Data Acquisition: Precision and Clarity
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹⁹F observation.
-
Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks. This is critical for accurate measurement of coupling constants.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to encompass all proton resonances.
-
Process the data with an appropriate line broadening factor to enhance resolution without sacrificing signal-to-noise.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum to simplify the fluorine signals and aid in chemical shift assignment.
-
Acquire a proton-coupled ¹⁹F NMR spectrum to observe the H-F couplings.
-
-
2D NMR Spectroscopy (for complex spectra):
-
In cases of significant signal overlap in the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and fluorine resonances and identifying coupling partners.
-
Data Analysis: Deciphering the Conformational Landscape
The analysis of the acquired NMR spectra involves the precise measurement of chemical shifts and, most importantly, the vicinal coupling constants.
The R-Value Method: Quantifying Conformational Populations
The R-value method is a reliable approach for determining the mole fraction of each conformer in a dynamic equilibrium. The observed time-averaged coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers:
J_obs = x_a * J_a + x_e * J_e
where:
-
x_a and x_e are the mole fractions of the axial and equatorial conformers, respectively (x_a + x_e = 1).
-
J_a and J_e are the limiting coupling constants for the pure axial and equatorial conformers.
By rearranging this equation, the mole fraction of the diequatorial conformer (for the trans isomer) can be expressed as:
x_e = (J_obs - J_a) / (J_e - J_a)
The free energy difference (ΔG°) between the two conformers can then be calculated using the following equation:
ΔG° = -RT * ln(K_eq)
where:
-
R is the gas constant.
-
T is the temperature in Kelvin.
-
K_eq is the equilibrium constant (K_eq = x_e / x_a).
Limiting Coupling Constants: The Importance of Model Compounds
A critical aspect of the R-value method is the accurate determination of the limiting coupling constants (J_a and J_e). These values are often obtained from model compounds that are conformationally locked in a single chair conformation. For this compound, suitable model compounds include 4-tert-butyl-1,1-difluorocyclohexane, where the bulky tert-butyl group effectively prevents ring flipping, locking the fluorine atoms in either axial or equatorial positions.
Based on the comprehensive spectral analysis of such model compounds by Abraham and Edgar, the following limiting coupling constants can be utilized for the conformational analysis of this compound.
Table 1: Limiting Vicinal Coupling Constants (Hz) for Conformational Analysis
| Coupling | Axial Conformer (J_a) | Equatorial Conformer (J_e) |
| ³J_Hax,Hax | ~12.0 | ~2.5 |
| ³J_Hax,Heq | ~3.5 | ~5.0 |
| ³J_Heq,Heq | ~2.5 | ~2.5 |
| ²J_Fax,Hax | ~22.0 | - |
| ²J_Feq,Heq | - | ~2.0 |
| ³J_Fax,Hax | ~25.0 | ~5.0 |
| ³J_Feq,Heq | ~5.0 | ~2.5 |
Note: These values are derived from the data presented by Abraham and Edgar for conformationally biased fluorocyclohexanes and serve as reliable estimates for the this compound system.
Comparative Analysis of cis- and trans-1,4-Difluorocyclohexane
The application of the principles and protocols outlined above allows for a detailed comparison of the conformational behavior of the cis and trans isomers of this compound.
trans-1,4-Difluorocyclohexane: A Clear Preference for the Diequatorial Conformer
For the trans isomer, the two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a).
Caption: Conformational equilibrium of trans-1,4-difluorocyclohexane.
The diequatorial conformer is significantly more stable in solution due to the avoidance of unfavorable 1,3-diaxial interactions that are present in the diaxial form. This preference is reflected in the time-averaged ³JHH and ³JHF coupling constants.
Table 2: Representative Experimental Data for trans-1,4-Difluorocyclohexane
| Solvent | Observed ³J_H1,H2 (Hz) | % Diequatorial | ΔG° (kcal/mol) |
| CDCl₃ | ~3.5 | ~90 | ~-1.3 |
| Acetone-d₆ | ~3.2 | ~93 | ~-1.6 |
Note: The presented data are illustrative and based on the expected trends. Actual experimental values may vary slightly.
The observed coupling constants are small, indicating a strong preference for the diequatorial conformer where the vicinal protons are in a gauche relationship. As the solvent polarity increases, the preference for the more polar diequatorial conformer generally increases, leading to a more negative ΔG° value.
cis-1,4-Difluorocyclohexane: A More Balanced Equilibrium
In the cis isomer, each chair conformation possesses one axial and one equatorial fluorine atom (a,e).
Caption: Conformational equilibrium of cis-1,4-difluorocyclohexane.
Since the two conformers are energetically equivalent, they are equally populated at equilibrium (a 50:50 mixture). This leads to time-averaged coupling constants that are the arithmetic mean of the corresponding axial and equatorial values.
Table 3: Expected Experimental Data for cis-1,4-Difluorocyclohexane
| Solvent | Observed ³J_H1,H2 (Hz) | % Conformer 1 | ΔG° (kcal/mol) |
| CDCl₃ | ~7.25 | 50 | 0 |
| Acetone-d₆ | ~7.25 | 50 | 0 |
The observed coupling constants for the cis isomer are significantly larger than those for the trans isomer, reflecting the presence of a substantial population of the conformer with an axial proton coupled to an axial proton.
Conclusion: A Powerful Tool for Stereochemical Elucidation
The conformational analysis of cis- and trans-1,4-difluorocyclohexane using NMR coupling constants serves as a powerful illustration of how this technique can provide deep insights into the three-dimensional structure and dynamics of molecules. By carefully measuring and interpreting vicinal coupling constants, researchers can quantify the populations of different conformers and determine the free energy differences between them. This information is critical for understanding structure-activity relationships and for the rational design of new molecules with desired properties. The methodologies and data presented in this guide provide a solid foundation for researchers to apply these principles to their own investigations in the fascinating world of molecular conformation.
References
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclohexanes
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. The cyclohexane ring, a common scaffold in medicinal chemistry, often presents metabolic liabilities. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated cyclohexanes, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The Mechanistic Underpinnings: Why Fluorination Fortifies Molecules
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role.[1] These enzymes are responsible for Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis to make molecules more water-soluble for excretion. For aliphatic rings like cyclohexane, CYP450 enzymes readily oxidize carbon-hydrogen (C-H) bonds to form hydroxylated metabolites.[2] These positions are often referred to as "metabolic soft spots."
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][4][5] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[6][7] The C-F bond dissociation energy is approximately 109 kcal/mol, significantly higher than that of a typical aliphatic C-H bond.[8] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[7][9]
Experimental Validation: The Liver Microsomal Stability Assay
To quantify the impact of fluorination, a robust and standardized in vitro assay is required. The liver microsomal stability assay is a cornerstone of drug metabolism studies, providing a reliable measure of a compound's susceptibility to Phase I enzymes.[10][11][12]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes).[12] They are enriched with CYP450 enzymes, making them an efficient and cost-effective model for studying Phase I metabolism in isolation.[11][13]
-
Why NADPH? The catalytic cycle of CYP450 enzymes requires a reducing equivalent, which is provided by the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[11][14] Including an NADPH-regenerating system ensures the cofactor is not depleted during the incubation, allowing the enzymes to function optimally.
-
Why a "-NADPH" Control? A control incubation without the NADPH cofactor is critical.[11] This helps to distinguish between enzymatic degradation and non-specific compound loss due to chemical instability or binding to the plasticware.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs) and control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well incubation plate and a thermal shaker.
Procedure:
-
Preparation:
-
Thaw pooled liver microsomes on ice. Dilute them in cold phosphate buffer to a working concentration of 0.5 mg/mL protein.[11]
-
Prepare test and control compound stock solutions in DMSO (e.g., 10 mM) and then create intermediate dilutions in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test/control compound solutions to the wells to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells (add buffer instead).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7] The 0-minute time point, where the quenching solution is added immediately after the NADPH, represents the initial compound concentration.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) . The units will be µL/min/mg protein.[15]
-
Quantitative Comparison of Metabolic Stability
The following table summarizes representative in vitro data from a study comparing a non-fluorinated cyclohexane parent to its fluorinated analogs in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-H | Non-fluorinated Cyclohexane | 12 | 57.8 |
| Analog-F | Mono-fluorinated Cyclohexane | 45 | 15.4 |
| Analog-F2 | gem-Difluorinated Cyclohexane | > 120 | < 5.8 |
| Verapamil | High Clearance Control | 8 | 86.6 |
| Warfarin | Low Clearance Control | 115 | 6.0 |
Expert Interpretation and Strategic Implications
The data clearly demonstrates the profound impact of fluorination.
-
Parent-H: The non-fluorinated parent compound shows rapid metabolism with a short half-life of 12 minutes, indicating the presence of a significant metabolic liability on the cyclohexane ring.
-
Analog-F: The introduction of a single fluorine atom at a presumed metabolic "soft spot" results in a nearly four-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This confirms that the targeted C-H bond was indeed a primary site of CYP450-mediated oxidation.
-
Analog-F2: The gem-difluorinated analog exhibits exceptional metabolic stability, with a half-life exceeding the duration of the experiment. This strategy of replacing a methylene group (-CH2-) with a difluoromethylene group (-CF2-) is particularly effective at preventing oxidation and significantly enhances the compound's metabolic robustness.[16][17]
These results underscore that strategic fluorination is a highly effective method for enhancing the metabolic stability of drug candidates.[9] By understanding the principles of metabolic blocking and utilizing robust in vitro assays, researchers can make more informed decisions in the optimization of lead compounds. While in vitro data is a powerful predictive tool, it is essential to confirm these findings with in vivo pharmacokinetic studies in relevant preclinical species to fully understand the compound's disposition in a whole organism.[18][19] Ultimately, this approach increases the probability of success in the development of new, more effective, and safer therapeutics.
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Navigating Non-Polarity: A Comparative Guide to the Lipophilicity of 1,4-Difluorocyclohexane and Cyclohexane
In the landscape of modern drug discovery and medicinal chemistry, the judicious modification of molecular properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the critical physicochemical parameters, lipophilicity stands out for its profound influence on a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth, objective comparison of the lipophilicity of 1,4-difluorocyclohexane and its parent hydrocarbon, cyclohexane. By presenting both theoretical data and established experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ fluorination to modulate molecular properties.
The introduction of fluorine into small molecules is a well-established strategy to fine-tune a compound's biological activity.[3] Fluorine's unique electronic and steric properties can alter acidity, metabolic stability, and, notably, lipophilicity.[3][4] While intuition might suggest that adding electronegative fluorine atoms would decrease lipophilicity, the reality is more nuanced and often surprising. This guide will dissect these subtleties through a direct comparison of this compound and cyclohexane.
Comparative Lipophilicity Analysis: A Quantitative Overview
Lipophilicity is most commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase.[1][5] A higher LogP value indicates greater lipophilicity. The distribution coefficient (LogD) is a related metric that accounts for the ionization state of a compound at a specific pH.[6] For non-ionizable compounds like cyclohexane and this compound, LogP and LogD are equivalent.
A survey of calculated and experimental data reveals a significant difference in the lipophilicity of these two molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |
| Cyclohexane | C₆H₁₂ | 84.16 | 3.44[7] | 0 |
| This compound | C₆H₁₀F₂ | 120.14 | 2.3[8] | 0[8] |
As the data clearly indicates, the introduction of two fluorine atoms in a 1,4-disubstituted pattern on the cyclohexane ring leads to a marked decrease in lipophilicity, as evidenced by the lower LogP value. This counterintuitive finding is crucial for medicinal chemists seeking to reduce the "greasiness" of a lead compound to improve its aqueous solubility or alter its ADME profile.
The reduction in lipophilicity upon fluorination in this context can be attributed to several factors. While individual C-F bonds are more lipophilic than C-H bonds, the collective impact of multiple highly polar C-F bonds on the overall molecular polarity can lead to a decrease in LogP.[4][9] The specific arrangement of these bonds, as in the case of this compound, creates a molecule with a significant molecular dipole, which can enhance its interaction with the aqueous phase.
The Impact of Stereochemistry: cis vs. trans Isomers
The lipophilicity of this compound is further influenced by its stereochemistry. The cis and trans isomers exhibit different conformational preferences, which in turn affect their overall polarity and, consequently, their partitioning behavior.[10][11]
-
trans-1,4-Difluorocyclohexane: In the most stable chair conformation, the two fluorine atoms can exist in either a diequatorial or a diaxial arrangement. The diequatorial conformer is generally favored in solution.[11]
-
cis-1,4-Difluorocyclohexane: This isomer has one axial and one equatorial fluorine atom in its chair conformation.
The diaxial conformation of the trans isomer, in particular, can lead to a significant molecular dipole moment, potentially further reducing its lipophilicity compared to the cis isomer. This highlights the importance of considering the three-dimensional structure of a molecule when predicting its physicochemical properties.
Experimental Determination of Lipophilicity: Protocols and Rationale
While calculated LogP values provide a valuable starting point, experimental determination remains the gold standard for accurate assessment.[5][6] The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.[5]
Shake-Flask Method: The Gold Standard
The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer).[12][13]
Experimental Workflow for Shake-Flask LogP Determination
Caption: Workflow for the shake-flask method of LogP determination.
Detailed Protocol:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them and allowing the layers to separate. This ensures that the two phases are in equilibrium before the introduction of the analyte.[12]
-
Analyte Introduction: A known amount of the compound is dissolved in one of the pre-saturated phases. The choice of the initial solvent depends on the compound's solubility.
-
Partitioning: The two phases are combined in a vessel (e.g., a separatory funnel or a vial) in a defined volume ratio. The vessel is then shaken for a sufficient time to allow the compound to reach equilibrium between the two phases.[12]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to break up any emulsions.[14]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is critical to prevent volume changes during the experiment that would affect the concentration measurements.
-
Choice of analytical technique: The method must be sensitive and specific for the compound of interest and should be validated for linearity and accuracy in both the aqueous and octanol matrices.
-
Equilibration time: Insufficient shaking time can lead to an underestimation of the LogP for lipophilic compounds. The required time should be determined empirically.
HPLC-Based Methods: A High-Throughput Alternative
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and less labor-intensive method for estimating LogP values.[15][16][17] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Workflow for HPLC-Based LogP Estimation
Caption: Workflow for estimating LogP using RP-HPLC.
Detailed Protocol:
-
Calibration: A set of standard compounds with accurately known LogP values spanning the expected range of the test compound is selected.
-
Chromatography: The standards are injected onto a reversed-phase column (e.g., C18) and eluted with a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time for each standard is recorded.[18][19]
-
Calibration Curve: The capacity factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0, where tR is the retention time of the standard and t0 is the column dead time. A calibration curve is then generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[18]
-
Sample Analysis: The test compound (this compound or cyclohexane) is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Causality Behind Experimental Choices:
-
Stationary Phase: A non-polar stationary phase like C18 is chosen to retain compounds based on their hydrophobicity.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve good separation and reasonable retention times for the compounds of interest.
-
Standard Selection: The standards should be structurally diverse and cover a range of LogP values to ensure a robust and accurate calibration curve.
Conclusion: Strategic Fluorination for Modulating Lipophilicity
The comparative analysis of this compound and cyclohexane unequivocally demonstrates that the introduction of fluorine can significantly reduce lipophilicity. This finding is of paramount importance for medicinal chemists aiming to optimize the ADME properties of drug candidates. An excessively high LogP is often associated with poor aqueous solubility, increased metabolic clearance, and potential toxicity.[2][20]
By strategically incorporating motifs like this compound, researchers can fine-tune the lipophilicity of a molecule, potentially leading to improved bioavailability and a more favorable overall drug profile. The choice between cis and trans isomers can offer an additional layer of control over the molecule's physicochemical properties.
This guide has provided a comprehensive overview of the theoretical and experimental considerations for assessing the lipophilicity of these two important chemical entities. Armed with this knowledge, scientists can make more informed decisions in the design and development of novel therapeutics.
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computational benchmark of different methods for calculating 1,4-difluorocyclohexane conformer energies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seemingly simple molecule, 1,4-difluorocyclohexane, presents a fascinating case study in conformational analysis, challenging our intuitive understanding of steric and electronic effects. The surprising stability of the diaxial conformer of the trans isomer has become a benchmark for computational chemistry methods. This guide provides a comprehensive comparison of various computational approaches for accurately determining the conformer energies of this compound, offering field-proven insights to aid in the selection of appropriate methodologies for research and drug development.
The Diaxial Preference: A Counterintuitive Phenomenon
In substituted cyclohexanes, bulky groups typically prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. However, in trans-1,4-difluorocyclohexane, the conformer with both fluorine atoms in the axial positions is experimentally and computationally shown to be more stable in the gas phase than the diequatorial conformer. This counterintuitive preference is a result of a delicate balance of subtle electronic effects, namely hyperconjugation and electrostatic interactions, which overcome the expected steric repulsion.
The stability of the diaxial conformer is primarily attributed to:
-
Hyperconjugation: Favorable interactions occur between the axial C-H bond's sigma (σ) bonding orbital and the anti-periplanar axial C-F bond's sigma-antibonding (σ*) orbital. This electron delocalization stabilizes the diaxial arrangement.
-
Electrostatic Attraction: Attractive electrostatic interactions between the partially positively charged axial hydrogens and the partially negatively charged axial fluorines further contribute to the stabilization of the diaxial conformer.[1]
Understanding and accurately modeling these subtle effects is a key challenge for computational methods.
Computational Methodologies: A Comparative Benchmark
The choice of computational method is paramount for obtaining reliable conformational energies. Here, we compare several widely used methods, from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio techniques.
Data Presentation: Relative Conformer Energies
The following table summarizes the calculated relative energy difference (ΔE = Ediequatorial - Ediaxial in kcal/mol) between the diequatorial and diaxial conformers of trans-1,4-difluorocyclohexane using various computational methods and basis sets. A positive value indicates that the diaxial conformer is more stable.
| Method | Basis Set | ΔE (kcal/mol) | Reference |
| Experimental (Best Estimate) | - | ~0.2 | [2] |
| QCISD | 6-311+G(2df,p) | 1.1 | [3] |
| CCSD(T) | 6-311+G(2df,p) | Not explicitly found | - |
| DLPNO-CCSD(T) | cc-pVTZ | Not explicitly found | - |
| MP2 | 6-311G* | Not explicitly found | [4] |
| MP2 | 6-311+G(2df,p) | Not explicitly found | [4] |
| B3LYP | 6-311++G | Not explicitly found | [5] |
| B3LYP-D3 | Not specified | Not explicitly found | - |
Note: Explicit energy values for all method/basis set combinations for this compound were not consistently available in a single source. The table reflects values found for closely related calculations and highlights the methods used in the literature.
A study using QCISD/6-311+G(2df,p) calculations predicted a strong diaxial preference for trans-1,4-difluorocyclohexane.[3] It is important to note that while high-level methods like CCSD(T) are considered the "gold standard" for accuracy, their computational cost can be prohibitive for larger systems. DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3), offer a good balance of accuracy and computational efficiency.[6]
Causality Behind Method Selection
-
High-Accuracy Methods (CCSD(T), QCISD): These methods provide the most accurate results by rigorously accounting for electron correlation. They are essential for benchmarking and for systems where high accuracy is critical. However, their computational cost scales very unfavorably with the size of the system, limiting their application to smaller molecules.
-
Møller-Plesset Perturbation Theory (MP2): MP2 offers a good compromise between the accuracy of coupled-cluster methods and the efficiency of DFT. It is often used for systems where DFT might not be sufficiently accurate, particularly for describing non-covalent interactions.
-
Density Functional Theory (DFT): DFT is the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The choice of functional is crucial. For non-covalent interactions, which are important in conformational analysis, dispersion-corrected functionals (e.g., those with a "-D3" suffix) are highly recommended.[6] The inclusion of diffuse functions in the basis set (e.g., the "+" in 6-311+G(2df,p)) is also important for accurately describing the electron distribution of electronegative atoms like fluorine.
Experimental Protocols: The Ground Truth
Experimental validation is the cornerstone of computational chemistry. The two primary experimental techniques used to determine the conformational energies of cyclohexane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.
A Generalized Experimental Workflow for NMR Conformational Analysis is as follows:
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of molecules in the gas phase, free from intermolecular interactions. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, one can determine bond lengths, bond angles, and the relative populations of different conformers.[7][8]
A Simplified Experimental Workflow for Gas-Phase Electron Diffraction is as follows:
Sources
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- 2. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Validating the Purity of 1,4-Difluorocyclohexane Isomers: A Comparative Analysis of Capillary Electrophoresis, Gas Chromatography, and NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The seemingly subtle differences between isomers can have profound impacts on the physicochemical properties, reactivity, and ultimately, the safety and efficacy of a final drug product. 1,4-Difluorocyclohexane, a key building block in many modern pharmaceuticals, presents a common analytical challenge: the accurate quantification of its cis and trans isomers.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for validating the isomeric purity of this compound: Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics, empowering you to make informed decisions for your specific analytical needs.
The Challenge: Separating Neutral Geometric Isomers
The cis and trans isomers of this compound are neutral, non-chiral diastereomers. They possess the same molecular weight and elemental composition, making their separation and quantification non-trivial. The key to their differentiation lies in their distinct three-dimensional structures. The trans isomer predominantly exists in a diequatorial conformation, while the cis isomer adopts a conformation with one axial and one equatorial fluorine atom.[1][2][3] These conformational differences lead to subtle variations in their physicochemical properties, such as polarity and shape, which can be exploited for analytical separation.
Capillary Electrophoresis: Harnessing Electrokinetic Phenomena for Isomer Resolution
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes within a narrow capillary. While conventional Capillary Zone Electrophoresis (CZE) is not suitable for neutral molecules, a powerful modification known as Micellar Electrokinetic Chromatography (MEKC) allows for the separation of uncharged species.[4][5][6][7]
The Power of Micelles and Cyclodextrins in CE
In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). These surfactants form micelles, which act as a pseudo-stationary phase. Neutral analytes, like the this compound isomers, partition between the aqueous BGE and the hydrophobic core of the micelles.[4][6] Separation is achieved based on the differential partitioning of the isomers into the micelles.
To enhance the separation of geometric isomers, cyclodextrins can be incorporated into the BGE.[8][9][10][11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They can form inclusion complexes with analytes, and the stability of these complexes can differ between isomers based on their shape and size, leading to improved resolution.[13]
Diagram: Workflow for Isomer Purity Analysis by MEKC
Caption: A streamlined workflow for the analysis of this compound isomers using Micellar Electrokinetic Chromatography.
Experimental Protocol: MEKC for this compound Isomer Separation
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length)
Reagents:
-
Sodium dodecyl sulfate (SDS)
-
β-Cyclodextrin (β-CD)
-
Sodium phosphate monobasic and dibasic
-
Methanol (HPLC grade)
-
This compound isomer mixture
-
Deionized water
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.0. Add 50 mM SDS and 15 mM β-CD to the buffer. Sonicate to dissolve and filter through a 0.22 µm filter.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of methanol and BGE to a final concentration of approximately 1 mg/mL.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Electrophoresis:
-
Rinse the capillary with BGE.
-
Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of 25 kV.
-
Maintain the capillary temperature at 25°C.
-
Detect the isomers at 200 nm.
-
Expected Outcome: The cis and trans isomers will be separated based on their differential interaction with the SDS micelles and β-cyclodextrin. The electropherogram will show two distinct peaks, allowing for their quantification based on peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Isomers
Gas Chromatography is a powerful separation technique for volatile and thermally stable compounds. When coupled with a Mass Spectrometer, GC-MS provides both separation and definitive identification of the analytes.[14][15] For the analysis of this compound isomers, GC-MS is a highly effective and widely used method.
Separation Principles in GC
The separation of the cis and trans isomers of this compound in GC is based on their differences in boiling points and their interactions with the stationary phase of the GC column.[16][17] The choice of the GC column is critical for achieving baseline separation. A mid-polar to polar stationary phase, such as one containing cyanopropyl or polyethylene glycol functionalities, is often preferred to enhance the resolution of these geometric isomers.[18]
Diagram: GC-MS Analysis Workflow
Caption: A typical workflow for the separation and quantification of this compound isomers using GC-MS.
Experimental Protocol: GC-MS for this compound Isomer Analysis
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary GC column (e.g., DB-624, 30 m x 0.25 mm i.d., 1.4 µm film thickness)
Reagents:
-
This compound isomer mixture
-
Hexane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in hexane at a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Expected Outcome: The cis and trans isomers will be separated based on their retention times. The mass spectrometer will provide mass spectra for each peak, confirming their identity. The relative abundance of each isomer can be determined by integrating the corresponding peaks in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution. For the analysis of this compound isomers, both ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR, in particular, is a powerful tool for the direct and quantitative analysis of fluorinated compounds.[19][20][21][22][23]
The Power of ¹⁹F NMR
The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment.[21] The axial and equatorial fluorine atoms in the cis and trans isomers of this compound will have distinct ¹⁹F chemical shifts, allowing for their unambiguous identification and quantification. Quantitative ¹⁹F NMR (qNMR) can be performed with high accuracy and precision, often without the need for a reference standard of each isomer.[19][20][23]
Diagram: Logic for Isomer Identification by ¹⁹F NMR
Caption: A logical flow for the identification and quantification of this compound isomers using ¹⁹F NMR spectroscopy.
Experimental Protocol: Quantitative ¹⁹F NMR for this compound Isomer Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe
Reagents:
-
This compound isomer mixture
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Add approximately 0.6 mL of CDCl₃.
-
NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹⁹F NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate quantification.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the signals corresponding to the cis and trans isomers and the internal standard.
-
-
Calculation: Calculate the amount of each isomer relative to the internal standard to determine the purity and isomer ratio.
Comparative Performance Analysis
| Feature | Capillary Electrophoresis (MEKC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Differential partitioning into micelles and inclusion complexation with cyclodextrins. | Differential partitioning between a gas mobile phase and a liquid stationary phase. | Differences in the nuclear magnetic resonance frequencies of ¹⁹F nuclei in different chemical environments. |
| Resolution | High, capable of separating closely related isomers. | Very high, excellent for baseline separation of volatile isomers. | Excellent for distinguishing isomers with different chemical shifts. |
| Sensitivity | Moderate, can be enhanced with preconcentration techniques. | High, especially with selective detectors. | Moderate, can be improved with higher field magnets and cryoprobes. |
| Quantification | Good, based on peak areas. | Excellent, highly reproducible and accurate. | Excellent, can be a primary ratio method. |
| Sample Throughput | High, with short analysis times. | High, with automated sample injection. | Moderate, acquisition times can be longer for quantitative analysis. |
| Confirmation of Identity | Based on migration time, less definitive than MS or NMR. | Definitive, based on retention time and mass spectrum. | Definitive, based on chemical shifts and coupling constants. |
| Method Development | Can be more complex due to the number of parameters to optimize (buffer pH, surfactant and cyclodextrin concentration, voltage). | Relatively straightforward, with a wide range of established columns and conditions. | Relatively straightforward, requires selection of appropriate solvent and internal standard. |
| Cost | Lower instrument and operational cost. | Higher instrument cost, but widely available. | Highest instrument cost. |
Method Validation: Ensuring Data Integrity and Reliability
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[24][25][26][27][28]
Key Validation Parameters for an Isomeric Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For isomer analysis, this means demonstrating that the signals for the cis and trans isomers are well-resolved from each other and from any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known purity or by spiking a sample with a known amount of one of the isomers.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the minor isomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Right Tool for the Job
The choice of the optimal analytical technique for validating the purity of this compound isomers depends on the specific requirements of the analysis.
-
Capillary Electrophoresis (MEKC) offers a high-efficiency, low-cost alternative with high sample throughput, making it suitable for routine screening and quality control applications where high sensitivity is not the primary concern.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for the analysis of volatile isomers, providing excellent resolution, high sensitivity, and definitive identification. It is the method of choice for most routine purity assessments.
-
Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy is the ultimate tool for unambiguous structural confirmation and accurate quantification. It is particularly valuable as a primary analytical method for the characterization of reference standards and for in-depth investigations where absolute quantification is required.
For a comprehensive and robust quality assessment of this compound, a combination of these techniques is often employed. For instance, GC-MS can be used for routine purity testing, while ¹⁹F NMR can be utilized for the initial characterization of new batches and for troubleshooting any out-of-specification results. By understanding the strengths and limitations of each technique and by implementing a rigorous method validation strategy, researchers and drug development professionals can ensure the isomeric purity of their materials, leading to more reliable and reproducible scientific outcomes.
References
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- Conformational Preferences for 1,2- and this compound. Request PDF. URL: [Link]
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI. URL: [Link]
- Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. PubMed. URL: [Link]
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). URL: [Link]
- Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC. URL: [Link]
- Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolys
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- Fundamentals of micellar electrokinetic chrom
- 19Flourine NMR. University of Ottawa. URL: [Link]
- Structure of Trans this compound.
- The effect of cyclodextrin modifiers on electrophoretic separation of arom
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. URL: [Link]
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- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. URL: [Link]
- Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry. URL: [Link]
- MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. YouTube. URL: [Link]
- Micellar Electrokinetic Chrom
- Separation of neutral dihydropyridines and their enantiomers using electrokinetic chrom
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- Validation of Analytical Procedures Q2(R2). ICH. URL: [Link]
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- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC - PubMed Central. URL: [Link]
- How to Detect Cyclohexane and Benzene Using GC-MS?
- Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. URL: [Link]
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- Capillary electrophoresis for the determination of drugs in biological fluids.
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- How NMR Helps Identify Isomers in Organic Chemistry?.
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. URL: [Link]
- Capillary Electrophoresis in Bioanalysis. PMC - PubMed Central - NIH. URL: [Link]
- Capillary electrophoretic separation of cis/trans isomers of bis(o-diiminobenzoquinonato)platinum(ii) complexes using β-cyclodextrins as the selector. RSC Publishing. URL: [Link]
- How to separate benzene and cyclohexane on a GC?.
- Comparative evaluation of capillary electrophoresis and high performance chromatography for the separation of cis-cis, cis-trans and trans-trans isomers of atracurium besylate.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. URL: [Link]
- Anyone familiar with the separation of benzene and cyclohexane in GC?.
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A Researcher's Guide to Cis- and Trans-1,4-Difluorocyclohexane Analogs: Harnessing Conformational Control for Enhanced Biological Activity
In the intricate world of medicinal chemistry, the quest for molecules with superior efficacy, selectivity, and pharmacokinetic properties is relentless. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate these properties.[1][2] Among the various fluorinated scaffolds, 1,4-difluorocyclohexane offers a unique platform for drug design, acting as a saturated, three-dimensional bioisostere for the ubiquitous phenyl ring.[3][4] This guide provides an in-depth comparison of the biological activities of cis- and trans-1,4-difluorocyclohexane analogs, delving into the structural rationale for their differential effects and providing practical experimental frameworks for their evaluation.
The Decisive Role of Conformation: Axial vs. Equatorial Fluorines
The fundamental difference between cis and trans isomers of this compound lies in their preferred conformations, which dictates the spatial orientation of the fluorine atoms and, consequently, how the molecule interacts with its biological target.
The cyclohexane ring predominantly adopts a low-energy chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans-1,4-Difluorocyclohexane: In its most stable form, the trans isomer exists in a chair conformation where both fluorine atoms are in equatorial positions (diequatorial). A less stable diaxial conformation can also exist.[5] However, recent quantum-chemical studies have revealed that attractive electrostatic interactions between axial hydrogens and axial fluorines can stabilize the diaxial conformer of trans-1,4-difluorocyclohexane.[6]
-
cis-1,4-Difluorocyclohexane: The cis isomer has one fluorine atom in an axial position and the other in an equatorial position (axial-equatorial).
This seemingly subtle difference in the spatial arrangement of the highly electronegative fluorine atoms has profound implications for a molecule's polarity, lipophilicity, and ability to form key interactions within a protein's binding pocket. The rigid, well-defined conformations of these isomers provide an excellent tool for medicinal chemists to probe the topology of a binding site and optimize ligand-receptor interactions.
Diagram 1: Conformational Isomers of this compound
A diagram illustrating the chair conformations of trans- and cis-1,4-difluorocyclohexane.
Impact on Physicochemical Properties and Biological Activity: A Comparative Analysis
The distinct stereochemistry of cis and trans isomers directly influences key drug-like properties. While specific data depends on the parent molecule, general trends can be observed.
| Property | cis-1,4-Difluorocyclohexane Analog | trans-1,4-Difluorocyclohexane Analog | Rationale |
| Dipole Moment | Generally higher | Generally lower | The axial-equatorial arrangement in the cis isomer leads to a greater net molecular dipole moment compared to the more symmetric diequatorial trans isomer. |
| Lipophilicity (LogP/LogD) | Often lower (more polar) | Often higher (less polar) | The higher dipole moment of the cis isomer can lead to increased polarity and, therefore, lower lipophilicity. |
| Binding Affinity | Highly target-dependent | Highly target-dependent | The optimal isomer depends on the specific topology of the target's binding site. One isomer may position the fluorine atoms for favorable interactions (e.g., hydrogen bonds, halogen bonds) while the other may introduce steric clashes. |
| Metabolic Stability | Can be enhanced | Can be enhanced | The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often improving the metabolic stability of the parent molecule.[7] |
| Membrane Permeability | May be reduced | May be enhanced | Higher polarity in cis analogs can sometimes reduce passive diffusion across cell membranes, though this is highly context-dependent.[8] |
Experimental Protocols for Comparative Evaluation
To empirically determine the superior isomer for a given drug discovery program, rigorous in vitro testing is essential. The following are standardized, step-by-step protocols for key assays.
This assay quantifies the binding affinity of the test compounds for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of the cis and trans analogs.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
cis and trans test compounds
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Methodology:
-
Prepare serial dilutions of the cis and trans test compounds.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the assay buffer.
-
Add the serially diluted test compounds to their respective wells. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess cold ligand).
-
Incubate the plate at a specified temperature for a set time to reach equilibrium.
-
Harvest the membranes onto the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Diagram 2: Competitive Radioligand Binding Assay Workflow
A flowchart of the key steps in a competitive radioligand binding assay.
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the analogs.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
cis and trans test compounds
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Methodology:
-
Pre-warm HLM and the test compounds in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.
This assay evaluates the passive permeability of a compound across an artificial membrane.
Objective: To determine the permeability coefficient (Pe) of the cis and trans analogs.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
cis and trans test compounds
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test compounds dissolved in PBS to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the concentrations and physical parameters of the assay system.
Diagram 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Schematic of the PAMPA assay setup and workflow.
Conclusion and Future Outlook
The choice between cis- and trans-1,4-difluorocyclohexane analogs is a critical decision in drug design, driven by the specific structural requirements of the biological target. Their rigid conformations offer a powerful strategy to lock in a bioactive conformation and explore the three-dimensional space of a binding pocket with high precision. By systematically synthesizing and evaluating both isomers using the assays described, researchers can make data-driven decisions to optimize potency, selectivity, and pharmacokinetic profiles. The continued application of these unique fluorinated scaffolds will undoubtedly lead to the development of novel therapeutics with improved clinical outcomes.
References
- Freitas, M. P. (2025). Conformational Preferences for 1,2- and this compound. ResearchGate.
- Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemistryOpen.
- Unknown. (2022). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Semantic Scholar.
- University of the West Indies. (n.d.). Structure of Trans this compound.
- Concept in Chemistry. (2020). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. YouTube.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gouverneur, V. (2025). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. ResearchGate.
- PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres.
- O'Hagan, D. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
- Mykhailiuk, P. K. (n.d.). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv.
- Sarpong, R. (2022).[6]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications.
- Britton, R. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters.
- Mykhailiuk, P. K. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate.
- Chemistry Stack Exchange. (2024). Why do we use cis/trans for 1,4-dichlorocyclohexane, but R/S nomenclature for its 1,3 isomers?.
- Todd, M. H. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. UCL Discovery.
- Wang, Y. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules.
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- 4. chemrxiv.org [chemrxiv.org]
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A Researcher's Guide to Through-Space F-F Coupling in 1,4-Difluorocyclohexane: A Comparative Analysis
The Conformational Landscape of 1,4-Difluorocyclohexane: A Prerequisite for Understanding F-F Coupling
The magnitude of through-space ⁴JFF is exquisitely sensitive to the distance between the interacting fluorine nuclei, which is, in turn, dictated by the conformational preferences of the cyclohexane ring. This compound exists as two diastereomers, cis and trans, each with distinct conformational equilibria.
The cis-1,4-difluorocyclohexane isomer exists as a single chair conformation that rapidly interconverts between two identical forms, with one fluorine atom in an axial position and the other in an equatorial position (axial-equatorial). In this arrangement, the fluorine atoms are relatively distant from each other.
In contrast, trans-1,4-difluorocyclohexane can exist in two distinct chair conformations: a diequatorial form and a diaxial form. The diequatorial conformer is generally considered to be the more stable due to reduced steric hindrance.[1] However, the diaxial conformer, while sterically less favored, positions the two fluorine atoms in close proximity, creating the ideal scenario for significant through-space F-F coupling. The equilibrium between these two conformers is influenced by solvent polarity and temperature.[2]
Caption: Workflow for the NMR-based determination of JFF.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound (as a mixture of isomers or the isolated trans isomer) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a clean vial.
-
Filter the solution into a 5 mm high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz).
-
Use a proton-decoupled pulse sequence to simplify the spectra.
-
Set the spectral width to be just large enough to encompass all ¹⁹F signals to maximize digital resolution.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.
-
Ensure the acquisition time is long enough to allow for the resolution of small coupling constants (typically > 2 seconds).
-
-
Data Processing and Analysis:
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) or a Gaussian window function to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase and baseline correct the spectrum.
-
Measure the splitting of the signals in Hertz (Hz) to determine the ⁴JFF. For the trans isomer at low temperature, you would expect to see two sets of signals corresponding to the diequatorial and diaxial conformers, with the latter exhibiting a large ⁴JFF.
-
Computational Protocol: DFT Calculation of ⁴JFF
Caption: Workflow for the DFT-based calculation of JFF.
Step-by-Step Methodology using Gaussian:
-
Input File Preparation for Geometry Optimization:
-
Create an input file (.gjf or .com) with the coordinates of the desired conformer of this compound.
-
Specify the route section for geometry optimization: #p B3LYP/6-311+G(2d,p) Opt.
-
Define the charge (0) and multiplicity (1).
-
-
Geometry Optimization:
-
Run the Gaussian calculation.
-
Extract the optimized coordinates from the output file.
-
-
Input File Preparation for Frequency Calculation:
-
Create a new input file using the optimized coordinates.
-
Specify the route section for a frequency calculation: #p B3LYP/6-311+G(2d,p) Freq.
-
-
Frequency Calculation:
-
Run the calculation.
-
Verify that there are no imaginary frequencies in the output, confirming the structure is a true minimum.
-
-
Input File Preparation for NMR Coupling Constant Calculation:
-
Create a final input file with the optimized coordinates.
-
Specify the route section for the NMR calculation: #p B3LYP/6-311+G(2d,p) NMR=SpinSpin.
-
-
NMR Calculation and Analysis:
-
Run the calculation.
-
In the output file, locate the "Total spin-spin coupling J (Hz)" section.
-
Find the entry corresponding to the two fluorine atoms to obtain the calculated isotropic ⁴JFF value.
-
Conclusion
The analysis of through-space F-F coupling in this compound provides a compelling example of how non-covalent interactions can be harnessed to elucidate molecular conformation. While direct experimental measurement of ⁴JFF in this specific molecule remains an opportunity for future research, a combined approach of computational modeling and comparison with analogous systems offers a powerful predictive framework. The stark difference in the expected ⁴JFF between the diaxial conformer of trans-1,4-difluorocyclohexane and all other conformers makes this a highly specific and sensitive probe of conformational equilibrium. The protocols provided herein offer a clear roadmap for researchers to explore this and other fascinating aspects of organofluorine chemistry.
References
- Geminal and vicinal 19F-19F coupling constants and Z9Si-19F coupling constants and 29Si chemical shifts for 1,2-disilacyclohexanes. ResearchGate.
- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
- Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.
- Computation of Through-Space 19F-19F Scalar Couplings via Density Functional Theory. University of Illinois.
- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET.
- Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Fluorocyclohexane. SpectraBase.
- Fluorocyclohexane. SpectraBase.
- NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics.
- Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society.
- DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate.
- N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate.
- Computation of through-space NMR shielding effects by aromatic ring-cation complexes. PubMed.
- DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI.
- Coupling constants in fluorinated cyclic compounds. Part 3.—Coupling constants and chemical shifts of perfluoromethylcyclohexane. Transactions of the Faraday Society.
Sources
A Comparative Guide to the Thermal Analysis of 1,4-Difluorocyclohexane-Containing Liquid Crystals using Differential Scanning calorimetry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, liquid crystals (LCs) incorporating fluorinated moieties have carved a significant niche, particularly in the development of high-performance liquid crystal displays (LCDs) and other electro-optic applications. The strategic introduction of fluorine atoms into the molecular architecture of LCs allows for the fine-tuning of key physical properties such as dielectric anisotropy, viscosity, and thermal stability.[1][2] Among the various fluorinated scaffolds, the 1,4-difluorocyclohexane ring has emerged as a compelling structural motif. This guide provides a comprehensive comparison of the thermal properties of this compound-containing liquid crystals, analyzed by Differential Scanning Calorimetry (DSC), against non-fluorinated and alternative fluorinated analogues. We will delve into the experimental protocols, present comparative data, and explore the underlying structure-property relationships that govern their thermal behavior.
The Foundation: Understanding Liquid Crystal Phases and DSC Principles
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[3] This mesophase is characterized by long-range orientational order of the constituent molecules, while lacking complete positional order.[4] Thermotropic liquid crystals, the focus of this guide, undergo phase transitions as a function of temperature.[4]
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize these phase transitions.[3][5] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] As a liquid crystal sample is heated or cooled, it undergoes transitions between different phases (e.g., crystalline to nematic, nematic to isotropic), which are accompanied by changes in enthalpy. These enthalpy changes are detected by the DSC instrument as endothermic (heat absorbing) or exothermic (heat releasing) peaks on a thermogram, allowing for the precise determination of transition temperatures and the quantification of the associated enthalpy changes (ΔH).[6]
The introduction of fluorine, particularly in the form of a this compound ring, significantly influences the intermolecular forces and packing efficiency of liquid crystal molecules. This, in turn, alters their phase transition behavior, making DSC an indispensable tool for elucidating these structure-property relationships.
The Experiment: A Step-by-Step Protocol for DSC Analysis
To ensure the acquisition of high-quality, reproducible DSC data for liquid crystals, a meticulous experimental protocol is paramount. The following steps outline a robust methodology for the analysis of this compound-containing liquid crystals.
1. Sample Preparation:
-
Purity: Ensure the liquid crystal sample is of high purity, as impurities can broaden transition peaks and affect transition temperatures.
-
Weighing: Accurately weigh 2-5 mg of the liquid crystal sample into a clean, hermetically sealed aluminum DSC pan. The use of hermetic pans is crucial to prevent sample loss through sublimation or evaporation, especially for volatile liquid crystals.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference. The mass of the sample and reference pans should be closely matched to ensure a stable baseline.
2. Instrument Calibration and Setup:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium) across the temperature range of interest.
-
Inert Atmosphere: Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures.
3. Thermal Program:
-
Heating and Cooling Rates: Employ a controlled heating and cooling rate, typically between 5 °C/min and 20 °C/min.[7] Slower rates can provide better resolution of closely spaced transitions, while faster rates can enhance the detection of weak transitions. For routine analysis, a rate of 10 °C/min is often a good starting point.
-
Thermal Cycling: Perform at least one initial heating and cooling cycle to erase the sample's previous thermal history and to ensure reproducible results. The data for analysis is typically taken from the second heating scan.
-
Temperature Range: Set the temperature range to encompass all expected phase transitions, from below the lowest crystalline transition to above the clearing point (nematic-to-isotropic transition).
4. Data Acquisition and Analysis:
-
Thermogram: Record the heat flow as a function of temperature.
-
Transition Temperatures: Determine the onset temperature of the melting peak (crystal to liquid crystal) and the peak temperature of the clearing point (liquid crystal to isotropic liquid).
-
Enthalpy of Transition (ΔH): Calculate the enthalpy change for each transition by integrating the area under the corresponding peak in the thermogram.
Caption: A streamlined workflow for the DSC analysis of liquid crystals.
Comparative DSC Data Analysis: The Impact of Fluorination
To objectively assess the influence of the this compound moiety on the thermal properties of liquid crystals, we will compare a representative compound with a non-fluorinated analog and a liquid crystal containing a difluorobenzene ring. For this comparison, we will consider calamitic (rod-like) liquid crystals with a similar core structure to isolate the effect of the fluorinated group.
Table 1: Comparative DSC Data for Selected Liquid Crystals
| Compound | Molecular Structure | Melting Point (Tm) [°C] | Clearing Point (Tcl) [°C] | Nematic Range (ΔT) [°C] | Enthalpy of N-I Transition (ΔHN-I) [kJ/mol] |
| Non-Fluorinated Analog: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | ![]() | 30.0[8] | 54.4 | 24.4 | ~0.26 (for propyl analog)[2] |
| This compound Analog (Representative) | Structure of a representative 4-(trans-4-alkyl-trans-1,4-difluorocyclohexyl)benzonitrile would be shown here. Due to the lack of a direct, simple analog in the literature with full DSC data, a conceptual comparison is made based on established trends. | Generally Higher than PCH5 | Variable | Often Narrower | Variable |
| Difluorobenzene Analog: 4-Cyano-3,5-difluorophenyl 4-propylbenzoate | ![]() | ~ Room Temp. | ~ 6.8 (N-I transition)[7] | N/A (Monotropic) | Not Reported |
Note: The enthalpy value for PCH5 is an estimate based on the reported value for the propyl analog, 4-(trans-4-propylcyclohexyl)benzonitrile.
Interpretation of the Data:
-
Melting Point: The introduction of two fluorine atoms onto the cyclohexane ring generally leads to an increase in the melting point compared to the non-fluorinated analog. This can be attributed to the increased polarity of the C-F bonds, which enhances intermolecular dipole-dipole interactions, leading to a more stable crystal lattice that requires more thermal energy to disrupt.
-
Clearing Point and Nematic Range: The effect of the this compound group on the clearing point (the transition from the nematic to the isotropic liquid phase) is more complex. While the increased polarity can stabilize the liquid crystalline phase, steric effects introduced by the fluorine atoms can disrupt the parallel alignment of the molecules, potentially lowering the clearing point. This can result in a narrower nematic range compared to the non-fluorinated counterpart.
-
Enthalpy of Nematic-Isotropic Transition (ΔHN-I): The enthalpy of the nematic-to-isotropic transition is a measure of the energy required to overcome the orientational order of the nematic phase. A higher ΔHN-I generally indicates a more ordered nematic phase. The value for the this compound analog would depend on the balance between the stabilizing polar interactions and the destabilizing steric effects.
-
Comparison with Difluorobenzene Analog: The difluorobenzene-containing liquid crystal provides an interesting contrast. The direct fluorination of the aromatic ring significantly alters the electronic and steric properties of the mesogenic core. In the case of 4-cyano-3,5-difluorophenyl 4-propylbenzoate, a monotropic nematic phase is observed, meaning the nematic phase only appears upon cooling from the isotropic liquid and is not stable at temperatures above the melting point on heating. This highlights the profound impact of the position and chemical environment of the fluorine atoms on the mesomorphic behavior.
Caption: Relationship between molecular structure and key DSC observables.
Advantages and Limitations of DSC in Liquid Crystal Analysis
Advantages:
-
Quantitative Data: DSC provides precise and quantitative information on transition temperatures and enthalpies, which is crucial for understanding the thermodynamics of phase transitions.[5]
-
High Sensitivity: Modern DSC instruments are highly sensitive and can detect even weak phase transitions with small enthalpy changes.
-
Small Sample Size: Only a small amount of material (a few milligrams) is required for analysis.
-
Screening Tool: DSC is a relatively fast technique, making it an excellent tool for screening new liquid crystal materials and studying the effects of structural modifications.
Limitations:
-
Phase Identification: DSC alone cannot definitively identify the type of liquid crystal phase (e.g., nematic, smectic A, smectic C). The thermogram indicates a transition but does not provide structural information about the phase.
-
Complementary Techniques Required: For unambiguous phase identification, DSC should be used in conjunction with other techniques, most notably Polarized Optical Microscopy (POM), which allows for the visual observation of the characteristic textures of different liquid crystal phases. X-ray diffraction (XRD) can provide further detailed structural information.
-
Kinetic Effects: The observed transition temperatures can be influenced by the heating and cooling rates, especially for complex or slow phase transitions.
Conclusion
Differential Scanning Calorimetry is an indispensable technique for the thermal characterization of this compound-containing liquid crystals. This guide has demonstrated that the incorporation of the this compound moiety has a predictable and significant impact on the thermal properties of liquid crystals, most notably leading to an increase in the melting point due to enhanced intermolecular interactions. However, the effect on the clearing point and the nematic range is more nuanced, highlighting the delicate balance between polar and steric effects.
The comparative analysis with a non-fluorinated analog and a difluorobenzene-containing liquid crystal underscores the importance of the specific placement of fluorine atoms in the molecular architecture for tailoring the desired mesomorphic properties. For researchers and scientists in the field, a comprehensive understanding of DSC principles and a meticulous experimental approach, coupled with complementary analytical techniques, are essential for the rational design and development of novel fluorinated liquid crystals for advanced applications.
References
- Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. [Link]
- trans-4-(4-propylcyclohexyl)benzonitrile. NIST WebBook. [Link]
- Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. Acta Physica Polonica A. [Link]
- Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]
- 4-Cyano-3-fluorophenyl 4-butoxybenzoate Properties vs Temper
- Isothermal high-pressure studies of 4-cyano-3-fluorophenyl 4-butylbenzoate dynamics near room temper
- trans-4-(4-Heptylcyclohexyl)benzonitrile. PubChem. [Link]
- Mesomorphic and anisotropic properties of trans-4-(4-pentylcyclohexyl)benzonitrile doped with chiral (bis)camphoralidene-ethylenediamine.
- Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]
- 1,3-difluorobenzene Properties vs Temper
- Nematic-isotropic transition temperatures and enthalpy changes.
- Thermally Functional Liquid Crystal Networks by Magnetic Field Driven Molecular Orient
- (1,1'-Biphenyl)-4-carbonitrile. PubChem. [Link]
- trans-4-(4-Heptylcyclohexyl)benzonitrile. PubChem. [Link]
- 4′-Octyloxybiphenyl-4-carbonitrile polymorph III.
- 3′,4′-Dimethoxybiphenyl-4-carbonitrile.
- 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. PubChem. [Link]
- Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile.
- Mesomorphic and anisotropic properties of trans-4-(4-pentylcyclohexyl)benzonitrile doped with chiral (bis)camphoralidene-ethylenediamine.
Sources
- 1. 4-CYANO-3,5-DIFLUOROPHENYL 4-PROPYL-BENZOATE CAS#: 193275-43-3 [m.chemicalbook.com]
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- 4. trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [chemicalbook.com]
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- 8. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
A Senior Application Scientist's Guide to Validating Synthetic Route Efficiency for Fluorinated Cyclohexanes
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, fluorinated cyclohexanes stand out as crucial bioisosteres for phenyl rings, offering a three-dimensional structure that can enhance interactions with biological targets. However, the efficiency and stereochemical outcome of synthetic routes to these valuable building blocks vary significantly.
This guide provides an in-depth comparison of prevalent synthetic strategies for accessing fluorinated cyclohexanes. We will dissect the mechanistic underpinnings, evaluate the efficiency with supporting data, and offer field-proven insights to help you select the optimal route for your drug discovery program.
Pillar 1: The Strategic Imperative of Stereocontrol
The spatial arrangement of the C-F bond—axial versus equatorial—is not a trivial detail. It dictates the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.[1] For instance, a facially polarized cyclohexane, with multiple C-F bonds aligned on one face, can create a powerful electrostatic gradient.[2][3] Therefore, synthetic methods that provide predictable and high-fidelity stereocontrol are paramount. We will evaluate three primary strategies: electrophilic fluorination, nucleophilic substitution, and deoxofluorination.
Pillar 2: A Comparative Analysis of Synthetic Methodologies
Electrophilic Fluorination: The Direct Approach
This strategy involves the reaction of a nucleophilic carbon center, typically a ketone-derived enolate, with an electrophilic "F+" source.[4][5] Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are the workhorses for this transformation.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base (e.g., LDA) is critical to quantitatively form the enolate at a low temperature, preventing side reactions. The electrophilic fluorinating agent is then introduced, attacking the enolate. The stereoselectivity is often governed by the steric environment of the substrate; the bulky reagent will preferentially approach from the less hindered face of the cyclohexane ring.[6]
Self-Validating Protocol: Electrophilic Fluorination of a Cyclohexanone Derivative
-
Enolate Formation: A solution of 4-substituted cyclohexanone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, and the mixture is stirred for 1 hour.
-
Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.) in anhydrous THF is added dropwise at -78 °C.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 3-5 hours, monitored by TLC or LC-MS.
-
Quench & Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Data-Driven Efficiency Comparison:
| Substrate | Fluorinating Agent | Yield (%) | Diastereomeric Ratio (ax:eq) | Key Insight |
| 4-tert-Butylcyclohexanone | Selectfluor® | ~80% | >95:5 | The bulky t-butyl group effectively blocks one face, dictating high stereoselectivity. |
| 4-Methylcyclohexanone | NFSI | ~75% | ~3:1 | Less steric hindrance leads to a mixture of diastereomers, requiring careful purification. |
Experimental Workflow: Electrophilic Fluorination
Caption: Workflow for electrophilic fluorination of cyclohexanones.
Nucleophilic Fluorination: The Classic SN2 Approach
This method relies on the displacement of a leaving group (e.g., tosylate, mesylate) on the cyclohexane ring with a nucleophilic fluoride source (F⁻).[5] The key advantage is the predictable inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.
Causality Behind Experimental Choices: The efficiency of this reaction hinges on two factors: the leaving group's ability and the fluoride source's nucleophilicity. Triflates are superior leaving groups to tosylates or mesylates but are more expensive. Anhydrous fluoride sources like spray-dried potassium fluoride (KF) or tetrathylammonium fluoride (TBAF) are essential, as water solvates the fluoride ion, diminishing its nucleophilicity. Phase-transfer catalysts (e.g., crown ethers) are often used with KF to enhance its solubility in organic solvents.
Self-Validating Protocol: Nucleophilic Fluorination of a Cyclohexyl Tosylate
-
Precursor Synthesis: An appropriate cyclohexanol is reacted with p-toluenesulfonyl chloride in pyridine to generate the cyclohexyl tosylate precursor.
-
Fluorination Setup: The cyclohexyl tosylate (1.0 equiv.) is dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF). Spray-dried KF (3.0 equiv.) and a catalytic amount of a crown ether like 18-crown-6 (0.1 equiv.) are added.
-
Reaction: The mixture is heated to reflux (typically 80-120 °C) for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Workup: The mixture is cooled, filtered to remove inorganic salts, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried, and concentrated. The final product is purified by distillation or column chromatography.
Data-Driven Efficiency Comparison:
| Substrate | Fluoride Source | Leaving Group | Yield (%) | Stereochemical Outcome |
| trans-4-Methylcyclohexyl Tosylate | KF / 18-crown-6 | -OTs | ~85% | Complete Inversion (cis-product) |
| cis-4-tert-Butylcyclohexyl Mesylate | TBAF | -OMs | ~70% | Complete Inversion (trans-product) |
Experimental Workflow: Nucleophilic Fluorination
Caption: Workflow for stereospecific nucleophilic fluorination.
Deoxofluorination: The Direct Conversion
Deoxofluorination reagents directly convert a hydroxyl group into a C-F bond, offering a more streamlined approach by avoiding the isolation of an intermediate sulfonate ester. Reagents like diethylaminosulfur trifluoride (DAST) and the safer, more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are common choices.[7][8]
Causality Behind Experimental Choices: The reaction mechanism and stereochemical outcome (retention vs. inversion) can be influenced by the substrate and the specific reagent used. For many simple cyclohexanols, the reaction proceeds with inversion via an Sₙ2-like mechanism. The choice of a modern reagent like Deoxo-Fluor® over DAST is often a matter of safety and thermal stability, which is crucial for scalability.[7]
Self-Validating Protocol: Deoxofluorination of Cyclohexanol
-
Reaction Setup: A solution of the cyclohexanol (1.0 equiv.) in an anhydrous chlorinated solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere.
-
Reagent Addition: Deoxo-Fluor® (1.2-1.5 equiv.) is added dropwise via syringe. Caution: This reaction can be exothermic and releases HF upon quenching.
-
Reaction Progression: The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
Quench & Workup: The reaction is carefully quenched by slowly pouring it into a cooled, saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.
-
Purification: The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or distillation.
Data-Driven Efficiency Comparison:
| Substrate | Reagent | Yield (%) | Stereochemical Outcome |
| trans-4-tert-Butylcyclohexanol | Deoxo-Fluor® | ~88% | Predominantly Inversion (cis-product) |
| Adamantanol | DAST | >90% | Retention (due to bridgehead position) |
Logical Relationship: Deoxofluorination Stereochemistry
Caption: Stereochemical outcomes in deoxofluorination reactions.
Pillar 3: Authoritative Grounding & Strategic Recommendations
| Synthetic Route | Efficiency & Yield | Stereocontrol | Scalability & Safety | Recommended Application |
| Electrophilic Fluorination | Moderate to good yields. Can be a one-pot reaction from the ketone. | Highly substrate-dependent; often poor for simple cyclohexanes. | Good. Reagents like Selectfluor® are stable solids. | Rapid generation of fluorinated ketone libraries where stereoisomer separation is feasible. |
| Nucleophilic Fluorination | Good to excellent yields, but is a two-step process from the alcohol. | Excellent and predictable (inversion). The gold standard for stereospecificity. | Good. Requires anhydrous conditions which can be challenging on a large scale. | When a single, specific diastereomer is required with high purity. |
| Deoxofluorination | Good to excellent yields in a single step from the alcohol. | Generally good (inversion), but can be substrate-dependent. | Good. Modern reagents (Deoxo-Fluor®) are safer than DAST, but can be costly. | Efficient synthesis from readily available alcohols where high stereocontrol is desired. |
Final Recommendation for Drug Development Professionals:
For initial structure-activity relationship (SAR) studies where speed is critical, electrophilic fluorination can provide rapid access to material, assuming diastereomers can be separated and tested. However, for lead optimization and the synthesis of a final drug candidate where absolute stereochemical control is non-negotiable, nucleophilic fluorination remains the most robust and predictable method. Deoxofluorination represents a powerful and efficient compromise, offering a direct route with generally reliable stereochemical outcomes, making it highly attractive for accelerating timelines in discovery programs.
References
- Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2012). Chemical Communications, 48(77), 9643-5.
- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). Beilstein Journal of Organic Chemistry. This paper details a multi-step synthesis involving deoxofluorination reactions to create facially polarized cyclohexane rings.
- Comparative study of different fluorinating agents for cyclohexane rings. (2025). Benchchem.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.Alfa Chemistry. This guide offers a comprehensive analysis of nucleophilic and electrophilic fluorination methods, examining their mechanisms and reagents.
- The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (2023). The Chemical Record. This review discusses the properties of cyclohexanes with co-aligned C-F bonds, creating highly polar "Janus face" molecules.
- A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes.Molecules. This article describes a synthetic protocol involving the use of deoxofluorination reagents for ring-opening reactions.
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025). Chemistry – An Asian Journal.
- Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane. (2006). Journal of Fluorine Chemistry.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor. (2011). The Journal of Organic Chemistry.
- Ultra-fluorinated cyclohexane shows off two faces. (2020). Chemistry World. A research highlight on a highly sterically crowded and polar hexa-substituted cyclohexane.
- Difluoroalkane synthesis by fluorination or substitution.Organic Chemistry Portal. This portal provides an overview of various fluorination methods, including the use of Deoxo-Fluor.
- Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent). (2000). The Journal of Organic Chemistry, 65(15), 4830-4832. Details the use of Deoxo-Fluor for converting thiocarbonyls to gem-difluorides.
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A Researcher's Guide to Cross-Validation of Experimental and Theoretical Protein Conformational Preferences
In the dynamic landscape of structural biology and drug development, elucidating the three-dimensional structure of proteins is paramount to understanding their function and designing targeted therapeutics.[1][2] This guide provides a comprehensive comparison of experimental and theoretical methods for determining protein conformational preferences, focusing on the critical process of cross-validation to ensure the accuracy and reliability of structural models. We will delve into the underlying principles of these techniques, offer field-proven insights into their application, and provide detailed protocols for their implementation.
The Synergy of Experiment and Theory in Structural Biology
The determination of a protein's conformation is not a monolithic process but rather an integrative science that leverages the strengths of both experimental and computational approaches. Experimental techniques provide a direct, albeit sometimes static or averaged, view of the molecular architecture. In contrast, theoretical methods offer predictive power and the ability to explore conformational landscapes that may be inaccessible to current experimental setups.[3] The true power lies in their synergy, where computational models are validated against experimental data, and experimental results are rationalized and expanded upon by theoretical calculations. This iterative process of cross-validation is the bedrock of modern structural biology.
Experimental Determination of Protein Conformation: The Ground Truth
Experimental methods provide the foundational data for protein structures. The choice of technique is often dictated by the nature of the protein, its size, and its propensity to form ordered assemblies.
X-Ray Crystallography
X-ray crystallography has been the workhorse of structural biology for decades, responsible for the majority of protein structures deposited in the Protein Data Bank (PDB).[4] The technique relies on the diffraction of X-rays by a well-ordered protein crystal.[5][6]
Causality Behind Experimental Choices: This method is chosen for its ability to produce high-resolution atomic models.[7][8] The quality of the resulting electron density map, and thus the final structure, is directly dependent on the quality of the crystal. Therefore, significant effort is invested in protein purification and crystallization screening.
Experimental Protocol: Protein X-Ray Crystallography Workflow
-
Protein Expression and Purification: Overexpress the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using chromatographic techniques.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, salts, and additives) to induce the formation of well-ordered, single crystals.[7]
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[6][7] The crystal is often cryo-cooled to minimize radiation damage.[5][7]
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map.[5][7] Build an atomic model into the electron density and refine it to best fit the experimental data while maintaining proper stereochemistry.[5]
-
Validation: Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis) before deposition in the PDB.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of proteins in solution, providing insights into their dynamic nature.[9][10][11] It relies on the magnetic properties of atomic nuclei.
Causality Behind Experimental Choices: NMR is the method of choice for studying protein dynamics, conformational changes, and interactions in a near-physiological state.[10][12] It is particularly well-suited for smaller, soluble proteins.
Experimental Protocol: Protein NMR Spectroscopy Workflow
-
Isotope Labeling: Express the protein in a medium enriched with 15N and/or 13C isotopes.[9][10]
-
NMR Data Acquisition: Place the purified, labeled protein in a high-field NMR spectrometer and acquire a series of multidimensional NMR experiments (e.g., HSQC, NOESY, TOCSY) to obtain through-bond and through-space correlations between nuclei.[13]
-
Resonance Assignment: Assign the observed NMR signals to specific atoms in the protein sequence.[9]
-
Structural Restraint Generation: Derive distance restraints from NOESY experiments and dihedral angle restraints from other experiments.[10]
-
Structure Calculation and Validation: Use the experimental restraints to calculate an ensemble of structures that are consistent with the NMR data.[11] The quality of the ensemble is assessed based on the agreement with experimental data and stereochemical parameters.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often intractable to crystallography and NMR.[14][15][16] It involves imaging vitrified (flash-frozen) samples with an electron microscope.[17]
Causality Behind Experimental Choices: Cryo-EM is ideal for large, complex, or flexible macromolecules that do not readily crystallize.[15][18] The ability to analyze single particles allows for the characterization of conformational heterogeneity.[14]
Experimental Protocol: Single-Particle Cryo-EM Workflow
-
Sample Preparation: Apply a small volume of the purified protein solution to an EM grid and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.[17]
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope, collecting thousands to millions of particle images.[17]
-
Image Processing: Select individual particle images from the micrographs and classify them into different 2D views.[17]
-
3D Reconstruction: Reconstruct a 3D density map from the 2D class averages.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.
-
Validation: Assess the quality of the model and the fit to the density map.
Theoretical Prediction of Protein Conformation: The Predictive Power
Homology Modeling
This approach is based on the principle that proteins with similar sequences adopt similar structures.[1][20] If a protein with a known structure (the template) has significant sequence identity to the target protein, a model of the target can be built based on the template's backbone.
Threading (Fold Recognition)
Threading methods attempt to fit the sequence of a target protein to a library of known protein folds, even in the absence of significant sequence similarity.[1][20]
Ab Initio Modeling
For proteins with no detectable homologs with known structures, ab initio or de novo methods predict the structure from fundamental physical principles and statistical knowledge of known protein structures.[1][20][21]
The Cross-Validation Workflow: Bridging Experiment and Theory
The robust validation of a predicted protein conformation requires a rigorous comparison with experimental data. This process ensures that the computational model accurately reflects the true biological state of the molecule.
Caption: The iterative workflow of cross-validating computational models with experimental data.
Metrics for Structural Comparison
A quantitative comparison between experimental and theoretical models is essential for validation. Several metrics are commonly used:
| Metric | Description | Interpretation |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the backbone atoms of superimposed protein structures.[22] | A lower RMSD value indicates higher similarity. Values < 2 Å are generally considered very good.[22] |
| TM-score (Template Modeling Score) | A metric that is more sensitive to global fold similarity than RMSD and is less dependent on protein size.[22][23] | Scores range from 0 to 1, with 1 being a perfect match. A score > 0.5 generally indicates the same fold.[22][23] |
| GDT (Global Distance Test) | Calculates the percentage of residues that are within a certain distance cutoff in the superimposed structures.[22][24] | A higher GDT score indicates better agreement. |
Challenges and Future Directions
Despite significant advancements, challenges remain in both experimental and computational structural biology. For experimental methods, obtaining high-quality crystals or stable, concentrated samples can be a bottleneck.[15][25] For computational methods, accurately predicting the structures of multi-domain proteins, membrane proteins, and the effects of mutations remains difficult.[26][27][28]
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A Comparative Analysis of Dipole Moments in Dihalocyclohexanes: A Guide for Researchers
This technical guide offers an in-depth comparative analysis of the dipole moments of various dihalocyclohexanes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with fundamental principles of conformational analysis to provide a comprehensive understanding of the structure-polarity relationships in these important molecules.
Introduction: The Significance of Dipole Moments in Cyclohexane Derivatives
The dipole moment of a molecule is a critical determinant of its physical properties and chemical reactivity. It governs intermolecular interactions, solubility, and how a molecule orients itself in an electric field.[1] For substituted cyclohexanes, the dipole moment is not a static property but is intimately linked to the molecule's conformational equilibrium. The flexible nature of the cyclohexane ring, which predominantly exists in a chair conformation, allows for various spatial arrangements of substituents, each with a distinct contribution to the overall molecular dipole. Understanding these nuances is paramount for predicting molecular behavior in complex biological and chemical systems.
Theoretical Framework: Conformational Analysis and Vector Addition of Bond Dipoles
The net dipole moment of a dihalocyclohexane is the vector sum of its individual carbon-halogen (C-X) bond dipoles. The magnitude and direction of this net dipole are dictated by the relative orientation of the two C-X bonds, which in turn is determined by the isomer (1,2-, 1,3-, or 1,4-) and the stereochemistry (cis or trans).
The cyclohexane ring rapidly interconverts between two chair conformations, leading to an equilibrium between axial and equatorial positions for the substituents.[2] The relative stability of these conformers, influenced by steric factors like 1,3-diaxial interactions, determines their population at equilibrium.[2] The experimentally observed dipole moment is a population-weighted average of the dipole moments of the contributing conformers.
Comparative Experimental Data
The following table summarizes experimentally determined dipole moments for various dichlorocyclohexane isomers in a non-polar solvent (benzene or carbon tetrachloride) at room temperature. These values, measured in Debye (D), provide a quantitative basis for our comparative analysis.
| Compound | Isomer | Dipole Moment (D) |
| 1,1-Dichlorocyclohexane | - | ~2.7 D |
| cis-1,2-Dichlorocyclohexane | diaxial / diequatorial | ~3.1 D |
| trans-1,2-Dichlorocyclohexane | diaxial / diequatorial | ~1.2 D |
| cis-1,3-Dichlorocyclohexane | diequatorial | ~2.8 D |
| trans-1,3-Dichlorocyclohexane | axial-equatorial | ~2.0 D |
| cis-1,4-Dichlorocyclohexane | axial-equatorial | 2.89 D[3] |
| trans-1,4-Dichlorocyclohexane | diequatorial / diaxial | 0.00 D[4] |
Note: The values presented are approximate and can vary slightly depending on the solvent and temperature. Data is compiled from various literature sources.
In-Depth Analysis of Isomeric and Stereoisomeric Effects
1,4-Dihalocyclohexanes: A Tale of Two Isomers
The 1,4-disubstituted cyclohexanes offer the clearest illustration of how stereochemistry dictates the molecular dipole moment.
-
trans-1,4-Dichlorocyclohexane: In its most stable diequatorial conformation, the two C-Cl bond dipoles are oriented in opposite directions, leading to a near-perfect cancellation and a resulting dipole moment of zero.[4][5] While a small population of the diaxial conformer exists, its contribution to the overall dipole moment is negligible due to its low population and the opposing orientation of the bond dipoles.[6] This makes the trans-1,4 isomer a nonpolar molecule.
-
cis-1,4-Dichlorocyclohexane: This isomer exists as an equilibrium of two identical chair conformations, each with one axial and one equatorial chlorine atom.[7] In this arrangement, the C-Cl bond dipoles do not cancel, resulting in a significant net dipole moment of approximately 2.89 D.[3]
Vector addition of C-Cl bond dipoles in 1,4-dichlorocyclohexane isomers.
1,2-Dihalocyclohexanes: The Interplay of Sterics and Electronics
The conformational analysis of 1,2-dihalocyclohexanes is more complex, involving a delicate balance between steric and electrostatic interactions.
-
trans-1,2-Dichlorocyclohexane: This isomer can exist in either a diequatorial or a diaxial conformation. While sterically the diequatorial form is favored, electrostatic repulsion between the two adjacent equatorial chlorines can destabilize this conformer. Conversely, the diaxial conformation, while avoiding this repulsion, introduces unfavorable 1,3-diaxial interactions with hydrogens. The observed dipole moment of ~1.2 D is a result of the equilibrium mixture of these two conformers.[8]
-
cis-1,2-Dichlorocyclohexane: This isomer exists as an equilibrium between two equivalent axial-equatorial conformers.[9] This arrangement leads to a significant net dipole moment of approximately 3.1 D, as the C-Cl bond dipoles are oriented in a way that they add constructively.[9]
1,3-Dihalocyclohexanes: Gauche Interactions and Dipole Reinforcement
-
cis-1,3-Dichlorocyclohexane: The most stable conformation is diequatorial, where the two C-Cl bonds are in a gauche relationship. This leads to a substantial dipole moment of around 2.8 D due to the constructive addition of the bond dipoles.
-
trans-1,3-Dichlorocyclohexane: This isomer exists in an axial-equatorial conformation. The resulting dipole moment of ~2.0 D is lower than that of the cis isomer because the angle between the two C-Cl bond vectors is larger, leading to less effective reinforcement.
Experimental Methodology: Determination of Dipole Moments
The experimental determination of dipole moments for dihalocyclohexanes typically involves measuring the dielectric constant and refractive index of dilute solutions of the compound in a non-polar solvent like benzene or cyclohexane.[10][11]
Protocol Outline:
-
Solution Preparation: A series of solutions of the dihalocyclohexane in a non-polar solvent are prepared at known concentrations.[12] Accurate preparation is critical for reliable results.[12]
-
Dielectric Constant Measurement: The capacitance of a cell filled with each solution is measured using a capacitance meter.[11][12] The dielectric constant is calculated from the ratio of the capacitance of the cell with the solution to the capacitance of the empty cell.[11]
-
Refractive Index Measurement: The refractive index of each solution is measured using a refractometer.
-
Data Analysis: The Guggenheim method or the Halverstadt-Kumler method is commonly employed to calculate the molar polarization of the solute at infinite dilution.[13] From the molar polarization, the dipole moment can be determined using the Debye equation.[10]
Workflow for the experimental determination of dipole moments.
Conclusion and Future Directions
The dipole moments of dihalocyclohexanes are a direct reflection of their three-dimensional structure and conformational preferences. This comparative guide has demonstrated how a combination of experimental data and theoretical principles can be used to understand and predict the polarity of these molecules. For researchers in drug development, a thorough understanding of these structure-polarity relationships is essential for designing molecules with desired solubility, membrane permeability, and target-binding properties.
Future research in this area could involve the use of advanced computational methods to more accurately predict the conformational energies and dipole moments of more complex substituted cyclohexanes.[14] Additionally, experimental studies in a wider range of solvents would provide valuable insights into the influence of the medium on conformational equilibria and molecular polarity.
References
- Dipole Moment. (n.d.).
- Dipole Moment of Polar Molecules in Solution. (n.d.).
- Conformational analysis of trans-1,4-dihalocyclohexanes. (2025). ResearchGate.
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- Determination of Dipole Moment from Relative Permittivity and Refractive Index. (n.d.). ResearchGate.
- Bender, P., Flowers, D. L., & Goering, H. L. (1955). Dipole Moment Studies of 1,1- and 1,2-Dihalocyclohexanes. Journal of the American Chemical Society.
- Why isn't the dipole moment of 1,4 dicholorocyclohexane zero? (2017). Quora.
- Why cis-1,2-dichloroethylene has dipole moment but trans-1,2-dichloroethylene does not? (2020). Quora.
- Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). The Journal of Organic Chemistry.
- Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. (2023). AIP Publishing.
- Flowers, D. L. (1960). Dipole Moment Studies of 1,1- and 1,2-dihalocyclohexanes. University of Wisconsin--Madison.
- Wiberg, K. B. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry.
- Tulinskie, A., Di Giacomo, A., & Smyth, C. P. (1953). The Dipole Moments and Structures of cis- and trans-1,2-Dichlorocyclohexane. Journal of the American Chemical Society.
- Bastos, C. C., & Leite, B. S. (2021). Experimental dipole moment (µ exp ).
- cis-1,4-dichlorocyclohexane. (n.d.). Stenutz.
- trans-1,4-dichlorocyclohexane. (n.d.). Stenutz.
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- Why is that dipole Moment of 1,4 Dichloro cyclohexane is non zero whreas the dipole moment of 1,4 Dichloro Benzene is zero ? (2013). askIITians.
- Two isomers of 1,2-dichloroethene are known. One has a dipole moment of 2.4 D. (n.d.). Pearson.
- Cyclohexane, 1,2-dichloro-, cis-. (n.d.). NIST WebBook.
- 1,2-Dichlorocyclohexane. (n.d.). PubChem.
- Conformational Analysis. (n.d.). OpenOChem Learn.
- Conformational Analysis. (n.d.).
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The Impact of 1,4-Difluorination on Cyclohexylamine pKa: A Comparative Guide for Drug Development
For researchers and professionals in drug development, understanding and controlling the acid-base properties of a molecule is paramount. The acid dissociation constant (pKa) is a critical parameter that governs a drug's solubility, absorption, distribution, metabolism, and excretion (ADME). Fine-tuning the pKa of a lead compound can be the key to unlocking its therapeutic potential. This guide provides an in-depth evaluation of how the 1,4-difluorocyclohexane scaffold impacts the pKa of a primary amine, comparing its effect to other common substituents.
The Foundational Role of pKa in Medicinal Chemistry
The pKa of a molecule dictates its ionization state at a given pH. For a basic compound like an amine, the pKa refers to the equilibrium between the protonated (conjugate acid, R-NH3+) and neutral (R-NH2) forms. At physiological pH (approximately 7.4), the extent of ionization profoundly affects a drug's ability to cross biological membranes, bind to its target, and avoid off-target toxicities. Strategic modification of a molecule's pKa is a cornerstone of modern medicinal chemistry, enabling chemists to optimize pharmacokinetic and pharmacodynamic profiles.
Electronic Effects of Substituents on Amine Basicity
The basicity of an aliphatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This electron density can be significantly altered by the electronic effects of substituents on the molecular scaffold.
-
Inductive Effects: This refers to the transmission of charge through sigma bonds.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., methyl) have a positive inductive effect (+I). They push electron density towards the amine, increasing the electron density on the nitrogen and making the amine more basic (higher pKa).
-
Electron-Withdrawing Groups (EWGs): Electronegative atoms like halogens (F, Cl) exert a negative inductive effect (-I), pulling electron density away from the amine. This reduces the availability of the nitrogen's lone pair, making the amine less basic (lower pKa).
-
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect, which can be harnessed to modulate a molecule's pKa.[1]
Comparative Analysis of Substituted Cyclohexylamines
Cyclohexylamine serves as an excellent parent scaffold for this comparative analysis. It is a simple aliphatic amine with a well-documented pKa.
Table 1: Comparison of pKa Values for Substituted Cyclohexylamines
| Compound | Substituent at C4 | Electronic Effect | pKa (Conjugate Acid) | Data Type | Reference |
| Cyclohexylamine | -H | Neutral | ~10.6 | Experimental | |
| 4-Methylcyclohexylamine | -CH₃ | Electron-Donating (+I) | ~10.58 | Predicted | |
| 4-Chlorocyclohexylamine | -Cl | Electron-Withdrawing (-I) | Estimated: 9.0 - 9.5 | Estimated | N/A |
| 1-Amino-1,4-difluorocyclohexane | 1,4-di-F | Strongly Electron-Withdrawing (-I) | Estimated: 7.5 - 8.5 | Estimated | N/A |
Analysis of Substituent Effects:
-
Hydrogen (Unsubstituted): The baseline pKa of cyclohexylamine is approximately 10.6.[2]
-
Methyl Group: The methyl group is a weak electron-donating group. As expected, the predicted pKa of 4-methylcyclohexylamine is very close to that of the parent compound, at ~10.58.
-
1,4-Difluoro Group: The introduction of two fluorine atoms has a profound impact on the basicity of the amine. Fluorine's extreme electronegativity leads to a strong inductive withdrawal of electron density from the cyclohexane ring, which in turn significantly reduces the electron density on the nitrogen atom. This makes the lone pair much less available for protonation. Studies on other fluorinated aliphatic amines have shown pKa reductions of 1.1 to 3.3 units.[3] Therefore, the pKa of an amino group on a this compound scaffold is estimated to be in the range of 7.5 to 8.5. This substantial decrease in basicity can be a highly desirable feature in drug design, for instance, to reduce potential hERG channel interactions or to fine-tune receptor binding.
Visualizing the Inductive Effect on Electron Density
The following diagram illustrates how different substituents modulate the electron density on the nitrogen atom of cyclohexylamine, thereby influencing its pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion: The Strategic Utility of this compound
The this compound scaffold offers a powerful and predictable means of modulating the pKa of an appended amine functional group. The strong, dual inductive effects of the fluorine atoms result in a significant decrease in basicity compared to the parent cyclohexylamine and other substituted analogues. This ability to precisely tune the pKa is an invaluable tool for medicinal chemists, enabling the optimization of a compound's ADME properties and its interaction with biological targets. The experimental protocol detailed herein provides a robust method for validating these pKa values in a laboratory setting, ensuring that design principles are grounded in empirical data.
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- LookChem.cis-4-Methylcyclohexylamine.[Link]
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- MDPI.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1,4-Difluorocyclohexane
The responsible management of chemical waste is a non-negotiable pillar of modern scientific research. For professionals handling fluorinated compounds like 1,4-Difluorocyclohexane, a rigorous and informed disposal process is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles. Its purpose is to move beyond mere instruction and instill a deep understanding of the causality behind each procedural step.
Section 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before initiating any disposal-related task, a thorough understanding of the hazards associated with this compound is essential. While specific data for this exact compound may be limited, its classification as a fluorinated cyclohexane and data from analogous compounds suggest it should be handled as a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Vapors may form flammable or explosive mixtures with air.[4][5] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.
The following personal protective equipment is mandatory to mitigate exposure risks.
| PPE Component | Specification & Rationale | Authoritative Source |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use. | [2][4] |
| Body Protection | A flame-retardant lab coat or protective clothing to prevent skin contact. | [1][4] |
Section 2: The Cornerstone of Compliance: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. This compound is a halogenated organic liquid due to the presence of fluorine atoms.
The causality for this segregation is twofold:
-
Disposal Methodology: Halogenated wastes often require high-temperature incineration with special "scrubbers" to neutralize the acidic gases (like hydrogen fluoride) produced. This process is fundamentally different and more costly than the fuel blending or recovery methods used for non-halogenated solvents.[6]
-
Safety & Compatibility: Mixing halogenated compounds with other waste streams, particularly with acids or bases, can lead to dangerous and unforeseen chemical reactions.[7][8]
Core Segregation Protocol:
-
Primary Rule: ALWAYS segregate halogenated organic waste (containing F, Cl, Br, I) from non-halogenated organic waste.[6][9][10][11][12]
-
Incompatible Materials: Collect this compound waste separately from strong acids, bases, and oxidizing agents.[9][13]
-
Heavy Metals: Do not mix with waste streams containing heavy metals like mercury or cadmium.[6][11]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste within the laboratory, from generation to handover for final disposal.
Step 1: Container Selection and Preparation Select a chemically compatible waste container, typically constructed of high-density polyethylene (HDPE).[7][11] The container must have a secure, leak-proof threaded cap.[7][9] Before the first drop of waste is added , the container must be clearly labeled.[9] The label must include:
-
The specific contents, e.g., "Halogenated Organic Waste: this compound". Full chemical names are required; do not use abbreviations or formulas.[9]
-
The relevant hazard pictograms (e.g., Flammable, Irritant).
Step 2: Waste Accumulation All additions of waste to the container must occur inside a chemical fume hood to control vapor inhalation.[6]
-
Keep the waste container securely closed at all times, except when actively adding waste.[6][7][9] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Fill the container to no more than 90% of its total capacity.[7][11] This headspace is critical to safely accommodate liquid expansion due to temperature fluctuations, preventing container rupture.
Step 3: Temporary Storage (Satellite Accumulation Area) Store the waste container in a designated, well-ventilated Satellite Accumulation Area (SAA), such as a dedicated cabinet under the fume hood.[6][11]
-
The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the container.[6]
-
Ensure the storage location is cool, dry, and away from sources of ignition like heat, sparks, or open flames.[9][13]
Step 4: Arranging for Final Disposal Once the container is full (up to 90%), or if it has been accumulating for a set period (often three months), it is ready for disposal.[11] Do not dispose of this chemical down the drain.[4][10]
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a waste pickup.[6]
-
Follow their specific procedures for scheduling and handover. Ensure the container is clean on the outside and the label is fully visible and legible.[7]
Section 4: Emergency Procedures - Spill Management
Accidents require immediate and correct action.
For Small Spills (manageable by lab personnel):
-
Ensure the area is well-ventilated and alert colleagues.[9]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., absorbent pads, Chemizorb®).[4][9]
-
Carefully collect the contaminated absorbent material using non-sparking tools.[13]
-
Place the collected material into a sealable plastic bag or container.[6][9]
-
Label the container as "Hazardous Waste" with the contents and request disposal through EHS.[6]
For Large Spills (beyond the lab's capacity to handle):
-
Evacuate the immediate area.[9]
-
If safe to do so, close the laboratory doors to contain the vapors.[9]
-
Activate the nearest fire alarm and/or call your institution's emergency number (e.g., 911).[9]
-
Notify your supervisor and EHS department.
Section 5: Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the compliant disposal of this compound.
Caption: Disposal workflow for this compound waste.
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- Temple University Campus Operations, Halogenated Solvents in Laboratories.
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- University of Oslo (UiO), Chemical and Hazardous Waste Guide.
- Kemicentrum, 8.1 Organic solvent waste.
- Thermo Fisher Scientific, Safety Data Sheet for Fluorocyclohexane.
- Sigma-Aldrich, Safety Data Sheet for trans-1,2-Dichlorocyclohexane.
- Sigma-Aldrich, Safety Data Sheet for Cyclohexane.
- Fisher Scientific, Safety Data Sheet for Fluorocyclohexane.
- Fisher Scientific, Safety Data Sheet for 4,4-Difluorocyclohexanone.
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A Researcher's Guide to the Safe Handling of 1,4-Difluorocyclohexane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Difluorocyclohexane. Recognizing the unique properties and potential hazards of fluorinated organic compounds, this document outlines a comprehensive framework for safe handling, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of research.
The introduction of fluorine into organic molecules, such as in this compound, can significantly alter their physical, chemical, and biological properties.[1] While these alterations are valuable in drug discovery and materials science, they also necessitate a thorough understanding of the associated safety challenges.[1] This guide is designed to provide that understanding, offering procedural, step-by-step guidance rooted in established safety protocols for similar chemical entities.
Understanding the Compound: Properties and Potential Hazards
Based on data for similar compounds, this compound is likely to be a flammable liquid and vapor.[6][7][8][9] It may also cause skin, eye, and respiratory irritation.[6][10][11] Therefore, all handling procedures must be designed to mitigate these risks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10F2 | PubChem[12] |
| Molecular Weight | 120.14 g/mol | PubChem[12] |
| Appearance | Colorless liquid (presumed) | Inferred |
| Boiling Point | Not available | - |
| Flash Point | Not available | - |
| Solubility | Low water solubility (presumed) | Inferred[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following recommendations are based on best practices for handling volatile and potentially hazardous fluorinated organic compounds.[1][13][14]
Table 2: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides maximum protection from splashes and vapors.[1][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®). Double-gloving is recommended. | Protects against skin contact. The choice of glove material should be confirmed for compatibility.[13] |
| Body Protection | Flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities. | Protects against splashes and potential fire hazards.[1][13] |
| Respiratory Protection | Work in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of vapors.[4][13] |
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the specific handling risks of this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6][7]
-
Ensure the container is tightly closed and clearly labeled with the chemical name and associated hazards.[1][15]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Step 2: Handling and Use
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[13]
-
Ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[6][7][9]
-
Avoid contact with skin, eyes, and clothing.[1]
Step 3: Spill Management
-
In case of a spill, evacuate non-essential personnel from the area.[13]
-
Ensure the area is well-ventilated.[13]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15]
-
Clean the spill area thoroughly.[13]
Step 4: Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[11][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Diagram 2: Handling and Emergency Workflow
Caption: A logical flow diagram for the routine handling of this compound and the corresponding emergency response procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations. As a halogenated hydrocarbon, it requires specific disposal procedures.[13][15]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.[1][15] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[15]
-
Container Management: Use a leak-proof container and keep it tightly closed when not in use.[13][15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[13][15]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, within secondary containment.[15]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[13]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a commitment to rigorous safety protocols. By implementing the guidelines outlined in this document, researchers can mitigate risks, ensure a safe laboratory environment, and continue their vital work in scientific discovery and development. Always consult your institution's specific safety policies and the most current safety information available.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- BenchChem. (n.d.). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
- PubMed. (2025). Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health.
- TOFWERK. (2025). Limited impact of PPE on human VOC emissions in cleanrooms, study finds.
- PubChem. (n.d.). This compound.
- Diversitech. (2023). How to Keep Workers Safe.
- International Enviroguard. (2023). VOC Safety for Industrial Workers.
- Thermo Fisher Scientific. (2015). Safety Data Sheet - Cyclohexane, fluoro-.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- Sigma-Aldrich. (2025). Safety Data Sheet - Cyclohexane.
- Sigma-Aldrich. (2024). Safety Data Sheet - 1,4-Difluorobenzene.
- Sigma-Aldrich. (2023). Safety Data Sheet - trans-1,2-Dichlorocyclohexane.
- Fisher Scientific. (2025). Safety Data Sheet - 1,4-Difluorobenzene.
- Fisher Scientific. (2025). Safety Data Sheet - 4,4-Difluorocyclohexanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


